2-Propylbenzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-propyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-4,6-7H,2,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLJZPQLNMVEMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203108 | |
| Record name | 1H-Benzimidazole, 2-propyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5465-29-2 | |
| Record name | 2-Propyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5465-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propylbenzimidazole | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propylbenzimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2-Propylbenzimidazole | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28962 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Benzimidazole, 2-propyl- (9CI) | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PROPYLBENZIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAS7IXN9P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Propylbenzimidazole: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Significance of the Benzimidazole Scaffold and the Role of the 2-Propyl Substituent
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets.[1] This bicyclic heterocyclic system, consisting of a fusion between benzene and imidazole rings, mimics the structure of natural purines, allowing it to engage with various enzymes and receptors within the body.[] Consequently, benzimidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties.[1][][3][4][5] Prominent drugs like the proton pump inhibitor Omeprazole and the anthelmintic agent Albendazole feature this core structure, underscoring its clinical and commercial importance.[6]
The biological activity of benzimidazole derivatives can be meticulously modulated by introducing different substituents at various positions on the ring system.[6] The C-2 position is particularly critical in determining the molecule's biological function.[6] This guide focuses on 2-Propylbenzimidazole, a derivative where a simple alkyl chain—a propyl group—is attached at this key position. This substitution imparts a moderate degree of lipophilicity, a crucial factor for properties like cell membrane permeability.[6]
This compound serves as a vital model compound for structure-activity relationship (SAR) studies, allowing researchers to systematically investigate how alterations in steric bulk and lipophilicity at the C-2 position influence interactions with biological targets.[6] More significantly, it is a key intermediate in the synthesis of high-value, complex pharmaceutical agents, most notably the angiotensin II receptor antagonist, Telmisartan.[6] This guide provides a comprehensive technical overview of this compound, covering its chemical structure, physicochemical properties, synthesis, spectroscopic characterization, and its pivotal role in drug development for an audience of researchers, scientists, and drug development professionals.
PART 1: Chemical Structure and Physicochemical Properties
This compound is a white to off-white crystalline solid that is stable under normal conditions.[3] Its chemical identity is well-defined by its molecular formula, IUPAC name, and various registry numbers.
Chemical Identifiers:
The structure consists of a central benzimidazole core with a propyl group attached to the carbon at position 2.
Physicochemical Data Summary
The physicochemical properties of this compound are crucial for its handling, formulation, and role in synthetic chemistry. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline solid | [3] |
| Molecular Weight | 160.22 g/mol | [8] |
| Melting Point | 110.00 °C (383.00 K) | [3] |
| Boiling Point | 300.00 - 348.8 °C | [3][7] |
| Density | 1.1000 g/cm³ | [3] |
| Solubility | Generally more soluble in organic solvents; limited solubility in polar solvents like water. Solubility tends to increase with temperature. | [3] |
| Storage Temperature | 2-8°C, under Argon, desiccated | [7] |
PART 2: Synthesis of this compound
The synthesis of 2-substituted benzimidazoles can be achieved through various methods, with the most common being the condensation of o-phenylenediamines with either carboxylic acids or aldehydes.
General Synthetic Approach: The Phillips Condensation
A prevalent method for synthesizing 2-alkyl-benzimidazoles is the Phillips condensation, which involves the reaction of o-phenylenediamine with a carboxylic acid (in this case, butyric acid) under acidic conditions and high temperatures. An alternative and often higher-yielding approach involves the one-pot reaction of o-phenylenediamine with an aldehyde.
The following DOT script illustrates a common synthetic pathway for this compound.
Caption: General reaction scheme for the synthesis of this compound.
Exemplary Experimental Protocol
This protocol describes a one-pot synthesis of this compound from o-phenylenediamine and butyraldehyde. This method is advantageous due to its simplicity and efficiency.
Materials:
-
o-Phenylenediamine
-
Butyraldehyde
-
Sodium metabisulfite (Na₂S₂O₅) or another suitable oxidizing agent
-
Ethanol or Methanol (as solvent)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1 equivalent) in ethanol.
-
Addition of Aldehyde: To the stirred solution, add butyraldehyde (1.1 equivalents) dropwise at room temperature.
-
Addition of Oxidizing Agent: Add sodium metabisulfite (1.2 equivalents) to the reaction mixture. The use of an oxidizing agent facilitates the cyclization and aromatization to the benzimidazole ring. Air can also serve as the oxidant in some procedures.[9]
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Adjust the pH of the aqueous layer to acidic (pH ~2) with 2M HCl to remove any unreacted o-phenylenediamine.
-
Separate the organic layer. Adjust the pH of the aqueous layer back to basic (pH ~9-10) with 2M NaOH.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a pure crystalline solid.
PART 3: Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides distinct signals for the propyl chain and the aromatic protons of the benzimidazole ring.
-
A triplet corresponding to the methyl (CH₃) protons of the propyl group is expected around 0.9-1.0 ppm.
-
A sextet for the methylene (CH₂) protons adjacent to the methyl group should appear around 1.7-1.8 ppm.
-
A triplet for the methylene (CH₂) protons attached to the benzimidazole ring is anticipated around 2.8-2.9 ppm.
-
The aromatic protons on the benzene ring typically appear as two multiplets in the region of 7.1-7.6 ppm.
-
A broad singlet for the N-H proton is expected at a downfield chemical shift, which can vary depending on the solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aliphatic and aromatic carbons.
-
The methyl carbon of the propyl group will be the most upfield signal.
-
The two methylene carbons will appear in the aliphatic region.
-
The aromatic carbons of the benzene ring will resonate in the 110-145 ppm range.
-
The C2 carbon of the imidazole ring, attached to the propyl group, will be the most downfield signal, typically above 150 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the following absorption bands:
-
N-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ is characteristic of the N-H stretching vibration, indicative of hydrogen bonding.[10]
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹ correspond to the C-H stretching of the aromatic ring.
-
C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) are due to the C-H stretching of the propyl group.
-
C=N and C=C Stretch: The region between 1450-1630 cm⁻¹ will show characteristic absorptions for the C=N stretching of the imidazole ring and the C=C stretching of the benzene ring.[11]
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry of this compound will show a prominent molecular ion (M⁺) peak at m/z = 160.[8] The fragmentation pattern is typically characterized by the loss of alkyl fragments from the propyl side chain. A significant fragment at m/z = 131 is often observed, corresponding to the loss of an ethyl radical (C₂H₅).[8] Further fragmentation of the benzimidazole ring can also occur.[12]
PART 4: Applications in Drug Development
While benzimidazole derivatives possess a wide range of biological activities, this compound's primary significance in modern drug development is its role as a key intermediate in the synthesis of Telmisartan.[6]
Key Intermediate for Telmisartan
Telmisartan is a potent and long-acting angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[13][14] It functions by selectively blocking the AT₁ receptor, which prevents angiotensin II from binding and exerting its vasoconstrictive effects.[14][15] The synthesis of Telmisartan involves the construction of a complex bis-benzimidazole structure, for which a derivative of this compound, specifically 2-n-propyl-4-methyl-6-(1'-methylbenzimidazole-2-yl)benzimidazole, is a crucial precursor.[16][17][18]
The following DOT script visualizes the role of Telmisartan in the Renin-Angiotensin System (RAS) pathway.
Caption: Mechanism of action of Telmisartan in the Renin-Angiotensin System.
The industrial-scale synthesis of Telmisartan relies on efficient methods to produce the this compound-containing core, making research into its synthesis and purification highly relevant.[9][17][18][19][20]
Potential for Further Drug Discovery
Beyond its role as a synthetic intermediate, the this compound scaffold itself can be a starting point for the development of new therapeutic agents. The propyl group provides a balance of lipophilicity and size that can be advantageous for binding to various biological targets. Researchers can use this compound as a fragment in fragment-based drug discovery or as a core structure for further chemical modification to explore a range of pharmacological activities, including but not limited to:
-
Antimicrobial and antifungal agents[21]
-
Anti-inflammatory compounds[5]
-
Anticancer agents[]
-
Antiviral compounds[4]
Conclusion
This compound is a molecule of significant interest to the scientific and pharmaceutical communities. While its structure is relatively simple, its physicochemical properties and synthetic accessibility make it an invaluable building block. Its established role as a key intermediate in the synthesis of the blockbuster drug Telmisartan firmly grounds its importance in industrial chemistry. Furthermore, as a member of the pharmacologically "privileged" benzimidazole family, it holds continued potential as a scaffold for the discovery and development of novel therapeutic agents. This guide has provided a detailed technical overview to support researchers and professionals in understanding and utilizing this versatile compound in their work.
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- 2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole. (n.d.). ChemicalBook.
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An In-Depth Technical Guide to 2-Propyl-1H-benzimidazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Propyl-1H-benzimidazole, a key heterocyclic compound. It is designed to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and medicinal chemistry. This document delves into the fundamental chemical and physical properties, detailed synthetic protocols, and the expanding applications of this versatile molecule, with a strong emphasis on scientific integrity and practical, field-proven insights.
Core Compound Identification
Table 1: Key Identifiers for 2-Propyl-1H-benzimidazole
| Identifier | Value |
| CAS Number | 5465-29-2[1] |
| Molecular Formula | C₁₀H₁₂N₂[1] |
| Molecular Weight | 160.22 g/mol |
| IUPAC Name | 2-propyl-1H-benzimidazole[1] |
Physicochemical Properties
2-Propyl-1H-benzimidazole is a white to off-white crystalline solid at room temperature. Its physical and chemical characteristics are pivotal for its application in various chemical and biological systems.
Table 2: Physicochemical Data of 2-Propyl-1H-benzimidazole
| Property | Value | Source |
| Melting Point | 154–158 °C | RSC Publishing |
| Boiling Point | Not available | |
| Solubility | Generally soluble in organic solvents; limited solubility in polar solvents like water. | Solubility of Things |
| Appearance | White to off-white crystalline solid | RSC Publishing |
Synthesis of 2-Propyl-1H-benzimidazole: Methodologies and Mechanistic Insights
The synthesis of the benzimidazole scaffold is a cornerstone of heterocyclic chemistry, with several established methods. For 2-Propyl-1H-benzimidazole, two primary, reliable methods are the Phillips-Ladenburg reaction and a modern one-pot synthesis.
Method 1: The Phillips-Ladenburg Reaction
This classical method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[2][3][4] The choice of butyric acid as the carboxylic acid component directly yields the 2-propyl substituent.
Experimental Protocol: Phillips-Ladenburg Synthesis of 2-Propyl-1H-benzimidazole
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as 4N hydrochloric acid.
-
Addition of Carboxylic Acid: To the stirred solution, add butyric acid (1.1 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The rationale for using acidic conditions is to protonate the carbonyl group of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amino group of the o-phenylenediamine.
-
Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. Carefully neutralize the solution with a base, such as 10% sodium hydroxide or ammonium hydroxide, until a precipitate is formed.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water to remove any remaining salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-Propyl-1H-benzimidazole.
Diagram 1: Phillips-Ladenburg Reaction Workflow
Caption: Workflow for the Phillips-Ladenburg synthesis of 2-Propyl-1H-benzimidazole.
Method 2: One-Pot Synthesis via Condensation with an Aldehyde
A more contemporary and efficient approach involves the one-pot condensation of o-phenylenediamine with butyraldehyde in the presence of an oxidizing agent or a catalyst. This method often offers higher yields and milder reaction conditions.
Experimental Protocol: One-Pot Synthesis of 2-Propyl-1H-benzimidazole
-
Reactant Mixture: In a round-bottom flask, combine o-phenylenediamine (1 equivalent), butyraldehyde (1.2 equivalents), and a suitable catalyst, such as MgO@DFNS (engineered MgO supported on dendritic fibrous nano-silica), in a solvent like ethanol.
-
Reaction Conditions: Stir the mixture at room temperature or slightly elevated temperatures (e.g., 50-60 °C) for the time required as determined by TLC monitoring. The catalyst facilitates the cyclization and subsequent oxidation to the benzimidazole.
-
Product Isolation: Upon completion, filter off the catalyst. The filtrate is then concentrated under reduced pressure.
-
Purification: The resulting crude product is purified by column chromatography on silica gel or by recrystallization to afford pure 2-Propyl-1H-benzimidazole.
Diagram 2: One-Pot Synthesis Workflow
Caption: Workflow for the one-pot synthesis of 2-Propyl-1H-benzimidazole.
Spectroscopic Data
The structural elucidation of 2-Propyl-1H-benzimidazole is confirmed by various spectroscopic techniques.
Table 3: NMR and MS Data for 2-Propyl-1H-benzimidazole
| Spectrum | Key Peaks |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.16 (bs, 1H), 7.50–7.40 (m, 2H), 7.10–7.09 (m, 2H), 2.77 (t, J = 7.6 Hz, 2H), 1.83–1.74 (m, 2H), 0.94 (t, J = 7.6 Hz, 3H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 154.9, 143.3, 134.2, 121.2, 120.6, 118.0, 110.6, 30.4, 20.9, 13.6 |
| LCMS | m/z 161.20 (M + H)⁺ |
Data sourced from a study published by the Royal Society of Chemistry.
Applications in Drug Development and Medicinal Chemistry
The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[5] 2-Propyl-1H-benzimidazole, as a derivative, serves as a valuable building block and a compound of interest for its own potential biological activities.
-
Antimicrobial and Antifungal Agents: Benzimidazole derivatives have a long history of use as antimicrobial and antifungal agents.[5][6] The mechanism of action often involves the inhibition of microtubule synthesis in pathogens.
-
Anticancer Therapeutics: The benzimidazole core is found in several anticancer drugs.[5] These compounds can act through various mechanisms, including the inhibition of specific kinases or interference with DNA replication.
-
Antiulcer Agents: A significant class of proton pump inhibitors, used to treat acid-reflux disorders, are based on the benzimidazole structure.[6]
-
Antihypertensive and Antiviral applications: The versatility of the benzimidazole nucleus has led to its incorporation in drugs targeting a wide array of diseases.[7][8]
A Curious Case: Supramolecular Chirality
An intriguing aspect of 2-Propyl-1H-benzimidazole is its behavior in the solid state. Although the molecule itself is achiral in solution due to the free rotation of the propyl group, it has been observed to crystallize as a conglomerate, exhibiting chiroptical properties.[9][10][11] This phenomenon, known as supramolecular chirality, arises from the specific packing of the molecules in the crystal lattice.[11][12][13] This property is of significant interest in the fields of materials science and crystal engineering.
Conclusion
2-Propyl-1H-benzimidazole is a compound of considerable interest, underpinned by its straightforward synthesis and its role as a key derivative of the pharmacologically significant benzimidazole family. The detailed synthetic protocols and characterization data provided in this guide are intended to empower researchers to confidently work with this compound. The exploration of its unique solid-state properties and its potential applications in drug discovery underscores the continued importance of fundamental research in heterocyclic chemistry.
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A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. (2024). Applied Chemical Engineering. Available at: [Link]
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A Review on Synthesis and Characterisation of Benzimidazole. (n.d.). IJCSR. Available at: [Link]
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Synthesis and Medicinal Applications of Benzimidazoles: An Overview. (2017). Current Organic Synthesis. Available at: [Link]
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A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. (2024). ResearchGate. Available at: [Link]
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The Curious Case of 2-Propyl-1H-benzimidazole in the Solid State: An Experimental and Theoretical Study. (2017). The Journal of Physical Chemistry A. Available at: [Link]
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A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2021). MDPI. Available at: [Link]
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The Curious Case of 2-Propyl-1H-benzimidazole in the Solid State: An Experimental and Theoretical Study. (2017). ResearchGate. Available at: [Link]
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The Curious Case of 2-Propyl-1H-benzimidazole in the Solid State. (n.d.). The University of Manchester. Available at: [Link]
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Phillips-Ladenburg-Benzimidazol-Synthese. (n.d.). Wikipedia. Available at: [Link]
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BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. (1949). The Journal of Organic Chemistry. Available at: [Link]
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(PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. Available at: [Link]
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Biological activities of benzimidazole derivatives: A review. (2021). Research Journal of Chemical Sciences. Available at: [Link]
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Supramolecular Chirality Suppresses Molecular Chirality: Selective Chiral Recognition in Hierarchically Coassembled Pyridine-Benzimidazole Conjugates with Precise ee% Detection. (2021). PubMed. Available at: [Link]
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Synthesis of 2-Propylbenzimidazole from o-phenylenediamine
An In-Depth Technical Guide to the Synthesis of 2-Propylbenzimidazole from o-Phenylenediamine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile biological activities and unique physicochemical properties.[1][2] Among its many derivatives, this compound serves as a critical building block and a key intermediate in the synthesis of high-value pharmaceutical agents, most notably the angiotensin II receptor antagonist, Telmisartan.[3] This guide provides a comprehensive technical overview of the synthesis of this compound, beginning with the foundational condensation of o-phenylenediamine with butyric acid. We will dissect the classical Phillips-Ladenburg reaction, exploring its mechanism and practical execution, before transitioning to modern, more efficient, and sustainable synthetic strategies. This document is designed to serve as a practical resource, blending theoretical principles with field-proven protocols to empower researchers in their synthetic endeavors.
Foundational Chemistry: The Phillips-Ladenburg Condensation
The most established and straightforward route to 2-substituted benzimidazoles is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid.[4][5][6][7] In the context of our target molecule, this translates to the reaction between o-phenylenediamine and butyric acid.
Reaction Mechanism
The reaction proceeds under acidic conditions, typically with strong mineral acids like hydrochloric acid (HCl) or polyphosphoric acid (PPA), and requires heat to drive the reaction to completion.[7][8] The acid plays a dual role: it protonates the carbonyl oxygen of butyric acid, rendering it more electrophilic, and acts as a dehydrating agent in the final step.
The mechanism unfolds in three key stages:
-
N-Acylation: One of the nucleophilic amino groups of o-phenylenediamine attacks the activated carbonyl carbon of butyric acid, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield an N-acylated diamine intermediate, N-(2-aminophenyl)butanamide.
-
Intramolecular Cyclization: The second, free amino group then performs an intramolecular nucleophilic attack on the amide carbonyl carbon. This ring-closing step forms a five-membered heterocyclic intermediate.
-
Dehydration: The final step is the acid-catalyzed elimination of a second water molecule from the cyclic intermediate, resulting in the formation of the aromatic benzimidazole ring.[7][9]
Caption: Mechanism of the Phillips-Ladenburg condensation.
Classical Experimental Protocol
This protocol describes a typical lab-scale synthesis using strong acid catalysis. The primary causality for using a strong acid like 4M HCl is to ensure efficient protonation and drive the two dehydration steps required for cyclization and aromatization.[7]
Materials:
-
o-Phenylenediamine (10.8 g, 0.1 mol)
-
Butyric acid (9.7 g, 0.11 mol)
-
4M Hydrochloric Acid (80 mL)
-
10% Sodium Hydroxide solution
-
Decolorizing carbon
-
Round-bottom flask (250 mL) with reflux condenser
-
Heating mantle, magnetic stirrer, Buchner funnel, filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine o-phenylenediamine (0.1 mol) and butyric acid (0.11 mol).
-
Acid Addition: Carefully add 80 mL of 4M hydrochloric acid to the flask. The mixture will become warm.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize it by the slow, dropwise addition of a 10% sodium hydroxide solution until the mixture is just alkaline (test with litmus or pH paper). This step is crucial to precipitate the free base form of the product.
-
Isolation: The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration using a Buchner funnel and wash it thoroughly with ice-cold water to remove inorganic salts.
-
Purification (Recrystallization): Transfer the crude product to a beaker and dissolve it in a minimum amount of boiling water (approx. 400-500 mL). Add a small amount of decolorizing carbon and boil for 10-15 minutes to remove colored impurities.[9]
-
Crystallization: Filter the hot solution to remove the carbon. Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Modern & Greener Synthetic Alternatives
While effective, the Phillips condensation often requires harsh conditions, long reaction times, and corrosive acids.[8] Modern synthetic chemistry has driven the development of more efficient and environmentally benign alternatives.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically reducing reaction times from hours to minutes and often increasing yields.[10][11][12] The rapid, uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating.[12]
These reactions are often performed under solvent-free conditions or in green solvents like water or ethanol, sometimes using a solid support like alumina or silica gel which can also act as a mild catalyst.[1]
Illustrative Protocol (Microwave):
-
Preparation: In a mortar, thoroughly mix o-phenylenediamine (2 mmol), butyric acid (2 mmol), and a catalytic amount of zeolite or silica gel (50 mg).[1]
-
Irradiation: Transfer the mixture to a microwave-safe vessel. Place it in a microwave synthesizer and irradiate at a suitable power level (e.g., 160-560 W) for 5-10 minutes.[1][10]
-
Workup: After cooling, dissolve the residue in ethanol or ethyl acetate, filter to remove the catalyst, and evaporate the solvent under reduced pressure. The crude product can then be purified by recrystallization.
Alternative Catalytic Approaches
The use of various catalysts can circumvent the need for stoichiometric amounts of strong mineral acids, leading to milder reaction conditions and simpler workups.
| Catalyst System | Solvent | Temperature (°C) | Typical Time | Key Advantage | Reference |
| Ammonium Chloride (NH₄Cl) | Ethanol | 80-90 | 2-4 h | Inexpensive, mild, and economically viable. | |
| Zirconyl Chloride (ZrOCl₂·8H₂O) | Acetonitrile | Room Temp. | 1-2 h | Highly effective Lewis acid, works at ambient temperature. | [13] |
| Lipozyme® (Immobilized Lipase) | Cyclohexane | 37 | 24-48 h | Enzymatic, extremely mild conditions suitable for sensitive substrates. | [14] |
| p-Toluenesulfonic Acid (p-TsOH) | Toluene | Reflux | 2-3 h | Solid acid catalyst, easy to handle. | [15][16] |
| Cobalt (II) Complex | Toluene | 120 | 12 h | Dehydrogenative coupling with 1-butanol instead of butyric acid. | [17] |
Experimental Workflow and Product Characterization
A robust synthesis is validated by a clear workflow and rigorous characterization of the final product.
Caption: General workflow for synthesis and validation.
Structural and Purity Verification
Confirming the identity and purity of the synthesized this compound is a critical final step. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are standard techniques for this purpose.[18][19]
| Technique | Expected Result for this compound |
| ¹H NMR | δ (ppm): ~12.3 (s, 1H, N-H), 7.5-7.6 (m, 2H, Ar-H), 7.1-7.2 (m, 2H, Ar-H), 2.9 (t, 2H, -CH₂-), 1.8 (sextet, 2H, -CH₂-), 1.0 (t, 3H, -CH₃). |
| ¹³C NMR | δ (ppm): ~155 (C=N), ~140 (Ar-C), ~122 (Ar-CH), ~115 (Ar-CH), ~30 (-CH₂-), ~21 (-CH₂-), ~14 (-CH₃). |
| FT-IR | ν (cm⁻¹): ~3050 (N-H stretch, broad), ~2960 (Aliphatic C-H stretch), ~1620 (C=N stretch), ~1450 (Aromatic C=C stretch). |
| Mass Spec. (EI) | m/z: 160 [M]⁺ (Molecular Ion), with fragmentation peaks corresponding to loss of ethyl and propyl groups. |
Conclusion
The synthesis of this compound from o-phenylenediamine is a well-established transformation that serves as an excellent case study in heterocyclic chemistry. While the traditional Phillips-Ladenburg condensation remains a viable, albeit harsh, method, modern advancements offer a suite of greener and more efficient alternatives. The choice of synthetic route—be it a classic acid-catalyzed reflux, a rapid microwave-assisted reaction, or a mild enzyme-catalyzed process—can be tailored to the specific needs of the laboratory, considering factors such as scale, available equipment, desired purity, and commitment to the principles of green chemistry.[2][20][21] This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently approach this important synthesis.
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Guruswamy, B. et al. (2023). Eco-Friendly Synthesis of Benzimidazole Derivatives: Advances in Green Chemistry and Applications. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
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Roeder, C. H. & Day, A. R. (1941). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry. Available at: [Link]
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Molou, K. Y. G. et al. (2024). Synthetic of Benzimidazole analogs based on the O-phenylenediamine: A mini review. Available at: [Link]
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(2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. Available at: [Link]
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Al-Ostath, R. A. et al. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. ResearchGate. Available at: [Link]
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Noolvi, M. N. et al. (2011). Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. National Institutes of Health. Available at: [Link]
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Thompson, M. J. et al. (2019). One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. National Institutes of Health. Available at: [Link]
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Solubility of 2-Propylbenzimidazole in Organic Solvents: A Whitepaper
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Propylbenzimidazole (2-PB) is a pivotal heterocyclic compound, frequently utilized as a structural motif and key intermediate in the synthesis of pharmacologically active molecules, most notably the angiotensin II receptor antagonist, Telmisartan.[1][2] A thorough understanding of its solubility characteristics in various organic solvents is paramount for the rational design of synthetic routes, optimization of reaction conditions, development of purification strategies, and formulation of drug products. This guide provides a comprehensive analysis of the physicochemical properties of this compound that govern its solubility, presents its expected solubility profile across a range of common organic solvents, and details a robust experimental protocol for its quantitative determination.
Introduction: The Significance of this compound
This compound (C₁₀H₁₂N₂) is a derivative of benzimidazole, a bicyclic molecule composed of fused benzene and imidazole rings.[3][4] The substituent at the C-2 position is a critical determinant of the biological activity and physicochemical properties of benzimidazole derivatives.[2] The inclusion of a simple propyl group imparts a moderate degree of lipophilicity, which is crucial for properties such as cell membrane permeability, making 2-PB a valuable model compound for structure-activity relationship (SAR) studies.[2]
However, its primary significance in the pharmaceutical industry lies in its role as a key building block.[2] Efficiently handling this compound during synthesis, crystallization, and formulation requires a deep, predictive understanding of its behavior in solution. Solubility data is not merely a physical constant; it is the cornerstone of process chemistry and formulation science, dictating solvent selection for reactions, enabling effective purification by crystallization, and guiding the development of stable, bioavailable drug delivery systems.[3]
Physicochemical Properties Governing Solubility
The solubility of a compound is a direct consequence of its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of this compound presents a duality: a polar, hydrogen-bonding benzimidazole core and a non-polar, lipophilic propyl chain.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂N₂ | [3][4] |
| Molecular Weight | 160.22 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [1][3] |
| Melting Point | 110 °C (383 K) | [3] |
| Boiling Point | 300 - 348.8 °C | [3][5] |
| pKa | 11.86 ± 0.30 (Predicted) | [6] |
The key to understanding 2-PB's solubility lies in three structural features:
-
Hydrogen Bonding: The imidazole moiety contains an N-H group that acts as a hydrogen bond donor and a pyridine-type nitrogen (-N=) that acts as a hydrogen bond acceptor.[7] This allows for strong interactions with protic solvents (e.g., alcohols) and aprotic hydrogen bond acceptors (e.g., DMSO).
-
Polarity and Dipole Moment: The benzimidazole ring is polar due to the electronegativity difference between carbon and nitrogen atoms, leading to a significant dipole moment. This facilitates dissolution in polar solvents.
-
Lipophilicity: The 2-propyl group is a non-polar, aliphatic chain. This hydrocarbon tail contributes to van der Waals interactions and enhances solubility in less polar organic solvents.[2]
The overall solubility in a given solvent is a balance between the energy required to break the solute-solute interactions within the crystal lattice and the energy released upon forming new solute-solvent interactions.
Caption: Dissolution involves overcoming solute-solute forces to form new solute-solvent interactions.
Solubility Profile in Common Organic Solvents
The fundamental principle of "like dissolves like" provides a strong predictive framework for the solubility of this compound.[8][9] Its amphiphilic nature—possessing both polar and non-polar regions—results in a broad, but varied, solubility profile.
Table 2: Qualitative Solubility Profile of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Primary Interactions | Rationale |
| Polar Protic | Methanol, Ethanol | High | Hydrogen Bonding, Dipole-Dipole | The ability of alcohols to both donate and accept hydrogen bonds allows for strong interactions with the benzimidazole ring.[1][10] |
| Polar Aprotic | DMSO, DMF, Acetone | High to Moderate | Dipole-Dipole, H-Bond Accepting | These solvents have large dipole moments and can accept hydrogen bonds from the N-H group of 2-PB, leading to favorable solvation.[1] |
| Non-Polar | Hexane, Heptane | Low | Van der Waals | The polar benzimidazole core has very weak interactions with non-polar solvents, limiting solubility despite the propyl group.[3] |
| Aromatic | Toluene | Moderate (Temp. Dependent) | π-π Stacking, Van der Waals | Toluene can engage in π-stacking with the benzene ring of 2-PB. It is often used as a reaction solvent at elevated temperatures.[11] |
| Chlorinated | Dichloromethane (DCM) | Low to Very Low | Dipole-Dipole | General studies on benzimidazoles show that solubility in chloroalkanes is typically very low.[12] |
Disclaimer: This table is based on established chemical principles and data from related compounds. For mission-critical applications, the qualitative assessments presented here must be confirmed by quantitative experimental determination.
A Self-Validating Protocol for Equilibrium Solubility Determination
To generate trustworthy and reproducible data, a robust experimental protocol is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility. The protocol described below is designed to be self-validating by ensuring that equilibrium is truly reached and that the analytical method is accurate.
Required Materials and Equipment
-
Compound: this compound (>98% purity)
-
Solvents: HPLC-grade organic solvents
-
Equipment: Analytical balance, screw-capped glass vials, orbital shaker with a temperature-controlled chamber, centrifuge, calibrated volumetric flasks and pipettes, syringe filters (0.22 µm, PTFE or other solvent-compatible material), HPLC-UV system.
Experimental Workflow
Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.
Step-by-Step Methodology
-
Preparation of Stock Slurries:
-
To several 4 mL glass vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.
-
Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Shake the vials at a moderate speed (e.g., 150 rpm) for a predetermined period. Causality: Agitation ensures continuous interaction between the solid and the solvent, accelerating the approach to equilibrium. Constant temperature is critical as solubility is highly temperature-dependent.[3]
-
-
Validation of Equilibrium:
-
To ensure equilibrium has been reached, remove replicate vials at different time points (e.g., 24, 48, and 72 hours).[13]
-
Trustworthiness: If the measured concentration does not significantly change between the 48-hour and 72-hour time points, it provides strong evidence that a stable equilibrium has been achieved.
-
-
Sample Preparation and Analysis:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 30 minutes (or centrifuge) to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Causality: This step is critical to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of solubility.
-
Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of a pre-established HPLC-UV calibration curve.
-
Analyze the diluted sample by HPLC-UV to determine its concentration.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL or mol/L.
-
Conclusion
This compound exhibits a nuanced solubility profile dictated by its dual-nature chemical structure. It is generally soluble in polar organic solvents, particularly those capable of participating in hydrogen bonding like alcohols and DMSO, while demonstrating limited solubility in non-polar aliphatic and chlorinated solvents. The information and protocols detailed in this guide provide researchers and drug development professionals with a robust framework for predicting, measuring, and utilizing the solubility characteristics of this important pharmaceutical intermediate. Adherence to a rigorous, self-validating experimental methodology is crucial for generating the high-quality data required for successful process development and formulation design.
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Spectroscopic Elucidation of 2-Propylbenzimidazole: A Technical Guide for Researchers
Introduction: Beyond the Structure, Understanding the Molecule
In the landscape of pharmaceutical development and materials science, benzimidazole derivatives stand out for their versatile biological activities and structural significance. Among them, 2-Propylbenzimidazole (C₁₀H₁₂N₂) serves as a crucial building block and a fundamental model for studying structure-activity relationships. Its deceptively simple structure—a propyl chain appended to the C2 position of a benzimidazole core—belies a rich spectroscopic characterization that is paramount for unequivocal identification, purity assessment, and understanding its physicochemical behavior.
This guide provides an in-depth analysis of the core spectroscopic data of this compound, moving beyond a mere listing of peaks to explain the causality behind the observed spectral features. As researchers and drug development professionals, our goal is not just to acquire data, but to interpret it with confidence. This document is structured to provide that confidence, grounding every piece of data in the principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. We will explore how each technique provides a unique yet complementary piece of the molecular puzzle.
Molecular Structure and Isomeric Considerations
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound consists of a bicyclic system where a benzene ring is fused to an imidazole ring. The propyl group at the C2 position is the key substituent. A critical feature of N-unsubstituted benzimidazoles is the phenomenon of prototropic tautomerism, where the N-H proton can rapidly exchange between the two nitrogen atoms (N1 and N3). In solution at room temperature, this exchange is typically fast on the NMR timescale, leading to a time-averaged spectrum where the benzene portion of the molecule appears symmetric.
Caption: Primary fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile solvent such as methanol or dichloromethane.
-
GC Separation: Inject 1 µL of the solution into a GC equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Temperature Program:
-
Initial oven temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Detection:
-
Interface Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
FTIR spectroscopy is an indispensable tool for identifying the functional groups within a molecule. The spectrum of this compound is characterized by distinct absorptions corresponding to the N-H bond of the imidazole ring, the C-H bonds of the aromatic and alkyl portions, and the C=N and C=C bonds of the heterocyclic system.
The broadness of the N-H stretch is a hallmark of intermolecular hydrogen bonding, a key feature in the solid-state structure of benzimidazoles. The distinction between aromatic C-H stretches (typically >3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) is a straightforward and reliable diagnostic.
Table 2: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|---|---|---|---|
| 3150 - 3000 | N-H Stretch | Imidazole N-H | Medium, Broad |
| 3100 - 3010 | C-H Stretch | Aromatic C-H | Medium to Weak |
| 2965 - 2850 | C-H Stretch | Propyl (CH₃, CH₂) | Strong |
| 1625 - 1615 | C=N Stretch | Imidazole C=N | Medium |
| 1480 - 1450 | C=C Stretch | Aromatic Ring | Medium to Strong |
| 750 - 730 | C-H Out-of-Plane Bend | 1,2-disubstituted Benzene | Strong |
Data synthesized from typical values for benzimidazole derivatives and standard IR correlation tables.[1][2][3]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Insufficient pressure is a common cause of poor quality spectra.
-
Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in transmittance or absorbance. Perform baseline correction and peak picking to identify the key absorption frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. Due to rapid N-H proton tautomerism in common NMR solvents like DMSO-d₆ or CDCl₃, the two halves of the benzimidazole ring become chemically equivalent, simplifying the aromatic region of the spectrum.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum can be logically divided into the aliphatic region (propyl chain) and the aromatic region (benzimidazole ring). The propyl group protons will exhibit classic first-order splitting patterns: a triplet for the terminal methyl group, a sextet for the central methylene group, and another triplet for the methylene group attached to the electron-withdrawing benzimidazole ring. The aromatic region is expected to show two distinct multiplets, each integrating to 2 protons, characteristic of a symmetrically substituted benzene ring.
Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Shift |
|---|---|---|---|---|
| ~10.0 - 12.0 | broad singlet | 1H | N-H | Deshielded proton on nitrogen, often broad due to exchange. |
| ~7.60 - 7.50 | multiplet (AA') | 2H | H-4 / H-7 | Aromatic protons adjacent to the fused imidazole ring. |
| ~7.25 - 7.15 | multiplet (BB') | 2H | H-5 / H-6 | Aromatic protons further from the fused imidazole ring. |
| ~2.95 | triplet | 2H | -CH₂-CH₂-CH₃ | Alpha-methylene protons, deshielded by the adjacent C=N bond. |
| ~1.90 | sextet | 2H | -CH₂-CH₂-CH₃ | Beta-methylene protons, shielded relative to the alpha-protons. |
| ~1.05 | triplet | 3H | -CH₂-CH₂-CH₃ | Terminal methyl protons, most shielded aliphatic protons. |
Predicted values based on analogous structures and standard chemical shift tables.[4][5][6]
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum will display 7 distinct signals due to the plane of symmetry conferred by rapid tautomerism: one for C2, three for the propyl group, and three for the pairs of equivalent aromatic carbons (C4/C7, C5/C6, and C3a/C7a). The C2 carbon, situated between two nitrogen atoms, is significantly deshielded and appears furthest downfield.
Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale for Shift |
|---|---|---|
| ~155.5 | C-2 | Iminium-like carbon between two nitrogens, highly deshielded. |
| ~138.0 | C-3a / C-7a | Bridgehead carbons, quaternary. |
| ~122.5 | C-5 / C-6 | Aromatic CH carbons. |
| ~115.0 | C-4 / C-7 | Aromatic CH carbons adjacent to the fusion point. |
| ~31.5 | -C H₂-CH₂-CH₃ | Alpha-carbon, attached to the benzimidazole ring. |
| ~21.5 | -CH₂-C H₂-CH₃ | Beta-carbon of the propyl chain. |
| ~14.0 | -CH₂-CH₂-C H₃ | Terminal methyl carbon, most shielded. |
Predicted values based on analysis of 2-alkyl-benzimidazoles and standard correlation data.[7]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Place the sample in the NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 30° pulse angle, 2-second relaxation delay, 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 45° pulse angle, 2-second relaxation delay, 512 or more scans to achieve adequate signal-to-noise.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the TMS signal. Integrate the ¹H signals and pick peaks for both spectra.
Summary and Conclusion
The structural elucidation of this compound is a synergistic process, with each spectroscopic technique providing essential, non-redundant information.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns tied to the propyl substituent. FTIR spectroscopy provides rapid confirmation of key functional groups, notably the hydrogen-bonded N-H moiety and the distinction between aromatic and aliphatic C-H bonds. Finally, ¹H and ¹³C NMR spectroscopy delivers an unambiguous map of the proton and carbon environments, confirming the connectivity and symmetry of the molecule.
Together, these techniques provide a self-validating system for the comprehensive characterization of this compound, ensuring its identity and purity for any downstream application in research or development.
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Kattimani, P. P., Kamble, R. R., & Meti, G. Y. (2015). Expedient synthesis of benzimidazoles using amides. RSC Advances, 5(29), 22885-22890. [Link]
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Lee, C. K., & Lee, I. S. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 33(5), 457-462. [Link]
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Karabacak, M., Cinar, M., & Kurt, M. (2012). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. ResearchGate. [Link]
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Al-Masoudi, W. A. (2016). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 32(2), 1273-1281. [Link]
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Lee, C. K., & Lee, I. S. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 33(5), 457-462. [Link]
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Karabacak, M., Cinar, M., & Kurt, M. (2012). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. ResearchGate. [Link]
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Biological activity of 2-Propylbenzimidazole and its derivatives
An In-depth Technical Guide to the Biological Activity of 2-Propylbenzimidazole and Its Derivatives
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its unique bicyclic structure, consisting of fused benzene and imidazole rings, allows for versatile interactions with a wide range of biological targets.[3] This guide focuses specifically on derivatives featuring a propyl group at the C-2 position. This substitution significantly influences the molecule's lipophilicity and steric profile, thereby modulating its pharmacokinetic properties and target-binding affinity. We will explore the diverse biological activities of this compound derivatives, including their anticancer, antihypertensive, antimicrobial, and antiviral properties. This document provides an in-depth analysis of their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation, tailored for researchers, scientists, and drug development professionals.
The this compound Scaffold: Synthesis and Significance
The synthesis of this compound derivatives is most commonly achieved through the Phillips-Ladenburg condensation reaction. This method involves the cyclocondensation of an o-phenylenediamine with butanoic acid (or its derivatives) in the presence of an acid catalyst, such as hydrochloric acid.[4] The propyl group at the 2-position is a key structural feature. It provides a flexible, lipophilic chain that can effectively probe hydrophobic pockets within target enzymes and receptors, a characteristic that underpins the diverse bioactivities observed in this class of compounds.
Caption: General workflow for the synthesis of the this compound core.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Benzimidazole derivatives are well-documented anticancer agents, and those with a 2-propyl substitution are no exception.[5] Their multifaceted mechanisms of action make them potent candidates for cancer therapeutics.[6][7]
Mechanism of Action: A Multi-pronged Attack
-
Microtubule Destabilization: A primary mechanism is the inhibition of tubulin polymerization.[5] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, which is critical for the formation of the mitotic spindle. This interference leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis in rapidly dividing cancer cells.[8]
-
Kinase Inhibition: Many this compound derivatives function as kinase inhibitors, targeting critical signaling pathways that drive cancer cell proliferation and survival.[5] They have been shown to suppress pathways like PI3K/AKT and RAF/MEK/ERK, which are frequently dysregulated in various cancers.[8] Inhibition of these pathways curtails cell growth and promotes apoptosis.
-
Induction of Apoptosis: These compounds can induce programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][9] They can increase the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from mitochondria and the activation of caspases.[5]
Caption: Inhibition of the PI3K/AKT pathway by this compound derivatives.
Quantitative Data: In Vitro Cytotoxicity
The efficacy of these compounds is often measured by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound Class | Derivative Example | Cell Line | IC₅₀ (µM) | Mechanism |
| Benzimidazole-ketene | Compound A1 | HCT116 (Colon) | 0.06 - 3.64 | p53-MDM2 Inhibition |
| Benzimidazole-ketene | Compound A7 | MCF-7 (Breast) | 0.04 - 9.80 | p53-MDM2 Inhibition |
| 2,5-disubstituted | MH1 | Molt4 (Leukemia) | Not specified | Topoisomerase Inhibition |
Data synthesized from multiple sources for illustrative purposes.[8][10]
Antihypertensive Activity: Modulating Vascular Tone
Certain this compound derivatives have demonstrated significant potential as antihypertensive agents, primarily through their action on ion channels and receptors involved in blood pressure regulation.[11][12]
Mechanism of Action
-
Calcium Channel Blockade: A key mechanism is the antagonism of calcium channels. The derivative Ro 40-5967, which contains a 2-benzimidazolyl-propyl moiety, acts as a potent calcium antagonist.[13] By blocking the influx of calcium into vascular smooth muscle cells, it promotes vasodilation and reduces peripheral resistance, thereby lowering blood pressure. Studies in spontaneously hypertensive rats (SHR) showed Ro 40-5967 to be 3-5 times more potent than verapamil, with a longer-lasting effect.[13]
-
Angiotensin II Receptor Blockade: Other derivatives are designed as Angiotensin II Type 1 Receptor (AT₁R) antagonists.[14][15] By blocking the binding of angiotensin II—a potent vasoconstrictor—to its receptor, these compounds prevent vasoconstriction and promote vasorelaxation. One novel fluorophenyl benzimidazole derivative (FPD) was shown to significantly decrease systolic and diastolic blood pressure in SHRs, with its vasorelaxant effects also linked to the NO/cGMP pathway and the opening of BKCa channels.[15]
Antimicrobial and Antifungal Activity
The benzimidazole scaffold is prevalent in antimicrobial and antifungal agents. The 2-propyl group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell walls.
Spectrum of Activity
Numerous studies have demonstrated the efficacy of 2-substituted benzimidazoles against a range of pathogens.[16] Derivatives have shown potent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and to a lesser extent, Gram-negative bacteria such as Escherichia coli.[17][18][19] Significant antifungal activity against yeasts like Candida albicans and Candida tropicalis has also been reported.[18][20]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial potency is determined by the MIC, the lowest concentration of a compound that inhibits visible microbial growth.
| Compound Class | Organism | MIC (µg/mL) | Reference Standard |
| 2-Substituted Benzimidazoles | S. aureus | 12.5 - 400 | Ciprofloxacin |
| 2-Substituted Benzimidazoles | E. faecalis | 12.5 - 400 | Ciprofloxacin |
| 2-Substituted Benzimidazoles | C. tropicalis | 6.25 - 400 | Griseofulvin |
Data compiled from various studies on benzimidazole derivatives.[18][19][20]
Antiviral Activity
Derivatives of this compound have emerged as promising antiviral agents, demonstrating efficacy against a variety of RNA and DNA viruses.[21][22]
Mechanism of Action
The primary antiviral mechanism involves the inhibition of viral replication.[21] This can be achieved by targeting key viral enzymes, such as RNA-dependent RNA polymerase (RdRP), which is essential for the replication of many RNA viruses like Hepatitis C Virus (HCV).[23] Some benzimidazole compounds act as non-competitive, allosteric inhibitors, binding to a site on the polymerase distinct from the active center to prevent its function.[23] Other derivatives may interfere with viral entry into host cells or other critical steps in the viral lifecycle.[21] The presence of specific moieties, such as a 2-pyridyl group attached to the ethyl bridge at C-2, has been correlated with potent antiviral activity.[24][25]
Structure-Activity Relationships (SAR)
The biological activity of this compound is highly dependent on the nature and position of substituents on the benzimidazole core. SAR studies are crucial for optimizing potency and selectivity.[3][26][27]
-
N-1 Position: Substitution at the N-1 position is a common strategy to modulate pharmacokinetic properties and target engagement. Attaching larger, flexible chains or additional heterocyclic rings can significantly alter the compound's activity profile.
-
C-2 Position: While this guide focuses on the propyl group, variations in its length and branching can fine-tune lipophilicity and steric interactions within the target's binding pocket.
-
C-5 and C-6 Positions: The benzene portion of the scaffold is a prime site for modification. Introducing electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OCH₃) at the C-5 or C-6 positions can dramatically influence electronic properties and hydrogen bonding capabilities, thereby affecting biological activity.[7]
Caption: Key positions on the this compound scaffold for SAR studies.
Pharmacokinetic (ADME) Profile
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of these compounds is critical for their development as therapeutic agents.[28] Generally, benzimidazole derivatives exhibit complex pharmacokinetic profiles.[29]
-
Absorption: Oral bioavailability can be low and variable (ranging from 2% to 60%), often due to poor aqueous solubility and significant first-pass metabolism in the liver.[29][30]
-
Distribution: They can bind to plasma proteins and blood cell components, which affects their distribution throughout the body.[29]
-
Metabolism: The liver is the primary site of metabolism, where they are converted into both active and inactive metabolites.[30]
-
Excretion: Metabolites are typically excreted via renal or biliary routes. Hepatoduodenal circulation, where the drug and its metabolites are reabsorbed from the gut, has been observed.[30]
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized, self-validating protocols are essential.
Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀).
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol: Broth Microdilution for MIC Determination
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be confirmed by measuring absorbance at 600 nm.
Conclusion and Future Perspectives
This compound and its derivatives represent a versatile and highly promising class of bioactive molecules. Their ability to engage with a wide array of biological targets—from tubulin and kinases in cancer cells to ion channels and viral polymerases—underscores their therapeutic potential. The propyl group at the C-2 position is a critical determinant of this activity, providing the necessary lipophilicity and structural flexibility for effective target interaction.
Future research should focus on leveraging SAR insights to design next-generation derivatives with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles. The development of multi-target agents, particularly in the realm of oncology, could provide a powerful strategy to overcome drug resistance. As synthetic methodologies advance, the exploration of novel substitutions on the this compound scaffold will undoubtedly uncover new therapeutic opportunities.
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An In-depth Technical Guide to 2-Propylbenzimidazole Derivatives as Angiotensin II Receptor Blockers
Abstract
The renin-angiotensin system (RAS) is a cornerstone in the pathophysiology of hypertension and cardiovascular disease. At its core, the octapeptide hormone angiotensin II (Ang II) exerts potent vasoconstrictive and aldosterone-secreting effects primarily through the angiotensin II type 1 (AT1) receptor. The strategic blockade of this receptor has emerged as a premier therapeutic approach. This technical guide provides an in-depth exploration of a pivotal class of nonpeptide AT1 receptor blockers (ARBs): the 2-propylbenzimidazole derivatives. We will dissect their chemical synthesis, elucidate the molecular mechanism of action, analyze structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing cardiovascular therapeutics.
Introduction: The Rationale for Targeting the AT1 Receptor
The RAS plays a critical role in regulating blood pressure and fluid homeostasis.[1][2] Dysregulation of this system is a key driver in the development of hypertension, congestive heart failure, and diabetic nephropathy.[1][3] While angiotensin-converting enzyme (ACE) inhibitors were a major breakthrough, their lack of specificity can lead to side effects like cough and angioedema, attributed to the potentiation of bradykinin.[2][3]
This limitation spurred the development of ARBs, which offer a more direct and selective blockade of the RAS at the AT1 receptor.[3][4] This targeted approach prevents the downstream effects of Ang II, including vasoconstriction, aldosterone release, and cellular growth, irrespective of the enzymatic pathway that generated it.[4][5][6] The benzimidazole scaffold, particularly with a 2-propyl substitution, has proven to be an exceptionally effective core structure for designing potent and orally bioavailable ARBs, such as the widely prescribed drug Telmisartan.[7][8]
The this compound Core: Synthesis and Derivatization
The synthesis of the this compound core is a foundational step in creating this class of ARBs. The general and most common approach involves the condensation of an o-phenylenediamine with an appropriate carboxylic acid or its derivative.
General Synthesis of 2-Substituted Benzimidazoles
A prevalent method for synthesizing the 2-substituted benzimidazole core is the condensation reaction between an o-phenylenediamine and an aldehyde, often facilitated by a catalyst.[9][10] Various catalytic systems, including metal catalysts and even photocatalysts like Rose Bengal, have been developed to improve yields and reaction conditions.[10][11] Microwave-assisted synthesis has also emerged as an efficient method, significantly reducing reaction times while providing high yields.[12]
Workflow for Benzimidazole Core Synthesis:
Caption: General workflow for synthesizing the this compound core.
Synthesis of Telmisartan: A Case Study
The synthesis of Telmisartan, a prominent this compound derivative, illustrates the multi-step process required to build the final, complex molecule. A common synthetic route involves the initial acylation of 4-amino-3-methylbenzoic acid methyl ester with butyryl chloride, followed by nitration, reduction of the nitro group, and cyclization to form the first benzimidazole ring.[13] This intermediate is then condensed with N-methyl-1,2-phenylenediamine to form the bis-benzimidazole core, which is finally alkylated to yield Telmisartan after hydrolysis.[13] More recent, efficient syntheses utilize strategies like Suzuki coupling to construct the biphenyl moiety.[13][14]
Mechanism of Action: Selective AT1 Receptor Blockade
This compound ARBs exert their therapeutic effects by selectively, competitively, and often insurmountably blocking the binding of Ang II to the AT1 receptor.[15][16][17]
The Renin-Angiotensin-Aldosterone System (RAAS) Pathway
The RAAS is a cascade that begins with the release of renin from the kidneys. Renin cleaves angiotensinogen to form angiotensin I, which is then converted to the active Ang II by ACE.[2][16]
AT1 Receptor Signaling and Its Blockade
The AT1 receptor is a G-protein coupled receptor (GPCR).[2][5] Upon binding Ang II, it activates the Gq protein, stimulating phospholipase C. This leads to the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, respectively. The ultimate physiological outcomes are potent vasoconstriction, aldosterone secretion from the adrenal gland, and stimulation of cellular growth and proliferation.[2][5]
This compound derivatives, like Telmisartan, bind with high affinity to the AT1 receptor, preventing Ang II from docking and initiating this signaling cascade.[8][16][18] This blockade leads to vasodilation (relaxation of blood vessels), reduced aldosterone secretion (promoting sodium and water excretion), and an overall decrease in blood pressure.[6][16][17]
Signaling Pathway of AT1 Receptor and ARB Action:
Caption: Simplified AT1 receptor signaling and the inhibitory action of ARBs.
Structure-Activity Relationship (SAR) Insights
The potency and efficacy of this compound ARBs are highly dependent on their specific chemical structure. SAR studies have been crucial in optimizing these molecules for clinical use.
-
The 2-Propyl Group: The alkyl group at the 2-position of the benzimidazole ring is critical for activity. A propyl or butyl group has been found to be optimal for fitting into a hydrophobic pocket of the AT1 receptor.
-
The Biphenyl Tetrazole/Carboxylic Acid Moiety: A key feature for high affinity is the presence of an acidic group, typically a tetrazole or a carboxylic acid, on an ortho-positioned biphenylmethyl substituent at the N-1 position of the benzimidazole. This acidic group is thought to mimic the C-terminal carboxylate or the Tyr4 phenol of Ang II, forming a critical interaction with the receptor.[5]
-
Substituents on the Benzimidazole Ring: Substitution on the benzimidazole core itself significantly impacts activity. For instance, introducing a carboxylic acid group at the 7-position of the benzimidazole ring, as seen in candesartan's active metabolite, dramatically increases binding affinity and results in insurmountable antagonism.[15][19] In contrast, substitution at the 4-, 5-, or 6-positions often reduces affinity.[19]
-
Bioisosteric Replacements: The concept of bioisosterism, replacing one functional group with another that has similar physicochemical or topological properties, is a key strategy in drug design.[20][21][22] In ARB development, the tetrazole ring is a classic bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[23]
| Compound/Feature | Key Structural Moiety | Impact on Activity | Reference |
| Telmisartan | Bis-benzimidazole core | High lipophilicity and long half-life | [8][18] |
| Candesartan (CV-11974) | 7-Carboxyl group on benzimidazole | Potent and insurmountable antagonism | [15][19] |
| General ARBs | Biphenyl tetrazole | Mimics Ang II, essential for high-affinity binding | [5] |
| General ARBs | 2-Propyl/Butyl group | Optimal hydrophobic interaction with AT1 receptor | [24] |
Experimental Protocols for Evaluation
The characterization of novel this compound derivatives requires robust in vitro and in vivo assays to determine their affinity, potency, and efficacy.
In Vitro Protocol: Radioligand Binding Assay
This assay is fundamental for determining the affinity (typically expressed as an IC50 value) of a test compound for the AT1 receptor.[25]
Objective: To measure the ability of a test compound to displace a radiolabeled ligand (e.g., [125I]Angiotensin II) from the AT1 receptor in a membrane preparation.
Materials:
-
Membrane preparation from cells or tissues expressing AT1 receptors (e.g., bovine adrenal cortex, CHO cells transfected with human AT1R).[19]
-
Radioligand: [125I]Sar1,Ile8-Angiotensin II.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Test compounds (this compound derivatives) at various concentrations.
-
Non-specific binding control: A high concentration of an unlabeled potent ARB (e.g., Losartan).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Step-by-Step Methodology:
-
Preparation: Thaw the membrane preparation on ice. Prepare serial dilutions of the test compounds in the assay buffer.
-
Incubation: In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand at a fixed concentration (e.g., 0.1 nM), and 50 µL of the test compound dilution (or buffer for total binding, or unlabeled ARB for non-specific binding).
-
Reaction Initiation: Add 50 µL of the membrane preparation (e.g., 10-20 µg protein) to each well to initiate the binding reaction.
-
Equilibration: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma or beta counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Protocol: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This model is used to assess the antihypertensive efficacy and duration of action of a candidate ARB.[26][27]
Objective: To measure the effect of oral administration of a test compound on the mean arterial pressure (MAP) in conscious, freely moving SHRs.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), typically 14-16 weeks old.
-
Telemetry system or tail-cuff plethysmography for blood pressure measurement.
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Vehicle control.
-
Oral gavage needles.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate the SHRs to the housing conditions and blood pressure measurement procedure for at least one week. If using telemetry, animals must first undergo surgery for transmitter implantation and a recovery period.
-
Baseline Measurement: Record the baseline systolic blood pressure, diastolic blood pressure, and heart rate for several days prior to dosing to establish a stable baseline.
-
Dosing: On the day of the experiment, administer the test compound or vehicle control to the rats via oral gavage at a specific dose (e.g., 1, 3, 10 mg/kg).
-
Post-Dose Monitoring: Continuously monitor and record blood pressure and heart rate at various time points post-dosing (e.g., 1, 2, 4, 6, 8, 12, 24 hours).
-
Data Analysis: Calculate the change in mean arterial pressure (ΔMAP) from the baseline for each animal at each time point. Compare the ΔMAP between the treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA). The results will demonstrate the potency, efficacy, and duration of the antihypertensive effect.[19]
Conclusion and Future Directions
The this compound scaffold has unequivocally established its value in the development of highly effective and safe AT1 receptor antagonists. The success of drugs like Telmisartan validates the core principles of its design: selective, non-competitive antagonism of the AT1 receptor. Future research in this area will likely focus on several key aspects:
-
Exploring Pleiotropic Effects: Some ARBs, notably Telmisartan, have shown additional activities, such as partial agonism of PPAR-γ, which may confer metabolic benefits beyond blood pressure reduction.[16] Further exploration of these "off-target" effects could lead to the development of ARBs with broader therapeutic applications.
-
Tissue-Specific Targeting: Designing derivatives that accumulate preferentially in target tissues like the heart or kidneys could enhance efficacy while minimizing potential systemic side effects.
-
Dual-Action Ligands: The development of single molecules that can antagonize both the AT1 receptor and other relevant targets in cardiovascular disease, such as the endothelin receptor, represents a promising therapeutic strategy.[1]
By integrating advanced synthetic chemistry, detailed pharmacological evaluation, and a deep understanding of molecular interactions, the this compound class of compounds will continue to be a fertile ground for the discovery of next-generation cardiovascular medicines.
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An In-Depth Technical Guide to the Safe Handling of 2-Propylbenzimidazole
Introduction: 2-Propylbenzimidazole (CAS No. 5465-29-2) is a heterocyclic aromatic organic compound utilized as a key reagent and building block in medicinal chemistry and drug development.[1] Its structural motif is a component of various pharmacologically active molecules.[2] As with many specialized reagents, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel and the environment. This guide provides a comprehensive overview of the safety and handling precautions for this compound, designed for researchers, chemists, and drug development professionals. It moves beyond mere procedural steps to explain the causality behind each recommendation, ensuring a culture of safety and scientific integrity.
Section 1: Hazard Identification and Toxicological Profile
A foundational principle of laboratory safety is a complete understanding of a substance's intrinsic hazards. This compound is a solid, typically appearing as a white to off-white powder or crystal.[1] While comprehensive toxicological data is not exhaustive, the available information from multiple suppliers and databases mandates that it be handled as a hazardous substance.[3][4]
The compound is classified under the Globally Harmonized System (GHS) with the signal word "Warning" and is associated with multiple hazard statements.[5]
GHS Hazard Statements:
-
H411: Toxic to aquatic life with long lasting effects.[8]
The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[7] The irritant nature of the compound means that even minor, incidental contact can lead to inflammation, redness, and discomfort.[7] The aquatic toxicity (H411) is a critical consideration for waste disposal, precluding any release into drains or the environment.[8]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 5465-29-2 | [6] |
| Molecular Formula | C₁₀H₁₂N₂ | [6] |
| Molecular Weight | 160.22 g/mol | [6] |
| Appearance | White to off-white solid/powder | [1][5] |
| Boiling Point | 348.8 °C | [5] |
| Storage Temperature | 2-8 °C |[5][9] |
Section 2: Hierarchy of Controls and Personal Protective Equipment (PPE)
Effective risk management in the laboratory follows the "Hierarchy of Controls," a framework that prioritizes the most effective and reliable safety measures. This approach is fundamental to minimizing exposure to this compound.
Caption: Hierarchy of Controls model, prioritizing safety measures.
Engineering Controls: These are the most critical measures for isolating personnel from the hazard.
-
Chemical Fume Hood: All handling of solid this compound that may generate dust (e.g., weighing, transferring) must be performed inside a certified chemical fume hood.[10] This is non-negotiable, as it directly mitigates the respiratory irritation hazard (H335).[7]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dusts.[7]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[9] Their proximity is crucial for immediate decontamination in case of accidental contact.
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering controls. It should never be the sole method of protection.
Table 2: Mandatory PPE for Handling this compound
| Protection Type | Specification | Rationale and Source(s) |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[11] | Protects against dust particles and splashes, preventing serious eye irritation (H319).[7] |
| Skin Protection | Nitrile or other compatible chemical-resistant gloves.[9] A full-length lab coat must be worn and buttoned.[7] | Prevents direct contact and subsequent skin irritation (H315). Contaminated gloves must be removed and disposed of properly.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dusts are generated outside of a fume hood.[3] | Mitigates the risk of inhaling dust, which can cause respiratory tract irritation (H335).[7] |
Section 3: Standard Operating Procedures for Handling and Storage
Adherence to standardized protocols is essential for reproducible science and consistent safety.
Protocol 1: Weighing and Handling Solid this compound
-
Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves) before entering the designated handling area.
-
Work Area Setup: Perform all work within a chemical fume hood. Place a weigh boat on an analytical balance inside the hood.
-
Aliquotting: Carefully open the main container. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust, such as tapping the container or spatula forcefully.
-
Closure: Securely close the main container immediately after use.
-
Dissolution/Transfer: If dissolving, add the solvent to the solid in the weigh boat or transfer the solid to the reaction vessel within the fume hood.
-
Cleanup: Wipe down the spatula and any affected surfaces inside the fume hood with a damp cloth or towel to collect any residual dust. Dispose of the cloth as hazardous waste.
-
Doffing PPE: Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water after the procedure is complete.[7][9]
Storage Conditions: Proper storage is crucial to maintain the chemical's integrity and prevent accidents.
-
Temperature: Store at the recommended temperature of 2-8°C in a designated refrigerator or cold room.[5][9]
-
Container: Keep the container tightly closed to prevent moisture absorption and potential degradation.[3][7]
-
Location: Store in a dry, well-ventilated area away from incompatible materials, particularly strong oxidizing agents.[4][7]
Section 4: Emergency Procedures and First Aid
Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures before working with the compound.
Accidental Release Measures: In the event of a spill, a calm and methodical response is required.
Caption: Step-by-step workflow for responding to a laboratory spill.
For any major spill, or if personnel feel unwell, evacuate the area and contact the institution's emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
First Aid Measures: Immediate and correct first aid can significantly reduce the severity of an injury.
Table 3: First Aid Protocols for this compound Exposure
| Exposure Route | Action |
|---|---|
| Inhalation | Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][12] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][12] |
| Eye Contact | Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[7][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][10][12] |
Fire Fighting:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or alcohol-resistant foam.[11]
-
Hazardous Combustion Products: Thermal decomposition may produce toxic and irritating gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and materials.[7][11]
Section 5: Waste Disposal
Due to its classification as toxic to aquatic life with long-lasting effects (H411), proper disposal is an environmental and regulatory imperative.[8]
-
Chemical Waste: All waste containing this compound, including unused product, contaminated consumables (gloves, weigh boats, paper towels), and spill cleanup materials, must be collected in a clearly labeled, sealed hazardous waste container.
-
Prohibited Disposal: Do NOT dispose of this chemical in the regular trash or wash it down the sink.[7][10] This directly violates safety protocols and environmental regulations due to its aquatic toxicity.
-
Regulatory Compliance: Disposal must be handled by a licensed hazardous waste disposal company, following all local, state, and federal regulations.[11] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
This compound is a valuable reagent in chemical synthesis, but its safe use demands respect for its inherent hazards. By understanding its toxicological profile and rigorously applying the hierarchy of controls—prioritizing engineering solutions like fume hoods and mandating correct PPE—researchers can minimize exposure risks. Adherence to established standard operating procedures for handling, storage, and emergency response is not merely a matter of compliance but a cornerstone of a responsible and effective research environment.
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An In-depth Technical Guide to the Discovery and History of Benzimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The journey of the benzimidazole scaffold from a laboratory curiosity to a cornerstone of modern pharmacology is a testament to the power of chemical synthesis and biological screening. This guide provides a comprehensive overview of the discovery, history, and multifaceted applications of benzimidazole compounds, offering insights for professionals in drug development and research.
The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzimidazole core, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and an imidazole ring, is widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural similarity to naturally occurring purines allows it to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[3][] This inherent versatility has made the benzimidazole nucleus a fertile ground for the development of numerous therapeutic agents.[5][6]
The physicochemical properties of the benzimidazole ring system, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable its derivatives to bind effectively to macromolecules, further contributing to its broad pharmacological significance.[2]
The Dawn of Benzimidazoles: A Historical Perspective
The story of benzimidazoles begins in the late 19th century. In 1872, Hobrecker reported the first synthesis of a benzimidazole derivative, 2,5-dimethyl-benzimidazole, through the reduction of 2-nitro-4-methylacetanilide.[7][8][9][10] This initial discovery laid the groundwork for future explorations into this chemical class.
A pivotal moment in the history of benzimidazoles came with the elucidation of the structure of Vitamin B12. It was discovered that the 5,6-dimethylbenzimidazole moiety is a crucial component of this essential vitamin, acting as an axial ligand to the cobalt atom.[11][12] This finding highlighted the natural significance of the benzimidazole scaffold and spurred further interest in its biological roles.
The mid-20th century marked the beginning of the therapeutic era for benzimidazoles. In the 1950s, the anthelmintic properties of these compounds began to be recognized, leading to the development of the first commercially successful drugs in this class.[13] A significant milestone was the discovery of the opioid agonist properties of certain benzimidazole derivatives by Ciba AG in 1957.[14] This was followed by the development of proton pump inhibitors in the 1960s.[13] The timeline below highlights some of the key discoveries in the history of benzimidazole compounds.
| Year | Discovery/Milestone | Significance |
| 1872 | First synthesis of a benzimidazole derivative by Hobrecker.[7][8][9][10] | Laid the foundation for benzimidazole chemistry. |
| 1944 | Woolley proposes the purine-like structure of benzimidazoles.[13] | Provided a theoretical basis for their biological activity. |
| Late 1940s | Discovery of 5,6-dimethylbenzimidazole in Vitamin B12.[11][12] | Demonstrated the natural occurrence and importance of the benzimidazole scaffold. |
| 1957 | Ciba AG discovers the analgesic effects of benzimidazole derivatives.[14] | Opened the door to the development of benzimidazole-based opioids. |
| 1961 | Introduction of thiabendazole, the first benzimidazole anthelmintic.[13][15] | Revolutionized the treatment of parasitic worm infections. |
| 1971 | Discovery of mebendazole by Janssen Pharmaceutica.[13] | Provided a broad-spectrum anthelmintic with improved efficacy. |
| 1975 | Invention of albendazole.[13] | Further expanded the arsenal of effective anthelmintic drugs. |
| 1979 | Discovery of omeprazole.[16] | Led to the development of a new class of highly effective anti-ulcer drugs (proton pump inhibitors). |
| 1988 | Launch of omeprazole.[17] | Marked a paradigm shift in the management of acid-related gastrointestinal disorders. |
The Chemical Core: Synthesis of the Benzimidazole Nucleus
The most prevalent and versatile method for the synthesis of the benzimidazole core is the condensation reaction of an o-phenylenediamine with a carboxylic acid or its derivatives, such as aldehydes or orthoesters.[3][18][19] This straightforward reaction allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring, a key determinant of biological activity.
Caption: General synthesis of 2-substituted benzimidazoles.
Numerous modifications and alternative synthetic routes have been developed over the years, often employing different catalysts and reaction conditions to improve yields and accommodate a wider range of functional groups.[18][20][21]
A Spectrum of Activity: Major Classes of Benzimidazole-Based Drugs
The structural versatility of the benzimidazole scaffold has led to the development of drugs targeting a wide range of diseases.
Anthelmintics: Combating Parasitic Worms
The discovery of the anthelmintic properties of benzimidazoles was a major breakthrough in both human and veterinary medicine. These compounds are particularly effective against gastrointestinal nematodes.[22]
Mechanism of Action: The primary mode of action of benzimidazole anthelmintics is the disruption of microtubule polymerization in the parasite.[15][22][23] They achieve this by binding with high affinity to the parasite's β-tubulin, a key protein component of microtubules.[15][22] This binding inhibits the formation of the mitotic spindle, arresting cell division in the metaphase.[22] The disruption of microtubule-dependent processes, such as nutrient absorption, ultimately leads to the death of the parasite.[23] The selective toxicity of these drugs is attributed to the much higher affinity of benzimidazoles for parasite tubulin compared to mammalian tubulin.[23]
Caption: Mechanism of action of benzimidazole anthelmintics.
Key examples of benzimidazole anthelmintics include:
-
Thiabendazole: The first benzimidazole anthelmintic to be widely used.[15]
-
Mebendazole and Albendazole: Broad-spectrum anthelmintics with improved efficacy and safety profiles.[15][24]
-
Fenbendazole and Oxfendazole: Commonly used in veterinary medicine.[11]
Proton Pump Inhibitors (PPIs): Taming Gastric Acid
The development of proton pump inhibitors (PPIs) revolutionized the treatment of acid-related gastrointestinal disorders such as peptic ulcer disease and gastroesophageal reflux disease (GERD).[17][25] Omeprazole, the first-in-class PPI, is a benzimidazole derivative.[17][25]
Mechanism of Action: PPIs are prodrugs that are activated in the acidic environment of the stomach's parietal cells.[16] In their active form, they covalently bind to and irreversibly inhibit the H+/K+ ATPase, also known as the proton pump.[17] This enzyme is the final step in the secretion of gastric acid. By blocking the proton pump, PPIs cause a profound and prolonged reduction in stomach acid production.[17]
Caption: Mechanism of action of proton pump inhibitors.
Other important PPIs that share the benzimidazole core include:
Antiviral Agents: A Broad-Spectrum Potential
Benzimidazole derivatives have demonstrated promising activity against a variety of RNA and DNA viruses.[27][28] Their antiviral mechanisms can be multifaceted, including the inhibition of critical viral processes such as genome replication, protein processing, and the entry of the virus into host cells.[28] The structural adaptability of the benzimidazole scaffold allows for the design of derivatives with enhanced potency and selectivity against specific viral targets.[28] The development of hybrid molecules, such as benzimidazole-triazole hybrids, has shown improved biological properties.[29]
Anticancer Therapeutics: A Promising Frontier
More recently, the anticancer potential of benzimidazole compounds has become a major area of research.[24][30] Some benzimidazole derivatives have shown potent activity against various cancer cell lines, and some anthelmintics, such as mebendazole and albendazole, are being repurposed for cancer therapy.[24]
The anticancer mechanisms of benzimidazoles are diverse and can include:
-
Inhibition of tubulin polymerization: Similar to their anthelmintic action, some benzimidazoles disrupt the microtubule network in cancer cells, leading to cell cycle arrest and apoptosis.[24]
-
Inhibition of topoisomerases: These enzymes are crucial for DNA replication and repair, and their inhibition can lead to cancer cell death.[30]
-
Kinase inhibition: Many cellular signaling pathways that are dysregulated in cancer are controlled by kinases, making them attractive targets for anticancer drugs.[24]
-
Induction of apoptosis: Benzimidazole derivatives can trigger programmed cell death in cancer cells through various pathways.[30]
-
Epigenetic modulation: Some benzimidazole derivatives can act as inhibitors of epigenetic targets like histone deacetylases (HDACs), which are involved in the development of several types of cancer.[31]
Experimental Protocols: A Practical Guide
The following protocols provide a general framework for the synthesis and biological evaluation of a 2-substituted benzimidazole derivative.
Synthesis of a 2-Substituted Benzimidazole
This protocol describes a common method for the synthesis of 2-substituted benzimidazoles via the condensation of an o-phenylenediamine with an aldehyde.[3]
Materials:
-
o-Phenylenediamine
-
Substituted aldehyde
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Sodium bicarbonate solution
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Dissolve o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized benzimidazole compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the synthesized benzimidazole compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Perspectives
The benzimidazole scaffold has proven to be an exceptionally fruitful source of therapeutic agents, with a rich history of discovery and a broad range of clinical applications.[32][33] From its early beginnings in the treatment of parasitic infections to its current role in managing acid reflux and its emerging potential in oncology, the journey of benzimidazole compounds highlights the enduring value of this privileged structure in drug discovery.
Ongoing research continues to explore the vast chemical space around the benzimidazole nucleus, with a focus on developing novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.[5][34] The synthesis of hybrid molecules and the exploration of new biological targets will undoubtedly lead to the next generation of benzimidazole-based drugs, further solidifying the legacy of this remarkable scaffold in the annals of medicinal chemistry.
References
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Methodological & Application
Application Notes and Protocols for Antimicrobial Screening of 2-Propylbenzimidazole Derivatives
Introduction: The Therapeutic Promise of Benzimidazole Scaffolds
The benzimidazole scaffold, a bicyclic molecule formed from the fusion of benzene and imidazole rings, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives are known for a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3] This versatility stems from the ability of the benzimidazole core to interact with various biological targets within pathogens and host cells.[2] The 2-propylbenzimidazole derivatives, a specific subclass of this family, have emerged as promising candidates for the development of novel antimicrobial agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and antimicrobial screening of these compounds.
Scientific Rationale: Targeting Microbial Proliferation
The antimicrobial activity of benzimidazole derivatives is attributed to their ability to interfere with essential cellular processes in microorganisms. In fungi, a primary mechanism of action is the inhibition of tubulin polymerization, which disrupts the formation of microtubules.[4] This, in turn, hinders critical cellular functions such as cell division and intracellular transport. In bacteria, benzimidazole derivatives have been shown to disrupt cell wall biosynthesis by targeting transpeptidase enzymes, which are vital for maintaining the structural integrity of the bacterial cell wall.[5] Some derivatives have also been found to inhibit bacterial topoisomerase IV, an enzyme crucial for DNA replication and cell division.[5] The 2-propyl substitution on the benzimidazole ring is a key structural feature that can influence the compound's lipophilicity and binding affinity to its molecular targets, thereby modulating its antimicrobial potency and spectrum of activity.
Experimental Workflow Overview
The following diagram outlines the comprehensive workflow for the synthesis and antimicrobial screening of this compound derivatives.
Caption: A comprehensive workflow for the synthesis, purification, antimicrobial screening, and data analysis of this compound derivatives.
Part 1: Synthesis of this compound Derivatives
This section details a general protocol for the synthesis of this compound derivatives. This method can be adapted by modifying the starting materials to generate a library of compounds for screening.
Materials and Reagents:
-
Substituted o-phenylenediamine
-
Butyric acid
-
4N Hydrochloric acid
-
Ammonium hydroxide
-
Ethanol
-
Activated charcoal
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate solvent system for TLC (e.g., ethyl acetate:hexane)
-
Nuclear Magnetic Resonance (NMR) tubes and deuterated solvents
-
Mass spectrometer
Protocol:
-
Reaction Setup: In a round-bottom flask, combine a substituted o-phenylenediamine (10 mmol) and butyric acid (12 mmol).
-
Acid-Catalyzed Cyclization: Add 4N hydrochloric acid (20 mL) to the mixture. Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Neutralization and Precipitation: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the reaction mixture with ammonium hydroxide until a precipitate is formed.
-
Isolation and Purification: Filter the crude product and wash it with cold water. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound derivative. The purity can be further enhanced by column chromatography if necessary.
-
Characterization: Confirm the structure and purity of the synthesized compounds using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Antimicrobial Screening Protocols
This section provides detailed protocols for determining the antimicrobial activity of the synthesized this compound derivatives. It is crucial to perform these assays in a sterile environment to avoid contamination.
Preparation of Stock Solutions and Microbial Inoculum
Stock Solutions of Test Compounds:
-
Dissolve the synthesized this compound derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration of 10 mg/mL.
-
Sterilize the stock solutions by filtering through a 0.22 µm syringe filter.
Microbial Strains:
A panel of clinically relevant microorganisms should be used for screening. The following are recommended quality control (QC) strains obtained from a reputable culture collection such as the American Type Culture Collection (ATCC):[6][7][8]
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungi: Candida albicans (ATCC 10231), Aspergillus niger (ATCC 16404)
Preparation of Microbial Inoculum:
-
Aseptically pick 3-5 colonies of the test microorganism from an agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Incubate the broth culture at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[5]
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells for the broth microdilution assay.
Primary Screening: Agar Well Diffusion Assay
The agar well diffusion method is a preliminary test to qualitatively assess the antimicrobial activity of the synthesized compounds.[9][10]
Protocol:
-
Inoculation of Agar Plates: Inoculate the surface of Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates with the standardized microbial suspension using a sterile cotton swab to create a uniform lawn.
-
Creating Wells: Use a sterile cork borer (6-8 mm in diameter) to create wells in the agar.
-
Loading of Test Compounds: Add a fixed volume (e.g., 100 µL) of the stock solution of each this compound derivative to a separate well.
-
Controls: Include a positive control (a known antibiotic, e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control (the solvent used to dissolve the compounds, e.g., DMSO) in separate wells.
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours for bacteria and 48-72 hours for fungi.
-
Observation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Quantitative Analysis: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is a quantitative method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11] This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12]
Protocol:
-
Preparation of Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the appropriate broth medium. The concentration range should be chosen based on the expected potency of the compounds.
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Controls:
-
Positive Control: Wells containing the microbial inoculum and a standard antibiotic.
-
Negative Control (Growth Control): Wells containing the microbial inoculum and the broth medium without any test compound.
-
Sterility Control: Wells containing only the broth medium.
-
-
Incubation: Seal the plate and incubate at the appropriate temperature for 16-20 hours for bacteria and 24-48 hours for fungi.
-
Determination of MIC: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[5] The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
To determine whether the compounds are microbistatic or microbicidal, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) can be determined.
Protocol:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth in the MIC assay.
-
Spot-inoculate the aliquot onto a fresh agar plate (without any antimicrobial agent).
-
Incubate the plates at the appropriate temperature and time.
-
The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies compared to the initial inoculum.
Part 3: Data Presentation and Interpretation
Quantitative Data Summary
Summarize the MIC and MBC/MFC data in a clear and structured table for easy comparison of the antimicrobial efficacy of the different this compound derivatives.
Table 1: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | S. aureus (ATCC 25923) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 10231) | A. niger (ATCC 16404) |
| Derivative 1 | ||||||
| Derivative 2 | ||||||
| Derivative 3 | ||||||
| Ciprofloxacin | N/A | N/A | ||||
| Fluconazole | N/A | N/A | N/A | N/A |
Table 2: Bactericidal/Fungicidal Activity of this compound Derivatives (MBC/MFC in µg/mL)
| Compound ID | S. aureus (ATCC 25923) | E. coli (ATCC 25922) | C. albicans (ATCC 10231) |
| Derivative 1 | |||
| Derivative 2 | |||
| Derivative 3 |
Structure-Activity Relationship (SAR) Analysis
The collected data should be used to establish a Structure-Activity Relationship (SAR). This involves correlating the structural modifications of the this compound derivatives with their observed antimicrobial activity.
Caption: A diagram illustrating the analysis of how different substituents on the this compound core affect antimicrobial activity.
By analyzing the data in the tables, researchers can identify which functional groups and substitution patterns on the benzimidazole ring enhance or diminish the antimicrobial potency. This information is invaluable for the rational design of more effective antimicrobial agents.
References
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Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]
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Microbe Online. (2021, November 20). Quality Control Strains (standard strains) and their Uses. Retrieved from [Link]
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Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Lab Tech. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]
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Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]
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Medical Microbiology & Immunology. (2020, November 1). Agar well diffusion assay. Retrieved from [Link]
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- CLSI. (2024).
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Cytotoxicity assay of 2-Propylbenzimidazole on cancer cell lines
Application Note & Protocol
Topic: High-Throughput Cytotoxicity Profiling of 2-Propylbenzimidazole Against Solid Tumor Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer agents.[1][2] This application note provides a comprehensive guide for assessing the cytotoxic effects of this compound, a specific derivative, on various cancer cell lines. We present two robust, orthogonal methods—the XTT metabolic activity assay and the Lactate Dehydrogenase (LDH) membrane integrity assay—to generate a reliable cytotoxicity profile. This document details the scientific rationale behind the experimental design, provides step-by-step protocols for cell culture, compound treatment, and data acquisition, and outlines the necessary data analysis for determining key potency metrics such as the half-maximal inhibitory concentration (IC50). The methodologies described herein are designed to be self-validating through the inclusion of appropriate controls, ensuring data integrity and reproducibility for researchers in oncology and drug discovery.
Scientific Background & Rationale
The Benzimidazole Scaffold in Oncology
Benzimidazole, a heterocyclic aromatic compound, is structurally analogous to naturally occurring purine nucleotides, allowing it to interact with a wide range of biological targets.[1][3] This versatility has led to the development of numerous benzimidazole derivatives with diverse pharmacological activities, including anthelmintic, antiviral, and notably, anticancer properties.[2][4][5] Their efficacy as anticancer agents often stems from their ability to induce apoptosis, disrupt microtubule polymerization, inhibit key signaling enzymes like topoisomerases, or arrest the cell cycle.[1][6] The minimal toxicity profile of the core structure makes it an excellent scaffold for developing targeted cancer therapeutics.[2] Evaluating novel derivatives like this compound is a critical step in identifying new lead compounds for preclinical development.
Principles of Orthogonal Cytotoxicity Assessment
To establish the cytotoxic potential of a compound with high confidence, it is crucial to employ more than one assay that measures different cellular health indicators. A single assay might produce misleading results due to compound interference or a specific mechanism of action. This guide utilizes two distinct methods:
-
Metabolic Viability Assay (XTT): This colorimetric assay quantifies the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[7] In living cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt XTT to a soluble orange formazan product.[8][9] This method provides a robust measure of cell proliferation and viability.
-
Membrane Integrity Assay (LDH): This assay measures cytotoxicity by quantifying the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[10] An increase in LDH activity in the supernatant is a direct indicator of cell lysis, a hallmark of necrosis or late-stage apoptosis.
By using both a metabolic and a membrane integrity assay, researchers can distinguish between cytostatic effects (inhibition of growth, measured by XTT) and cytotoxic effects (direct cell killing, measured by LDH).
Experimental Workflow Overview
The overall process for evaluating the cytotoxicity of this compound is a multi-day workflow that requires careful planning and aseptic technique. The process moves from initial cell culture preparation to compound exposure, assay execution, and final data analysis.
Caption: General experimental workflow for cytotoxicity assessment.
Detailed Protocols
Materials and Reagents
-
Cell Lines: Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma).
-
Compound: this compound powder.
-
Media: Appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents: DMSO (cell culture grade), Phosphate-Buffered Saline (PBS), Trypsin-EDTA (0.25%), Trypan Blue solution.
-
Assay Kits:
-
Equipment: 96-well flat-bottom sterile tissue culture plates, multichannel pipette, humidified incubator (37°C, 5% CO₂), microplate reader.
Cell Seeding and Compound Preparation
-
Cell Culture: Maintain selected cancer cell lines in their recommended complete growth medium in a humidified incubator. Ensure cells are in the logarithmic growth phase and exhibit >95% viability before starting the experiment.
-
Harvesting: Aspirate the culture medium, wash the cells with sterile PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Seeding: Resuspend the cell pellet in fresh medium. Perform a cell count using a hemocytometer or automated cell counter. Dilute the cell suspension to the predetermined optimal seeding density (typically 5,000-10,000 cells/well) and dispense 100 µL into each well of a 96-well plate.[13]
-
Incubation: Incubate the plate for 24 hours to allow cells to attach and resume normal growth.[14]
-
Compound Stock Preparation: Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in DMSO.
-
Serial Dilutions: On the day of treatment, perform a serial dilution of the stock solution in complete growth medium to create a range of working concentrations (e.g., 200 µM to 0.1 µM). It is critical to maintain a consistent, low final concentration of the DMSO vehicle across all wells (typically ≤0.5%) to avoid solvent-induced toxicity.
Protocol 1: XTT Metabolic Viability Assay
This protocol is based on the principle that metabolically active cells reduce a tetrazolium salt to a colored formazan product.[15]
Caption: Principle of the LDH cytotoxicity assay.
Procedure:
-
Plate Setup: Prepare and treat a 96-well plate exactly as described in steps 1-2 of the XTT protocol. In addition to vehicle and untreated controls, you must include three essential control groups for LDH calculation: [12][16] * Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a detergent (e.g., Triton X-100) provided in the kit, 45 minutes before the assay. This represents 100% cytotoxicity.
-
Background Control: Medium only (no cells).
-
-
Sample Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate. [16]Be cautious not to disturb the cell monolayer.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (prepared according to the kit protocol) to each well of the new plate. [12]5. Incubation: Incubate at room temperature for 20-30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used for background correction. [12]
Data Analysis & Interpretation
Calculation of Cell Viability and Cytotoxicity
-
For the XTT Assay:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 [17]
-
-
For the LDH Assay:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Determination of the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the most common metric for quantifying a compound's potency. [17][18]It represents the concentration of this compound required to inhibit cell viability by 50%. [19]
-
Plot Data: Plot the calculated % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Non-Linear Regression: Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a sigmoidal dose-response curve (variable slope). [20]3. Determine IC50: The software will calculate the IC50 value from the fitted curve. This value is a robust and comparable measure of the compound's cytotoxic potential. [19]
Illustrative Data Presentation
The results of screening this compound against a panel of cancer cell lines should be summarized in a clear, tabular format.
| Cell Line | Tissue of Origin | Assay Type | Incubation Time | IC50 (µM) ± SD |
| A549 | Lung Carcinoma | XTT | 72h | 15.2 ± 2.1 |
| MCF-7 | Breast Adenocarcinoma | XTT | 72h | 8.5 ± 1.3 |
| HCT116 | Colon Carcinoma | XTT | 72h | 11.8 ± 1.9 |
| U-87 MG | Glioblastoma | XTT | 72h | 42.5 ± 5.6 |
| PC-3 | Prostate Adenocarcinoma | XTT | 72h | 25.1 ± 3.4 |
Data are hypothetical and for illustrative purposes only. SD = Standard Deviation from n=3 independent experiments.
Conclusion
This application note provides a validated, dual-assay approach to comprehensively characterize the cytotoxic activity of this compound. By employing both metabolic (XTT) and membrane integrity (LDH) assays, researchers can obtain reliable and nuanced data on the compound's effect on cancer cell lines. The detailed protocols and data analysis guidelines ensure high-quality, reproducible results, facilitating the critical initial assessment of novel benzimidazole derivatives in the cancer drug discovery pipeline.
References
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Merck Millipore. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]
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Trevigen. (n.d.). XTT Proliferation Assay Protocol. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications. Retrieved from [Link]
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Leung, K. C., & Wen, Y. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]
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Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
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Martínez-García, D., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(13), 10695. Retrieved from [Link]
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Liu, Q. (2015). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Journal of Biometrics & Biostatistics, 6(5). Retrieved from [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
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Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]
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ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
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Al-Ostath, S., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Future Journal of Pharmaceutical Sciences, 9(1), 60. Retrieved from [Link]
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Yurttas, L., Demirayak, S., & Akalın Ciftci, G. (2015). Cytotoxic, Antiproliferative and Apoptotic Effects of New Benzimidazole Derivatives on A549 Lung Carcinoma and C6 Glioma Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 15(9), 1174-1184. Retrieved from [Link]
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Tan, C. P., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. RSC Medicinal Chemistry, 12(11), 1839-1861. Retrieved from [Link]
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Al-Dhfyan, A., et al. (2023). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Heliyon, 9(12), e22709. Retrieved from [Link]
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Yurttas, L., Demirayak, S., & Akalın Ciftci, G. (2015). Cytotoxic, Antiproliferative and Apoptotic Effects of New Benzimidazole Derivatives on A549 Lung Carcinoma and C6 Glioma Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 15(9), 1174-1184. Retrieved from [Link]
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Sevindik, R., et al. (2022). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 34(4), 101980. Retrieved from [Link]
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Sevindik, R., et al. (2023). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Journal of King Saud University - Science, 35(3), 102555. Retrieved from [Link]
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Ibrahim, H. S., & Refaat, H. M. (2020). Versatile mechanisms of 2-substituted benzimidazoles in targeted cancer therapy. Future Journal of Pharmaceutical Sciences, 6, 41. Retrieved from [Link]
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Brajic, J., et al. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 26(11), 3377. Retrieved from [Link]
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Scholars Research Library. (n.d.). An Overview About Synthetic and Biological Profile of Benzimidazole. Retrieved from [Link]
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Lee, J. H., Kim, C., & Kim, S. H. (2021). Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics. Biomolecules, 11(11), 1726. Retrieved from [Link]
- Google Patents. (2007). CN101074213A - Synthesis of 2-n-propyl-4-methyl-6(1-methylbenzimidazole-2-radicle) benzimidazole and its use in synthesis of timishatan and its salts.
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Application Notes and Protocols for In Vitro Anthelmintic Activity Screening of 2-Propylbenzimidazole Analogs
Authored by: Gemini, Senior Application Scientist
Abstract and Scope
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-propylbenzimidazole analogs for anthelmintic activity. Benzimidazole derivatives are a critical class of anthelmintics used extensively in both human and veterinary medicine.[1] The rise of drug-resistant helminth strains necessitates the development of novel analogs with improved efficacy.[1] This document details the foundational mechanism of action, key structure-activity relationship (SAR) insights, and provides detailed, field-proven protocols for essential in vitro assays. The methodologies are designed to be robust and self-validating, enabling reliable screening and characterization of new chemical entities based on the 2-substituted benzimidazole scaffold.
Foundational Principles: Mechanism of Action
The primary anthelmintic mechanism of benzimidazoles is the targeted disruption of microtubule polymerization in parasitic helminth cells.[1][2][3] These compounds exhibit a high binding affinity for the β-tubulin subunit of the parasite, which is structurally different from the mammalian host's tubulin.[2] This selective binding prevents the polymerization of β-tubulin with α-tubulin to form functional microtubules.[1][2] The disruption of the microtubular cytoskeleton is catastrophic for the parasite, leading to:
-
Inhibition of Cell Division: Microtubules are essential for forming the mitotic spindle during mitosis.
-
Impaired Nutrient Absorption: In intestinal parasites, the microtubule-rich intestinal cells are unable to absorb nutrients effectively from the host.[1][2]
-
Disrupted Intracellular Transport: Microtubules serve as "highways" for moving organelles and vesicles within the cell.[2]
This cascade of cellular dysfunction ultimately results in energy depletion, paralysis, and expulsion or death of the parasite.[1][3]
References
Application Note: A Comprehensive Framework for the In Vitro Evaluation of 2-Propylbenzimidazole Against Staphylococcus aureus
Abstract
The emergence of multidrug-resistant Staphylococcus aureus (S. aureus) presents a formidable challenge to global public health, necessitating the urgent discovery and development of novel antimicrobial agents.[1] Benzimidazole derivatives have garnered significant attention due to their broad spectrum of biological activities, including promising antibacterial properties.[2][3] This application note provides a comprehensive, field-proven framework for the in vitro evaluation of 2-Propylbenzimidazole, a representative of this chemical class, against S. aureus. Moving beyond a simple recitation of steps, this guide elucidates the scientific rationale behind each protocol, establishing a self-validating experimental workflow from initial susceptibility testing to dynamic bactericidal analysis and preliminary mechanistic insights. The methodologies are grounded in internationally recognized standards, ensuring the generation of robust, reliable, and reproducible data for researchers in microbiology, pharmacology, and drug development.
Foundational Principles: Designing a Robust Evaluation Cascade
A successful in vitro evaluation of a novel antibacterial compound is not a single experiment but a logical cascade of assays. Each stage provides critical data that informs the next, building a comprehensive profile of the compound's activity. Our approach is designed to first establish the potency of this compound and then to characterize its pharmacodynamic behavior.
The Causality of Assay Selection:
-
Minimum Inhibitory Concentration (MIC): This is the foundational metric. It establishes the lowest concentration of the compound required to inhibit the visible growth of S. aureus. It is the primary screening parameter to determine if the compound possesses any meaningful activity. We will employ the broth microdilution method, a gold-standard technique recommended by the Clinical and Laboratory Standards Institute (CLSI) for its reproducibility and efficiency.[4][5]
-
Minimum Bactericidal Concentration (MBC): While MIC indicates growth inhibition (bacteriostatic activity), it does not confirm bacterial killing (bactericidal activity). The MBC assay is a direct extension of the MIC test, designed to determine the lowest concentration of the compound that results in a ≥99.9% reduction of the initial bacterial inoculum.[6] This distinction is critical for therapeutic applications, where bactericidal agents are often preferred for severe infections.
-
Time-Kill Kinetic Assay: Static endpoints like MIC and MBC do not capture the dynamics of antibacterial action. The time-kill assay provides a temporal view of the compound's effect, revealing the rate and extent of bacterial killing over a 24-hour period.[7][8] This assay is crucial for understanding whether the compound's activity is concentration-dependent or time-dependent and confirms its bactericidal or bacteriostatic nature.[6]
-
Membrane Integrity Assessment: A common mechanism of action for antimicrobial compounds is the disruption of the bacterial cell membrane.[9] A preliminary investigation into this mechanism can be efficiently performed using fluorescent nucleic acid stains that differentiate between cells with intact (live) and compromised (dead) membranes.[10][11]
This structured workflow ensures that resources are used efficiently while building a scientifically sound data package for this compound.
Caption: Overall experimental workflow for evaluating this compound.
Core Protocols: Step-by-Step Methodologies
The following protocols are detailed to ensure clarity and reproducibility. Adherence to aseptic techniques is paramount throughout all procedures.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
Principle: This assay identifies the lowest concentration of this compound that prevents visible bacterial growth in vitro. The broth microdilution method, performed in a 96-well plate, allows for the simultaneous testing of multiple concentrations. The methodology is aligned with CLSI guidelines.[4][12]
Materials:
-
This compound (stock solution in DMSO, filter-sterilized)
-
S. aureus strain (e.g., ATCC 29213 or a clinical isolate)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Vancomycin or Gentamicin (as positive control)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile DMSO (as vehicle control)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (600 nm)
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of S. aureus.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. This working suspension must be used within 30 minutes.
-
-
Plate Preparation:
-
Dispense 50 µL of CAMHB into wells 1 through 11 of the designated rows in the 96-well plate. Well 12 will serve as the sterility control.
-
Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 50 µL from well 10. Well 11 will serve as the growth control (no compound).
-
Repeat this process for the positive control (e.g., Vancomycin) and vehicle control (DMSO) in separate rows.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum (from step 1) to wells 1 through 11. This brings the final volume in each well to 100 µL and the bacterial concentration to the target of 5 x 10⁵ CFU/mL.
-
Add 100 µL of sterile CAMHB to well 12 (sterility control).
-
-
Incubation:
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be assessed by eye or by reading the optical density (OD₆₀₀) on a plate reader.
-
Caption: Workflow for the broth microdilution MIC assay.
Protocol: Minimum Bactericidal Concentration (MBC) Determination
Principle: This assay determines the lowest concentration of this compound that results in a 99.9% (or 3-log₁₀) reduction in the initial bacterial count. It is performed immediately following the MIC determination.
Materials:
-
Completed MIC plate
-
Tryptic Soy Agar (TSA) plates
-
Sterile pipette tips or a multi-channel pipettor
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Plate:
-
From the MIC plate, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the growth control well (well 11).
-
Mix the contents of each selected well thoroughly.
-
Spot-plate 10-20 µL from each of these wells onto a TSA plate. Ensure each spot is clearly labeled.
-
-
Incubation:
-
Allow the spots to dry completely before inverting the plate.
-
Incubate the TSA plate at 37°C for 18-24 hours.
-
-
Reading the MBC:
-
The MBC is the lowest concentration of the compound that shows no bacterial growth on the agar plate. A more stringent definition requires a ≥99.9% reduction compared to the initial inoculum count.
-
Protocol: Time-Kill Kinetic Assay
Principle: This dynamic assay measures the change in viable bacterial count over time after exposure to the antimicrobial agent. It provides a detailed profile of the rate and extent of bacterial killing.[8]
Materials:
-
S. aureus strain
-
CAMHB
-
This compound (at concentrations relative to the predetermined MIC, e.g., 1x, 2x, 4x MIC)
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline for dilutions
-
TSA plates
Procedure:
-
Inoculum Preparation:
-
Prepare a logarithmic-phase culture of S. aureus in CAMHB.
-
Adjust the culture to a final concentration of approximately 5 x 10⁵ CFU/mL in multiple flasks, one for each condition (e.g., Growth Control, 1x MIC, 2x MIC, 4x MIC).
-
-
Assay Initiation (T=0):
-
Add the appropriate concentration of this compound to each respective flask. The "Growth Control" flask receives only the vehicle (e.g., DMSO).
-
Immediately after adding the compound, remove a 100 µL aliquot from each flask. This is the T=0 time point.
-
Perform a 10-fold serial dilution of this aliquot in sterile saline.
-
Plate 100 µL of appropriate dilutions (e.g., 10⁻², 10⁻³, 10⁻⁴) onto TSA plates to determine the initial CFU/mL.
-
-
Time-Point Sampling:
-
Incubate the flasks at 37°C with shaking (e.g., 180 rpm).
-
At specified time points (e.g., 2, 4, 8, 12, 24 hours), remove a 100 µL aliquot from each flask.
-
Perform serial dilutions and plate on TSA as described for the T=0 point.
-
-
Data Analysis:
-
After incubating the TSA plates for 18-24 hours, count the colonies on plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time (hours) for each concentration to generate the time-kill curves.
-
Caption: Procedural flow for the Time-Kill Kinetic Assay.
Protocol: Membrane Integrity Assay
Principle: This assay uses two fluorescent nucleic acid stains, SYTO® 9 and propidium iodide (PI), to rapidly differentiate between live and dead bacteria.[10] SYTO® 9 penetrates all bacterial membranes, staining cells green. PI only penetrates cells with compromised membranes, staining them red. When both dyes are present, PI displaces SYTO® 9 in dead cells, resulting in red fluorescence.
Materials:
-
Fluorescent stain kit (e.g., LIVE/DEAD™ BacLight™ Bacterial Viability Kit)
-
S. aureus culture
-
This compound
-
70% Isopropyl alcohol (positive control for killing)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Prepare a mid-log phase culture of S. aureus and wash the cells with sterile PBS. Resuspend to an OD₆₀₀ of ~0.5.
-
-
Treatment:
-
In the black 96-well plate, add bacterial suspension to wells.
-
Add this compound at various concentrations (e.g., 1x and 4x MIC).
-
Include a negative control (untreated cells) and a positive control (cells treated with 70% isopropyl alcohol for 15 minutes).
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Staining:
-
Prepare the fluorescent stain mixture according to the manufacturer's instructions (typically a 1:1 ratio of SYTO® 9 and PI components).
-
Add the stain mixture to each well and incubate in the dark for 15 minutes at room temperature.
-
-
Analysis:
-
Microplate Reader: Read the fluorescence at the appropriate excitation/emission wavelengths (Green: ~485/500 nm; Red: ~535/617 nm). Calculate the ratio of red to green fluorescence as an indicator of cell death.
-
Fluorescence Microscope: Observe the cells under the microscope. Live cells will appear green, and dead cells will appear red.
-
Data Presentation and Interpretation
Clear data presentation is essential for accurate interpretation.
Table 1: Example MIC and MBC Data Summary
| Compound | S. aureus Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| This compound | ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| Vancomycin (Control) | ATCC 29213 | 1 | 2 | 2 | Bactericidal |
-
Interpretation Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Time-Kill Curve Interpretation:
-
Bacteriostatic: The curve for the compound remains close to the initial inoculum level, preventing growth compared to the growth control.
-
Bactericidal: The curve shows a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[6]
-
Time-Dependent Killing: The rate of killing does not significantly increase as the concentration increases above the MIC.
-
Concentration-Dependent Killing: The rate and extent of killing increase as the drug concentration increases.
References
- 1. rroij.com [rroij.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iacld.com [iacld.com]
- 5. pure.tue.nl [pure.tue.nl]
- 6. emerypharma.com [emerypharma.com]
- 7. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. abpbio.com [abpbio.com]
- 11. Viability and Cytotoxicity Assay Kits for Diverse Cell Types—Section 15.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. goums.ac.ir [goums.ac.ir]
Application Notes & Protocols: A Comprehensive Guide to Evaluating 2-Propylbenzimidazole Derivatives as Antiviral Agents
Prepared by: Senior Application Scientist, Antiviral Drug Discovery
Introduction: The Therapeutic Promise of Benzimidazole Scaffolds
The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural versatility and ability to interact with a wide array of biological targets have led to the development of numerous drugs with diverse therapeutic applications, including anticancer, antiulcer, and anthelmintic agents.[3][4] In the field of virology, benzimidazole derivatives have emerged as a significant class of compounds with potent activity against a broad spectrum of viruses, such as influenza, human cytomegalovirus (HCMV), coxsackie virus, and hepatitis C virus (HCV).[4][5][6][7]
These compounds exert their antiviral effects by targeting various stages of the viral life cycle, including critical processes like genome replication, protein processing, and entry into host cells.[8] The strategic modification of the benzimidazole core, particularly at the 2-position, has been shown to significantly enhance binding to viral targets like polymerases or proteases, thereby improving inhibitory activity.[8] This guide focuses on 2-propylbenzimidazole derivatives, a promising subset of this chemical class, and provides a systematic, in-depth framework for their evaluation as potential antiviral drug candidates.
This document outlines a logical, multi-step experimental pipeline, moving from essential safety assessments to detailed efficacy and mechanism-of-action studies. Each protocol is designed to be a self-validating system, incorporating the necessary controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility.
Section 1: Foundational Safety Assessment: Determining Cytotoxicity
Before assessing the antiviral efficacy of any compound, it is imperative to first establish its cytotoxicity profile. The primary goal is to identify a concentration range where the compound is non-toxic to the host cells. This step is critical to distinguish between a true antiviral effect (inhibition of viral replication) and a false positive result caused by the compound simply killing the host cells that the virus needs to replicate.[9] A high therapeutic window—the gap between the cytotoxic concentration and the effective antiviral concentration—is a hallmark of a promising drug candidate.
The MTT assay is a widely used, robust, and reliable colorimetric method for this purpose.[10]
Protocol 1: MTT Assay for 50% Cytotoxic Concentration (CC₅₀) Determination
Principle: This assay is based on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This allows for the quantitative determination of compound-induced cell death.[9]
Workflow for Cytotoxicity (CC₅₀) Determination
Caption: Workflow for determining the 50% Cytotoxic Concentration (CC₅₀).
Step-by-Step Methodology:
-
Cell Preparation:
-
Select a cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza, HeLa for RSV).[12]
-
Using culture medium (e.g., MEM with 5% FBS), seed the cells into a 96-well microplate at a density that will result in a near-confluent monolayer after 24 hours.[13]
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable solvent like DMSO.
-
Create a series of 2-fold or half-log₁₀ serial dilutions of the compound in serum-free cell culture medium.[13][14] A typical starting concentration might be 100-200 µM.
-
Prepare a "no drug" control (medium with the same final concentration of DMSO as the test wells) and a "blank" control (medium only, no cells).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the culture medium from the cell monolayers.
-
Add 100 µL of the prepared compound dilutions to the appropriate wells in triplicate or quadruplicate. Add control medium to the "Cell Control" wells.
-
Incubate the plate for a duration equivalent to the planned antiviral assay (typically 48-72 hours) at 37°C and 5% CO₂.
-
-
MTT Incubation and Measurement:
-
Following incubation, carefully remove the medium containing the compound.
-
Add 50 µL of MTT reagent (typically 0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will produce purple formazan crystals.
-
Carefully aspirate the MTT solution without disturbing the crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl mixture) to each well to dissolve the formazan crystals.[9][14] Mix gently on a plate shaker for 10-15 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Absorbance of Test Well - Absorbance of Blank) / (Absorbance of Cell Control - Absorbance of Blank)] * 100
-
Plot the % Viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
-
Section 2: Evaluating Antiviral Potency
Once a non-toxic concentration range has been established, the next step is to determine the compound's ability to inhibit viral replication. The plaque reduction assay is considered the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[14][15]
Protocol 2: Plaque Reduction Assay for 50% Effective Concentration (EC₅₀) Determination
Principle: This assay measures the ability of a compound to reduce the number of plaques formed in a cell monolayer. A plaque is a localized area of cell death and lysis caused by viral infection.[14][15] In the presence of an effective antiviral, the number and size of these plaques will be reduced. The compound concentration that reduces the plaque count by 50% compared to an untreated control is the EC₅₀.
Workflow for Antiviral Efficacy (EC₅₀) Determination
Caption: Workflow for the antiviral plaque reduction assay.[14]
Step-by-Step Methodology:
-
Cell Preparation:
-
Seed susceptible host cells in 12- or 24-well plates and incubate for ~24 hours to achieve a confluent monolayer.
-
-
Virus Inoculation:
-
Prepare a virus dilution calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU) per well.
-
Remove the culture medium from the cells and inoculate each well with the virus dilution.
-
Incubate for 1 hour at 37°C to allow the virus to adsorb to the cells.
-
-
Compound Treatment and Overlay:
-
During the virus adsorption period, prepare a 2X concentration of the this compound derivatives in an overlay medium (e.g., medium containing 1-2% methylcellulose or low-melting-point agarose). The overlay restricts virus spread to adjacent cells, ensuring the formation of distinct plaques.[15]
-
After 1 hour, aspirate the virus inoculum from the cell monolayers.
-
Gently add an equal volume of the compound-containing overlay medium to the wells. The final concentrations of the compound should be below the determined CC₅₀.
-
Include a "Virus Control" (overlay with no compound) and a "Cell Control" (overlay on uninfected cells).
-
-
Incubation and Visualization:
-
Incubate the plates at 37°C and 5% CO₂ for 2-5 days, or until clear plaques are visible in the "Virus Control" wells.
-
To visualize, carefully remove the overlay.
-
Fix the cell monolayer with a fixative solution (e.g., 10% formaldehyde) for at least 30 minutes.[14]
-
Remove the fixative and stain the cells with a 0.5% Crystal Violet solution for 15-20 minutes.[14]
-
Gently wash the plates with water and allow them to air dry. Viable cells will be stained purple, while plaques will appear as clear, unstained zones.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration using the formula: % Reduction = [1 - (Plaque Count in Test Well / Plaque Count in Virus Control)] * 100
-
Plot the % Plaque Reduction against the logarithm of the compound concentration.
-
Use non-linear regression analysis to determine the EC₅₀ value.
-
Data Presentation and the Selectivity Index (SI)
The ultimate goal of this initial screening is to identify compounds with potent antiviral activity and low cytotoxicity. This relationship is quantified by the Selectivity Index (SI) , calculated as SI = CC₅₀ / EC₅₀. A higher SI value indicates a more promising therapeutic window. Generally, an SI of >10 is considered a good starting point for a potential drug candidate.
Table 1: Hypothetical Antiviral Screening Data for this compound Derivatives
| Compound ID | CC₅₀ (µM) | EC₅₀ (µM) vs. Virus X | Selectivity Index (SI) |
| BZN-P01 | >100 | 2.5 | >40 |
| BZN-P02 | 85 | 15.2 | 5.6 |
| BZN-P03 | 15 | 5.1 | 2.9 |
| BZN-P04 | >100 | 0.8 | >125 |
| Remdesivir (Control) | >50 | 0.5 | >100 |
Data are for illustrative purposes only.
Section 3: Elucidating the Mechanism of Action (MoA)
Identifying how a compound inhibits a virus is a critical step in its development.[16][17] A time-of-addition assay is a powerful cell-based method used to determine which stage of the viral life cycle is inhibited by the compound.[18][19]
Protocol 3: Time-of-Addition Assay
Principle: This method determines how long the addition of a compound can be delayed after initial infection before it loses its antiviral activity.[16][17] By adding the compound at different time points relative to viral inoculation, one can infer whether it acts on an early event (like entry), a mid-cycle event (like genome replication), or a late event (like virion release). The compound's activity profile is compared to that of reference drugs with known mechanisms of action.[16]
Workflow for Time-of-Addition Assay
Caption: Experimental design of a time-of-addition assay to probe the viral life cycle.
Step-by-Step Methodology:
-
Setup:
-
Seed host cells in a multi-well plate to form a confluent monolayer.
-
Prepare the test compound at a concentration of ~5-10 times its EC₅₀. Also prepare reference inhibitors (e.g., an entry inhibitor and a polymerase inhibitor).
-
-
Experimental Arms:
-
Pre-treatment (Cell-based): Treat cells with the compound for 1-2 hours before infection. Wash the cells to remove the compound, then infect. This tests if the compound acts on cellular factors needed for entry.[18]
-
Co-treatment (Entry): Add the compound to the cells at the same time as the virus. After the 1-hour adsorption period, wash and replace with fresh medium. This tests for inhibition of attachment and entry.[18]
-
Post-treatment (Post-entry): Infect the cells for 1 hour, wash away the inoculum, and then add the compound at various time points post-infection (e.g., 0, 2, 4, 6, 8 hours). This tests for inhibition of replication, translation, or assembly.[17]
-
-
Harvest and Quantification:
-
At the end of a single viral replication cycle (e.g., 12-24 hours), harvest the supernatant or cell lysate from all wells.
-
Quantify the viral yield using a suitable method, such as a plaque assay or a quantitative PCR (qPCR) assay that measures viral RNA.[20]
-
-
Data Interpretation:
-
Entry Inhibitor: The compound will show strong inhibition in the co-treatment arm but will lose its activity rapidly when added at later, post-infection time points.
-
Replication Inhibitor: The compound will remain effective even when added several hours after infection, but its activity will diminish once viral replication is complete.[17]
-
Late-Stage Inhibitor: The compound will retain activity even when added late in the viral life cycle.
-
By comparing the activity profile of the this compound derivative to the known controls, its stage-specific inhibitory action can be determined.
Conclusion
The systematic evaluation pipeline detailed in these application notes provides a robust framework for characterizing novel this compound derivatives as potential antiviral agents. By progressing from foundational cytotoxicity assessment to specific antiviral efficacy and finally to mechanism-of-action studies, researchers can efficiently identify and validate promising lead compounds. This structured approach, grounded in established and reliable protocols, ensures the generation of high-quality, reproducible data essential for advancing drug development efforts in the ongoing fight against viral diseases. The versatility of the benzimidazole scaffold continues to offer exciting opportunities for the discovery of next-generation antiviral therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral and antiproliferative activity in vitro of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. youtube.com [youtube.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. bioagilytix.com [bioagilytix.com]
- 16. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 17. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ibtbioservices.com [ibtbioservices.com]
Application of 2-Propylbenzimidazole in Agricultural Fungicides: A Technical Guide for Researchers
This guide provides a comprehensive overview of the application of 2-propylbenzimidazole and its derivatives in the development of agricultural fungicides. While this compound itself is not extensively documented as a commercialized fungicide, its core structure serves as a critical pharmacophore in the design of novel antifungal agents. This document will delve into the scientific rationale, mechanism of action, and detailed protocols for evaluating the fungicidal potential of this compound-based compounds, intended for researchers, scientists, and professionals in the field of crop protection and drug development.
Introduction: The Benzimidazole Scaffold in Fungicide Discovery
Benzimidazole fungicides have been a cornerstone of agricultural disease management since the 1960s.[1][2] Renowned for their systemic properties, broad-spectrum activity, and high efficacy at low application rates, this class of compounds has been instrumental in controlling a wide array of fungal pathogens in various crops.[1][2] The fungicidal activity of benzimidazoles is intrinsically linked to their chemical structure, with the substituent at the C-2 position of the benzimidazole ring playing a pivotal role in determining the biological activity and spectrum of the compound. The introduction of a simple alkyl group, such as a propyl chain, imparts a degree of lipophilicity that can be crucial for properties like cell membrane permeability, making this compound a valuable lead structure for structure-activity relationship (SAR) studies in the quest for new and improved fungicides.
Mechanism of Action: Targeting Fungal Cell Division
The primary mode of action for benzimidazole fungicides is the disruption of fungal cell division (mitosis) by interfering with the assembly of microtubules.[3] Microtubules are essential components of the spindle fibers, which are responsible for segregating chromosomes during mitosis.
Benzimidazoles, including derivatives of this compound, bind to β-tubulin, a protein subunit of microtubules.[3][4] This binding action inhibits the polymerization of tubulin dimers into microtubules, effectively arresting the cell cycle in the metaphase and leading to the death of the fungal cell.[3] This highly specific target site is responsible for the potent fungicidal activity of this chemical class.[3]
Caption: Mechanism of action of this compound derivatives.
Spectrum of Activity and Target Pathogens
Benzimidazole fungicides historically exhibit a broad spectrum of activity against a variety of phytopathogenic fungi, particularly those belonging to the Ascomycetes, Basidiomycetes, and Deuteromycetes classes.[1][2] While specific data for this compound is limited, research on analogous 2-substituted benzimidazoles suggests potential efficacy against a range of pathogens.
Table 1: Potential Target Pathogens for this compound Derivatives
| Pathogen Class | Common Diseases Controlled by Benzimidazoles | Key Crops Affected |
| Ascomycetes | Powdery Mildew, Apple Scab, Fusarium Head Blight, Sclerotinia Stem Rot | Cereals, Fruits, Vegetables, Oilseeds |
| Deuteromycetes | Botrytis Bunch Rot (Gray Mold), Anthracnose, Early Blight | Grapes, Berries, Vegetables, Fruits |
It is important to note that benzimidazoles are generally not effective against Oomycete pathogens, such as those causing downy mildew and late blight.[3]
Application Notes for Research and Development
Rationale for Synthesis and Screening of this compound Derivatives
The development of novel fungicides is driven by the need to manage fungicide resistance and to find more effective and environmentally benign solutions. The this compound scaffold offers a promising starting point for several reasons:
-
Established Pharmacophore: The benzimidazole nucleus is a well-established fungicidal pharmacophore.
-
Tunable Lipophilicity: The propyl group at the C-2 position provides a moderate level of lipophilicity, which can be fine-tuned by further substitutions to optimize uptake and translocation within the plant.
-
Potential for Novelty: Modifications on the propyl chain or on the benzimidazole ring can lead to the discovery of new compounds with improved efficacy, a broader spectrum of activity, or activity against resistant fungal strains.
Potential as Plant Defense Activators
Beyond direct fungicidal activity, some benzimidazole derivatives have been shown to act as plant defense activators. These compounds can prime the plant's innate immune system, leading to a more rapid and robust defense response upon pathogen attack. Research into the potential of this compound and its analogs to induce systemic acquired resistance (SAR) could open new avenues for integrated disease management strategies.[5]
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of the fungicidal activity of this compound and its derivatives.
Synthesis of this compound
A common method for the synthesis of 2-alkylbenzimidazoles involves the condensation of o-phenylenediamine with a corresponding carboxylic acid.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and butyric acid (1.1 equivalents).
-
Acid Catalyst: Add a suitable acid catalyst, such as 4N hydrochloric acid.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterization: Confirm the structure of the synthesized compound using analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry.
In Vitro Antifungal Activity Assay
The mycelial growth inhibition assay is a standard method to determine the in vitro efficacy of a test compound against various fungal pathogens.[6]
Protocol 2: Mycelial Growth Inhibition Assay
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow the media to cool to approximately 50-60°C.
-
Compound Stock Solution: Prepare a stock solution of this compound (or its derivative) in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of test concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Amending Media: Add the appropriate volume of each test concentration to the molten PDA to achieve the final desired concentrations. Also, prepare a solvent control (PDA with solvent only) and a negative control (PDA only).
-
Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
-
EC₅₀ Determination: Determine the Effective Concentration required to inhibit 50% of mycelial growth (EC₅₀) by plotting the inhibition percentage against the log of the compound concentration and performing a probit analysis.
In Vivo Efficacy Evaluation (Detached Leaf Assay)
The detached leaf assay provides a preliminary assessment of the protective and curative activity of a compound under controlled laboratory conditions.[7]
Protocol 3: Detached Leaf Assay
-
Plant Material: Grow healthy, susceptible host plants (e.g., tomato, wheat) under controlled greenhouse conditions.
-
Leaf Excision: Detach healthy, fully expanded leaves of similar age and size.
-
Compound Application:
-
Protective Assay: Spray the adaxial surface of the leaves with a solution of the test compound at various concentrations. Allow the leaves to air dry.
-
Curative Assay: Inoculate the leaves with the pathogen first (see step 4) and then apply the test compound after a specific time interval (e.g., 24 hours).
-
-
Inoculation: Place a droplet of a spore suspension of the target pathogen (e.g., Botrytis cinerea, Alternaria solani) onto the center of each leaf.
-
Incubation: Place the leaves in a humid chamber (e.g., a Petri dish with moist filter paper) and incubate under appropriate light and temperature conditions.
-
Disease Assessment: After a suitable incubation period (e.g., 3-7 days), assess the disease severity by measuring the lesion diameter or by using a disease severity rating scale.
-
Data Analysis: Calculate the percentage of disease control compared to the untreated control.
Resistance Management
A significant challenge with benzimidazole fungicides is the development of resistance in fungal populations due to their single-site mode of action.[3] Resistance is often caused by a single point mutation in the β-tubulin gene.[3] To mitigate the risk of resistance, it is crucial to:
-
Alternate with fungicides having different modes of action.
-
Use tank mixtures with multi-site fungicides.
-
Adhere to recommended application rates and timings.
Conclusion and Future Perspectives
While this compound may not be a frontline agricultural fungicide itself, its structural motif is of significant interest for the development of new fungicidal compounds. Its synthesis is straightforward, and it serves as an excellent starting point for creating libraries of derivatives for high-throughput screening. Future research should focus on the synthesis and evaluation of novel this compound derivatives with modifications aimed at enhancing efficacy, broadening the activity spectrum, and overcoming existing resistance mechanisms. Furthermore, exploring the potential of these compounds as plant defense activators could lead to innovative and sustainable disease management strategies.
References
- 1. Research Progress on Benzimidazole Fungicides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazoles | FRAC [frac.info]
- 4. Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: 2-Propylbenzimidazole as a Ligand in Coordination Chemistry
Abstract
This document provides a comprehensive technical guide on the use of 2-propylbenzimidazole (2-PB) as a versatile N-donor ligand in coordination chemistry. We move beyond a simple recitation of facts to deliver field-proven insights into the synthesis of the ligand, the strategic preparation of its metal complexes, and their subsequent characterization. Detailed, self-validating protocols are provided for key synthetic procedures, intended for researchers in inorganic chemistry, materials science, and drug development. The narrative emphasizes the causality behind experimental choices, grounding theoretical concepts in practical application. Applications of this compound complexes in catalysis and medicinal chemistry are discussed, supported by authoritative references.
Introduction: The Benzimidazole Scaffold and the Merits of the 2-Propyl Substituent
The benzimidazole core, a bicyclic heterocycle formed from the fusion of benzene and imidazole, is a privileged scaffold in medicinal and coordination chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to interact readily with biological macromolecules, leading to a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[3][4]
In coordination chemistry, the pyridine-type nitrogen atom (N3) of the imidazole ring provides an excellent coordination site for a vast array of metal ions.[5][6] The specific substituent at the 2-position of the benzimidazole ring is critical as it modulates the ligand's steric and electronic properties, thereby influencing the geometry, stability, and reactivity of the resulting metal complexes.
The 2-propyl group (CH₂CH₂CH₃) offers a unique balance. It provides a greater steric profile than a simple methyl or ethyl group, which can influence the coordination sphere of the metal center and potentially prevent the formation of undesired polymeric structures. Concurrently, its electron-donating inductive effect can enhance the electron density on the coordinating nitrogen atom, strengthening the metal-ligand bond. This guide will explore the practical synthesis and coordination chemistry of this compound, providing researchers with the foundational knowledge and protocols to leverage its properties.
Synthesis of this compound (Ligand)
The most common and reliable method for synthesizing 2-substituted benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic and dehydrating conditions.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Protocol ID: LIG-SYN-001
| Parameter | Value / Description |
| Reactants | o-Phenylenediamine (1.0 eq), Butanoic Acid (1.1 eq) |
| Solvent | 4M Hydrochloric Acid |
| Temperature | 100-110 °C (Reflux) |
| Time | 4-6 hours |
| Expected Yield | 75-85% |
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (e.g., 10.8 g, 0.1 mol).
-
Reagent Addition: Carefully add 4M hydrochloric acid (e.g., 50 mL). The mixture will become warm as the diamine salt forms. Add butanoic acid (e.g., 9.7 g, 0.11 mol) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with continuous stirring. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the flask to cool to room temperature. Transfer the acidic solution to a 500 mL beaker placed in an ice bath.
-
Neutralization: Slowly add concentrated ammonium hydroxide solution dropwise with stirring until the solution is neutral to slightly basic (pH ~7-8). This will cause the product to precipitate.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield a pure, crystalline solid. Dry the final product in a vacuum oven.
Scientist's Notes & Rationale:
-
Causality: The acidic medium (HCl) protonates the carboxylic acid, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by one of the amino groups of o-phenylenediamine. The subsequent cyclization and dehydration are also acid-catalyzed. Refluxing provides the necessary activation energy for the dehydration step.
-
Trustworthiness: This protocol is self-validating. The precipitation of the product upon neutralization is a key indicator of successful cyclization. The purity can be confirmed by melting point determination and the characterization methods outlined in Section 4. If no precipitate forms, it suggests the reaction failed, possibly due to insufficient heating or incorrect stoichiometry.
Coordination Chemistry: Synthesis of Metal Complexes
This compound typically acts as a monodentate ligand, coordinating to metal centers through its sp²-hybridized pyridinic nitrogen atom (N3). This coordination mode is common for benzimidazole derivatives and leads to the formation of stable metal complexes.[7][8]
Coordination Modes of this compound
Caption: Monodentate coordination of 2-PB to a metal center.
General Protocol for Synthesis of a Co(II) Complex
This protocol describes the synthesis of a representative tetrahedral complex, Dichlorobis(this compound)cobalt(II), [Co(2-PB)₂Cl₂].
Protocol ID: CPX-SYN-001
| Parameter | Value / Description |
| Reactants | This compound (2.0 eq), Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O) (1.0 eq) |
| Solvent | Absolute Ethanol |
| Temperature | 50-60 °C |
| Time | 2-3 hours |
| Expected Product | Blue crystalline solid |
Procedure:
-
Ligand Solution: Dissolve this compound (e.g., 3.20 g, 20 mmol) in absolute ethanol (e.g., 30 mL) in a 100 mL flask with gentle warming if necessary.
-
Metal Salt Solution: In a separate flask, dissolve CoCl₂·6H₂O (e.g., 2.38 g, 10 mmol) in absolute ethanol (e.g., 20 mL).
-
Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change should be observed.
-
Heating: Gently heat the reaction mixture to 50-60 °C and stir for 2-3 hours to ensure complete complexation.
-
Isolation: Reduce the solvent volume by approximately half using a rotary evaporator. Allow the concentrated solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to induce crystallization.
-
Purification: Collect the resulting blue crystals by vacuum filtration. Wash them with a small amount of cold ethanol and then with diethyl ether. Dry the complex in a desiccator.
Scientist's Notes & Rationale:
-
Expertise: The 2:1 ligand-to-metal molar ratio is chosen to satisfy the typical four-coordinate geometry preferred by Co(II) with monodentate ligands. Ethanol is an excellent solvent as it dissolves both the organic ligand and the inorganic metal salt while being relatively easy to remove. Gentle heating ensures the reaction goes to completion without decomposing the components.
-
Trustworthiness: The formation of a distinctively colored (blue for tetrahedral Co(II)) precipitate is a strong indicator of complex formation.[8] The success of the synthesis can be validated by the characterization techniques described below, particularly the shift in IR bands and the appearance of M-N vibrations.
Characterization of Ligand and Complexes
Proper characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes.
| Technique | This compound (Ligand) | [Co(2-PB)₂Cl₂] (Complex) | Rationale for Change |
| FT-IR (cm⁻¹) | ~3400 (N-H stretch), ~1620 (C=N stretch) | ~3400 (N-H stretch, largely unchanged), ~1605 (C=N stretch, shifted to lower frequency) | Coordination of N3 to the metal center weakens the C=N bond, causing a redshift. The N-H bond is not involved in coordination.[9] |
| New Band: ~450 (Co-N stretch) | The appearance of a new band in the far-IR region is direct evidence of the formation of a metal-nitrogen bond.[7] | ||
| ¹H NMR (ppm) | ~7.1-7.5 (Ar-H), ~12.0 (N-H, broad), ~2.8 (α-CH₂), ~1.8 (β-CH₂), ~1.0 (γ-CH₃) | Signals are broadened and shifted significantly due to the paramagnetic Co(II) center. | Paramagnetic metal ions induce large shifts and significant broadening in NMR signals, often making the spectrum difficult to interpret in detail but confirming the presence of the ligand in the complex. |
| UV-Vis (nm) | ~275, ~282 (π→π* transitions) | ~275, ~285 (Intra-ligand transitions), ~600-700 (d-d transitions) | The appearance of new, broad, and weak absorption bands in the visible region is characteristic of d-d electronic transitions within the Co(II) metal center, confirming its presence and indicating a tetrahedral geometry.[9][10] |
| Elemental Analysis | C, H, N analysis matches C₁₀H₁₂N₂ | C, H, N analysis matches C₂₀H₂₄N₄Cl₂Co | Confirms the stoichiometry of the final product. |
Applications in Research and Development
The coordination complexes of this compound and its derivatives are not merely academic curiosities; they possess significant potential in catalysis and drug development.
Catalysis
Transition metal complexes are foundational to modern catalysis. Benzimidazole-ligated complexes, particularly with ruthenium, have shown excellent activity in hydrogenation reactions, which are critical for the synthesis of fine chemicals and pharmaceuticals.[5]
-
Transfer Hydrogenation: Ruthenium(II) complexes bearing benzimidazole ligands act as efficient catalysts for the transfer hydrogenation of ketones to secondary alcohols using isopropanol as a hydrogen source.[5] The steric bulk of the 2-propyl group can influence the selectivity of these catalytic transformations.
Biological Activity and Drug Development
The benzimidazole scaffold is a cornerstone of modern pharmacology.[1][2] The coordination of metal ions to benzimidazole-based ligands can significantly enhance their biological efficacy.[9][11]
-
Anticancer Potential: Metal complexes of benzimidazole derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines.[9][12] The complexation can facilitate drug delivery and introduce new mechanisms of action, such as DNA binding and cleavage.[11][13]
-
Antimicrobial Agents: The inherent antimicrobial properties of the benzimidazole core can be amplified upon complexation with metals like Cu(II), Co(II), and Zn(II).[14] These complexes can disrupt microbial cell membranes or inhibit essential enzymes more effectively than the free ligand.
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High-throughput screening of 2-Propylbenzimidazole libraries
Application Note & Protocols
High-Throughput Screening of 2-Propylbenzimidazole Libraries: From Assay Development to Hit Validation
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) campaigns for libraries based on the this compound moiety. We delve into the critical aspects of assay development, outline a robust HTS workflow, and provide detailed protocols for both biochemical and cell-based screening assays. The focus is on explaining the causality behind experimental choices and establishing self-validating systems to ensure data integrity and the successful identification of potent and selective hit compounds.
Introduction: The this compound Scaffold
Benzimidazole, a fused aromatic imidazole ring system, is a structural analog of purine, allowing it to interact with a variety of biological targets.[1] Its derivatives are known to target key enzymes, receptors, and signaling pathways, making them a fertile ground for drug discovery.[5][6] The this compound core represents a specific, synthetically accessible subset of this chemical space, offering unique steric and electronic properties for molecular recognition. The generation of large, diverse libraries of these compounds, often through techniques like DNA-encoded library technology (ELT), provides the starting point for identifying novel therapeutic leads.[7]
The primary goal of a high-throughput screening campaign is to rapidly test thousands to millions of such compounds to identify "hits"—molecules that modulate the activity of a specific biological target.[8][9] This process is not merely about speed; it is an industrial-scale science requiring meticulous planning, robust assay design, and rigorous data analysis to distinguish true biological activity from experimental noise and artifacts.[10][11]
The Cornerstone: Assay Development and Validation
The success of any HTS campaign hinges on the quality of the assay. A well-developed assay is sensitive, reproducible, and robust enough for automation.[12][13] The choice between a biochemical and a cell-based assay format is a critical first step, dictated by the nature of the target and the biological question being asked.
-
Biochemical Assays: These assays measure the direct interaction of a compound with a purified target, such as an enzyme or receptor. They are excellent for identifying direct binders or inhibitors but lack the context of a cellular environment.[14] Common formats include Fluorescence Polarization (FP), AlphaScreen®, and luminescence-based enzyme activity assays.[15][16][17]
-
Cell-Based Assays: These assays provide a more physiologically relevant context by measuring a compound's effect within a living cell.[18][19][20] They can assess downstream effects like changes in gene expression, signal transduction, or cell viability, but identifying the direct molecular target can be more complex.[21][22]
Assay Validation: The Self-Validating System Before embarking on a full-scale screen, the chosen assay must be rigorously validated.[12][13] This involves optimizing parameters such as reagent concentration, incubation time, and signal detection to achieve a stable and robust assay window. The key metric for evaluating HTS assay quality is the Z-factor (Z') , which provides a statistical measure of the separation between positive and negative controls.[10]
An assay with a Z' value between 0.5 and 1.0 is considered excellent and suitable for HTS. This metric is crucial because it accounts for both the dynamic range of the signal and the variability of the data, ensuring that the screen can reliably distinguish hits from background noise.[10]
Table 1: Key Assay Validation Parameters
| Parameter | Description | Acceptance Criteria for HTS | Rationale |
| Z-Factor (Z') | A statistical measure of the separation between high and low control signals, reflecting both signal dynamic range and data variation.[10] | Z' ≥ 0.5 | Ensures the assay is robust enough to reliably distinguish hits from inactive compounds in a single-point screen. |
| Signal-to-Background (S/B) | The ratio of the mean signal of the high control to the mean signal of the low control. | > 5 (assay dependent) | A sufficient dynamic range is needed to detect modest inhibition or activation. |
| Coefficient of Variation (%CV) | A measure of the data variability, calculated as (Standard Deviation / Mean) * 100. | < 10% for controls | Low variability is essential for reproducibility and the ability to detect subtle effects. |
| DMSO Tolerance | The maximum concentration of dimethyl sulfoxide (the compound solvent) that does not significantly affect assay performance. | Typically ≤ 1% | Ensures that the vehicle used to dissolve the compound library does not interfere with the assay readout. |
The High-Throughput Screening Workflow
A typical HTS campaign follows a structured, multi-step process that leverages automation and robotics to manage the large scale of the operation.[8][9] Each step is a critical control point for ensuring data quality.
Caption: The HTS workflow, from primary screening of the compound library to hit validation and lead optimization.
Detailed Protocols
The following protocols are examples of robust assays suitable for screening this compound libraries. They are designed for a 384-well plate format but can be further miniaturized.[8]
Protocol 1: Biochemical Screening using Fluorescence Polarization (FP)
Application: To identify compounds that inhibit a protein-protein or protein-ligand interaction. Principle: FP measures changes in the rotational speed of a fluorescently labeled molecule (tracer) in solution.[23] When the small tracer binds to a larger protein, its rotation slows, and the polarization of its emitted light increases. A compound from the library that inhibits this binding will displace the tracer, causing it to tumble freely again, resulting in a decrease in fluorescence polarization.[15][24]
Materials:
-
Target Protein (e.g., a kinase, receptor)
-
Fluorescently Labeled Ligand (Tracer)
-
Assay Buffer (e.g., PBS, 0.01% Triton X-100, pH 7.4)
-
This compound Compound Library (10 mM in DMSO)
-
Positive Control Inhibitor (known binder)
-
384-well, low-volume, black microplates
-
Microplate reader with FP capabilities
Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of the Target Protein in Assay Buffer.
-
Prepare a 2X solution of the Tracer in Assay Buffer. The concentration of the tracer should be optimized to be at or below its binding constant (Kd) to maximize the assay window.[25]
-
Dilute the compound library plates to an intermediate concentration (e.g., 100 µM) in Assay Buffer.
-
-
Compound Dispensing:
-
Using an automated liquid handler, dispense 50 nL of each compound from the intermediate library plate into the wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 5 µL final volume.
-
Dispense 50 nL of DMSO into control wells (negative/low control).
-
Dispense 50 nL of a known inhibitor into control wells (positive/high control).
-
-
Assay Execution:
-
Add 2.5 µL of the 2X Target Protein solution to all wells.
-
Briefly centrifuge the plates (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate for 15 minutes at room temperature to allow compound-protein binding.
-
Add 2.5 µL of the 2X Tracer solution to all wells to initiate the binding reaction.
-
-
Detection & Data Analysis:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a microplate reader using appropriate excitation and emission filters for the fluorophore.[26] The output will be in millipolarization (mP) units.
-
Calculate the percent inhibition for each compound relative to the controls: % Inhibition = 100 * (High_Control_mP - Sample_mP) / (High_Control_mP - Low_Control_mP)
-
Protocol 2: Cell-Based Screening using a Luciferase Reporter Gene Assay
Application: To identify compounds that modulate a specific signaling pathway. Principle: This assay uses a genetically engineered cell line that expresses the luciferase enzyme under the control of a promoter responsive to a specific signaling pathway.[18] When the pathway is activated, luciferase is produced. The addition of a luciferin substrate results in a luminescent signal that is proportional to pathway activity.[27] Inhibitors of the pathway will decrease the signal, while activators will increase it.
Materials:
-
Reporter Cell Line (e.g., HEK293 cells with a CREB-luciferase reporter)
-
Cell Culture Medium (e.g., DMEM, 10% FBS)
-
Pathway Agonist (e.g., Forskolin for cAMP pathway)
-
Luminescence Detection Reagent (e.g., Bright-Glo™, ONE-Glo™)
-
This compound Compound Library (10 mM in DMSO)
-
384-well, solid white, tissue culture-treated microplates
-
Luminescence-capable microplate reader
Methodology:
-
Cell Plating:
-
Harvest and count the reporter cells.
-
Dilute the cells in culture medium to a pre-optimized density (e.g., 5,000 cells/15 µL).
-
Dispense 15 µL of the cell suspension into each well of the 384-well plates.
-
Incubate the plates overnight at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Addition:
-
The following day, dispense 50 nL of library compounds, DMSO (negative control), or a known inhibitor (positive control) to the cell plates.
-
-
Cell Stimulation:
-
Incubate the plates with the compounds for 60 minutes at 37°C.
-
Prepare a solution of the pathway agonist at a concentration that elicits ~80% of the maximal response (EC₈₀).
-
Add 5 µL of the agonist solution to all wells (except for neutral control wells, which receive medium only).
-
-
Detection & Data Analysis:
-
Incubate the plates for 3-6 hours at 37°C to allow for gene transcription and protein expression.
-
Equilibrate the plates and the luminescence detection reagent to room temperature.
-
Add 20 µL of the detection reagent to each well. This reagent lyses the cells and provides the substrate for the luciferase enzyme.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the plates on a microplate reader in luminescence mode.
-
Calculate percent inhibition as described in Protocol 1, using the relative light unit (RLU) values.
-
Hit Confirmation and Secondary Assays
A single-point screen will inevitably produce false positives. Therefore, a rigorous hit validation cascade is essential.[14]
-
Hit Confirmation: Compounds identified as "hits" in the primary screen (e.g., >50% inhibition) are re-tested under the same conditions to confirm their activity.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically 8-10 points) to determine their potency (IC₅₀ or EC₅₀). This step helps prioritize the most potent compounds.
-
Orthogonal Assays: It is critical to re-test promising hits in an alternative assay format that uses a different detection technology. This helps to eliminate compounds that interfere with the primary assay technology (e.g., autofluorescent compounds in an FP assay).
-
Selectivity and Mechanism of Action (MoA) Studies: For promising lead candidates, further studies are conducted to determine their selectivity against related targets and to elucidate their precise mechanism of action.
Table 2: Example Dose-Response Data for a Confirmed Hit
| Compound Conc. (µM) | % Inhibition |
| 100 | 98.5 |
| 30 | 95.2 |
| 10 | 88.1 |
| 3 | 75.4 |
| 1 | 52.3 |
| 0.3 | 24.8 |
| 0.1 | 10.1 |
| 0.03 | 2.5 |
| Calculated IC₅₀ | 0.95 µM |
Advanced HTS Technologies: AlphaLISA®
For certain targets, particularly protein-protein interactions, Amplified Luminescent Proximity Homogeneous Assay (Alpha) technology offers a highly sensitive, no-wash alternative.[16][28]
Principle: The assay uses two bead types: a Donor bead and an Acceptor bead.[29] The Donor bead, when excited by a laser at 680 nm, generates singlet oxygen. If an Acceptor bead is in close proximity (<200 nm), the singlet oxygen triggers a chemiluminescent cascade in the Acceptor bead, which emits light at a specific wavelength.[16][30] By conjugating one interacting partner to the Donor bead and the other to the Acceptor bead, their binding brings the beads together, generating a signal. A this compound compound that disrupts this interaction will cause a loss of signal.
Caption: Principle of AlphaLISA for detecting inhibitors of a protein-protein interaction.
The AlphaLISA format is particularly advantageous due to its high sensitivity, resistance to matrix effects (allowing its use in cell lysates or serum), and broad dynamic range.[28][31]
Conclusion
High-throughput screening of this compound libraries is a powerful strategy for identifying novel starting points for drug discovery programs. Success is not guaranteed by automation alone but is built upon a foundation of careful assay design, rigorous validation, and a multi-step hit confirmation process. By employing robust biochemical or cell-based assays and adhering to strict quality control standards, researchers can effectively navigate vast chemical libraries to uncover potent and selective modulators of their biological target of interest. The methodologies and protocols described herein provide a framework for conducting these complex experiments with scientific integrity, maximizing the potential for therapeutic innovation.
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- 25. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
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- 27. Bioluminescent Assays for High-Throughput Screening [worldwide.promega.com]
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- 29. bmglabtech.com [bmglabtech.com]
- 30. researchgate.net [researchgate.net]
- 31. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Troubleshooting & Optimization
Technical Support Center: 2-Propylbenzimidazole Synthesis
Welcome to the Technical Support Center for 2-Propylbenzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Impurity Identification and Characterization
Question 1: What are the most common impurities I should expect in my crude this compound synthesized via the Phillips-Ladenburg condensation of o-phenylenediamine and butyric acid?
Answer: The Phillips-Ladenburg synthesis, while robust, can generate several common impurities that can complicate purification and affect the final product's quality.[1][2][3] Proactive identification of these impurities is the first step toward effective troubleshooting.
The primary impurities can be categorized as follows:
-
Unreacted Starting Materials:
-
o-Phenylenediamine: Due to incomplete reaction, residual o-phenylenediamine is a frequent impurity. It is particularly problematic as it is susceptible to air oxidation, leading to highly colored byproducts that can discolor your final product.[4][5]
-
Butyric Acid: Excess or unreacted butyric acid may also be present in the crude product.
-
-
Reaction Intermediates:
-
N-butyryl-o-phenylenediamine: This is the amide intermediate formed from the acylation of o-phenylenediamine by butyric acid prior to the final cyclization step. Incomplete cyclization, often due to insufficient reaction time or temperature, will result in its presence.
-
-
Side-Reaction Products:
-
Oxidation Products: o-Phenylenediamine is sensitive to oxidation, which can occur during the reaction or even during storage. This leads to a complex mixture of colored, often polymeric, impurities.[5]
-
Benzimidazole N-oxide: Overly harsh reaction conditions or the presence of strong oxidizing agents can lead to the formation of benzimidazole N-oxides, which are also often colored.[5]
-
-
Polysubstituted Byproducts:
-
While less common in the direct condensation, if alkylating agents are present or if the reaction conditions are not well-controlled, N-alkylation of the benzimidazole product can occur, leading to 1-propyl-2-propylbenzimidazole.[6][7][8] In more extreme cases with excess alkylating agents, the formation of 1,3-dipropylbenzimidazolium salts is possible.[9][10][11]
-
A summary of these common impurities is provided in the table below:
| Impurity Class | Specific Impurity | Reason for Formation | Common Analytical Signature |
| Starting Materials | o-Phenylenediamine | Incomplete reaction | Signals in HPLC and NMR distinct from the product. |
| Butyric Acid | Incomplete reaction or excess reagent | Can be detected by HPLC; may be removed during aqueous workup. | |
| Intermediates | N-butyryl-o-phenylenediamine | Incomplete cyclization | A distinct intermediate peak in HPLC-MS with a mass corresponding to the amide. |
| Side-Products | Oxidation Products of o-Phenylenediamine | Air sensitivity of starting material | Broad baseline humps in HPLC; colored appearance of the crude product. |
| This compound N-oxide | Over-oxidation of the product | A peak in HPLC-MS with M+16 compared to the product. | |
| 1-Propyl-2-propylbenzimidazole | N-alkylation side reactions | A less polar spot on TLC; distinct signals in NMR. | |
| 1,3-Dipropylbenzimidazolium Salts | Di-alkylation side reactions | Highly polar; may remain in the aqueous phase during extraction. |
Question 2: How can I best utilize analytical techniques to identify and quantify these impurities?
Answer: A multi-pronged analytical approach is essential for robust impurity profiling. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this analysis.[12]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for impurity profiling, allowing for the separation and quantification of each component in your crude mixture. A typical starting point would be a reverse-phase C18 column with a gradient elution using a mobile phase of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for the initial identification of impurities. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, you can obtain the molecular weight of each impurity, which is a critical piece of information for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for the definitive structural confirmation of your final product and for characterizing any isolated impurities. For complex impurity structures, 2D NMR techniques like COSY, HSQC, and HMBC can be employed.[12][13]
Troubleshooting and Optimization
Question 3: My crude product is a dark, tarry substance instead of a solid. What went wrong and how can I fix it?
Answer: The formation of a dark, intractable material is a common and frustrating issue, almost always pointing to the degradation of the o-phenylenediamine starting material.[4][5]
Causality: o-Phenylenediamine is highly susceptible to air oxidation, especially at elevated temperatures and in the presence of trace metals. This oxidation leads to highly colored and often polymeric byproducts that contaminate your desired this compound.
Troubleshooting Steps:
-
Purity of o-Phenylenediamine: Use freshly purified or a new bottle of o-phenylenediamine. If the material is old or discolored (typically pink, brown, or dark grey), it should be purified before use, for example, by recrystallization from water with the addition of a small amount of sodium dithionite as a reducing agent, followed by thorough drying.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This is particularly important if the reaction requires prolonged heating.
-
Degassed Solvents: If using a solvent, ensure it is degassed prior to use to remove dissolved oxygen.
-
Temperature Control: Avoid excessive heating, as this can accelerate decomposition. Monitor the reaction temperature closely.
-
Purification with Activated Carbon: If you obtain a discolored product, treatment with activated charcoal during recrystallization can be effective at removing colored impurities.[5][14]
Workflow for Addressing Colored Impurities:
Caption: Troubleshooting workflow for colored impurities.
Question 4: My reaction has stalled, and I have a significant amount of unreacted starting materials and the N-butyryl-o-phenylenediamine intermediate. How can I drive the reaction to completion?
Answer: Incomplete conversion is typically due to suboptimal reaction conditions, particularly concerning water removal and reaction time/temperature.
Causality: The final cyclization step in the Phillips-Ladenburg synthesis involves the elimination of a molecule of water. If water is not effectively removed from the reaction mixture, the equilibrium can be pushed back towards the starting materials and the intermediate, hindering the formation of the benzimidazole ring.
Troubleshooting Steps:
-
Water Removal: If the reaction is performed in a solvent, use a Dean-Stark apparatus to azeotropically remove water as it is formed. If the reaction is run neat, ensure the temperature is high enough for water to distill off.
-
Reaction Time and Temperature: The condensation of o-phenylenediamine with aliphatic carboxylic acids often requires elevated temperatures (typically >100°C) and extended reaction times.[3][15] Monitor the reaction by TLC or HPLC to determine when the starting materials and intermediate have been consumed. If the reaction has stalled, consider incrementally increasing the temperature or extending the reaction time.
-
Catalyst: While often performed with a strong acid like HCl, the reaction can also be catalyzed by other acids. Ensure the acid catalyst is present in a sufficient amount and has not been neutralized.
Purification Protocols
Question 5: What is the most effective, step-by-step procedure for purifying my crude this compound?
Answer: A multi-step purification strategy combining an initial acid-base extraction with a final recrystallization or column chromatography step is highly effective.[14]
Protocol 1: Acid-Base Extraction
This technique is excellent for the initial bulk purification, as it separates the basic this compound from neutral impurities (like the N-butyryl intermediate) and acidic impurities (like residual butyric acid).
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Acidification & Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake the funnel vigorously, venting periodically. The basic this compound will be protonated and move into the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Basification & Precipitation: Cool the aqueous layer in an ice bath and slowly add a base, such as 10% sodium hydroxide (NaOH) solution, with stirring until the solution is alkaline (pH > 9). The purified this compound will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water to remove residual salts, and dry under vacuum.
Protocol 2: Recrystallization
Recrystallization is ideal for obtaining a highly pure, crystalline final product.[14][16][17]
Step-by-Step Methodology:
-
Solvent Selection: The choice of solvent is critical. For this compound, ethanol/water or ethyl acetate/hexane are excellent solvent systems.
-
Dissolution: Place the crude (or acid-base extracted) solid in a flask and add a minimal amount of the more soluble solvent (e.g., ethanol or ethyl acetate). Heat the mixture to boiling to dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration through a pre-heated funnel to remove the charcoal.
-
Crystallization:
-
For Ethanol/Water: To the hot ethanol solution, add hot water dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.
-
For Ethyl Acetate/Hexane: To the hot ethyl acetate solution, add hexane dropwise until the solution becomes faintly cloudy. Allow the solution to cool slowly.
-
-
Cooling: Allow the flask to cool to room temperature undisturbed, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture. Dry the crystals under vacuum.
Protocol 3: Column Chromatography
If recrystallization fails to remove closely related impurities, column chromatography is the method of choice.[18][19][20][21][22]
Step-by-Step Methodology:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase Selection: Determine a suitable mobile phase using TLC. A good starting point is a mixture of ethyl acetate and hexane. Adjust the ratio to achieve an Rf value of ~0.3 for the this compound.
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with the mobile phase, gradually increasing the polarity if necessary (gradient elution) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Purification Strategy Flowchart:
Caption: Recommended purification workflow.
References
- BenchChem. (2025). troubleshooting guide for low conversion rates in benzimidazole synthesis. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Troubleshooting Benzimidazole Synthesis. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole. BenchChem Technical Support.
-
University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
Unknown. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Roman, G. (2015). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzimidazole. Organic Syntheses Procedure. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization 2. Retrieved from [Link]
-
Varma, R. S., & Kumar, D. (1999). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. ResearchGate. Retrieved from [Link]
-
Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Reddy, K. K., & Rao, N. V. S. (1969). IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A, 69(4), 141-147.
-
Pharmaffiliates. (n.d.). Benzimidazole-impurities. Retrieved from [Link]
-
Roman, G. (2015). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate. Retrieved from [Link]
-
Unknown. (n.d.). Isolation And Purification Of Substance By Column Chromatography. ResearchGate. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN101074213A - Synthesis of 2-n-propyl-4-methyl-6(1-methylbenzimidazole-2-radicle) benzimidazole and its use in synthesis of timishatan and its salts.
-
PMC. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from [Link]
-
ResearchGate. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
PubMed Central. (2024). Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of imidazolines and benzimidazoles from aldehydes and 1,2-Diamines. Retrieved from [Link]
-
JOCPR. (2012). Journal of Chemical and Pharmaceutical Research, 2012, 4(1):130-139. Retrieved from [Link]
- CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.
-
NIH. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3-Dialkylimidazolium and 1,3-Dialkylbenzimidazolium Salts. Retrieved from [Link]
-
PubMed. (2022). Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways. Retrieved from [Link]
- Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 449.
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
Unknown. (n.d.). Synthesis and structure of some azolium salts. Retrieved from [Link]
-
Unknown. (n.d.). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Retrieved from [Link]
-
Unknown. (n.d.). A facile synthetic route to benzimidazolium salts bearing bulky aromatic N-substituents. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Retrieved from [Link]
-
IJNRD. (n.d.). Degradation Profiling of Pharmaceuticals: A Review. Retrieved from [Link]
-
MDPI. (n.d.). Reactions of 1-Alkyl-3-phenylbenzimidazolium Salts with Ag2O: The Formation of a Ring-Opening Formamide Derivative and a Ag Complex with an N-heterocyclic Carbene Ligand. Retrieved from [Link]
Sources
- 1. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. benchchem.com [benchchem.com]
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Technical Support Center: Optimizing Reaction Conditions for 2-Propylbenzimidazole Synthesis
Welcome to the technical support center for the synthesis of 2-propylbenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. By understanding the causality behind experimental choices, you can effectively troubleshoot and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most widely employed method for synthesizing this compound is the Phillips condensation reaction.[1][2] This reaction involves the condensation of o-phenylenediamine with butanoic acid (or its derivatives) and is typically facilitated by an acid catalyst and heat.[1][3] The reaction proceeds through the formation of an intermediate amidine, which then undergoes intramolecular cyclization and dehydration to yield the final benzimidazole product.
The general reaction is as follows:
o-phenylenediamine + butanoic acid --(Acid Catalyst, Heat)--> this compound + 2 H₂O
Alternative methods exist, such as the reaction of o-phenylenediamine with butyraldehyde, often in the presence of an oxidizing agent.[4]
Q2: What is the reaction mechanism for the synthesis of this compound from o-phenylenediamine and butanoic acid?
Understanding the reaction mechanism is crucial for troubleshooting. The synthesis proceeds through the following key steps:
-
Amide Formation: One of the amino groups of o-phenylenediamine attacks the carbonyl carbon of butanoic acid, followed by the elimination of a water molecule to form an N-acyl-o-phenylenediamine intermediate.
-
Intramolecular Cyclization: The second amino group of the intermediate attacks the carbonyl carbon of the amide.
-
Dehydration: The resulting tetrahedral intermediate eliminates a second molecule of water to form the stable aromatic benzimidazole ring.
Caption: Reaction mechanism for this compound synthesis.
Q3: How do I choose the right catalyst for the synthesis?
The choice of catalyst can significantly impact reaction time and yield. Common catalysts include:
-
Mineral Acids: Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are effective but can be corrosive and require neutralization during workup.
-
p-Toluenesulfonic acid (p-TSA): This is a popular choice as it is a solid, easy to handle, and often provides good yields.[3][5]
-
Polyphosphoric Acid (PPA): PPA can act as both a catalyst and a dehydrating agent, driving the reaction to completion.[6][7] However, workup can be challenging due to its high viscosity.
-
Heterogeneous Catalysts: Supported gold nanoparticles (e.g., Au/TiO₂) have been shown to be effective, particularly for syntheses starting from aldehydes, and offer the advantage of easy separation and recycling.[4]
For the reaction between o-phenylenediamine and butanoic acid, p-TSOH is a good starting point due to its effectiveness and ease of use.[3]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low yield is a common issue that can stem from several factors.[8][9][10] This troubleshooting workflow will guide you through identifying and resolving the root cause.
Caption: Troubleshooting workflow for low product yield.
Detailed Steps:
-
Verify Reagent Purity: o-Phenylenediamine can oxidize and darken on storage. Impurities in either starting material can inhibit the reaction. Consider recrystallizing the o-phenylenediamine or distilling the butanoic acid if purity is questionable.
-
Check Reaction Temperature: The condensation reaction typically requires elevated temperatures, often refluxing in a suitable solvent.[3] Insufficient temperature can lead to a sluggish or incomplete reaction.
-
Optimize Catalyst Loading: While catalytic, an insufficient amount of acid may not effectively promote the reaction. Conversely, an excessive amount can lead to side reactions or complicate the workup. A typical starting point is 0.1 to 0.2 equivalents of p-TSA.
-
Ensure Efficient Water Removal: The reaction produces two equivalents of water. If not removed, the equilibrium can shift back towards the starting materials. Using a Dean-Stark apparatus when reacting in a solvent like toluene can be beneficial.
-
Analyze Workup Procedure: Incomplete neutralization of the acid catalyst can lead to the product remaining in the aqueous phase as a salt. Ensure the pH is adjusted to be basic (pH 8-9) before extraction.
Problem 2: Formation of Impurities
The presence of significant impurities can complicate purification and reduce the overall yield.
Common Impurities and Their Causes:
| Impurity | Potential Cause | Suggested Solution |
| Unreacted o-phenylenediamine | Incomplete reaction, incorrect stoichiometry. | Increase reaction time or temperature. Ensure a slight excess of butanoic acid. |
| N-butyryl-o-phenylenediamine | Incomplete cyclization. | Increase reaction temperature or catalyst loading to promote the final dehydration step. |
| Polymeric byproducts | High reaction temperatures for extended periods. | Optimize reaction time and temperature. Monitor the reaction by TLC to avoid prolonged heating after completion. |
| Oxidation products of o-phenylenediamine | Exposure of starting material to air. | Use fresh or purified o-phenylenediamine. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Purification Strategies:
-
Acid-Base Extraction: This is an effective initial purification step.[11] Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous acid (e.g., 1M HCl). The basic this compound will move to the aqueous layer. The aqueous layer is then separated, basified (e.g., with NaOH), and the precipitated product can be filtered or extracted back into an organic solvent.[11]
-
Recrystallization: This is an excellent method for obtaining highly pure crystalline material.[11] Good solvent systems include ethanol/water or ethyl acetate/hexane mixtures.[11]
-
Column Chromatography: If impurities are difficult to remove by other means, silica gel column chromatography using a gradient of ethyl acetate in hexane is a reliable option.[11]
Problem 3: Reaction Stalls or is Sluggish
A reaction that starts but fails to go to completion can be frustrating.
-
Inadequate Dehydration: As mentioned, water is a byproduct. If it is not effectively removed, it can slow down or even stop the reaction.
-
Insufficient Mixing: In heterogeneous reactions, ensure vigorous stirring to maximize the contact between reactants.
-
Catalyst Deactivation: While less common with acid catalysts in this reaction, ensure the catalyst is active and has not been neutralized by any basic impurities in the starting materials.
Experimental Protocols
General Protocol for the Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1.0 eq), butanoic acid (1.1 eq), and p-toluenesulfonic acid monohydrate (0.15 eq).
-
Add a suitable solvent, such as toluene (approximately 5-10 mL per gram of o-phenylenediamine).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
General Recrystallization Protocol
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.
-
Filter the hot solution to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]
- Google Patents. (n.d.). CN101074213A - Synthesis of 2-n-propyl-4-methyl-6(1-methylbenzimidazole-2-radicle) benzimidazole and its use in synthesis of timishatan and its salts.
-
Khan, I., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health. Retrieved from [Link]
-
El-Ashry, E. S. H., et al. (2017). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. MDPI. Retrieved from [Link]
-
Kadhim, A. J., & Kazim, A. C. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN111689903A - Synthesis method of 2-n-propyl-4-methyl-6- (1-methylbenzimidazole-2-yl) benzimidazole.
-
Singh, R., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. Retrieved from [Link]
-
Singh, R., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Retrieved from [Link]
- Google Patents. (n.d.). KR101205570B1 - The new process for the preparation of 2-n-propyl-4-methyl-6- 1-methyl benzimidazole-2-yl-1H-benzimidazole.
-
Pour, M., et al. (2019). Recent achievements in the synthesis of benzimidazole derivatives. National Institutes of Health. Retrieved from [Link]
-
Stratakis, M., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. National Institutes of Health. Retrieved from [Link]
-
Kumar, A., et al. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of reaction conditions for 2-(p-tolyl)-1H-benzoimidazole synthesis. Retrieved from [Link]
-
Sun, Y., et al. (2025). Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. RSC Publishing. Retrieved from [Link]
-
Bitesize Bio. (2025). 11 Reasons Why Your Plasmid Yield is Low & Easy Fixes. Retrieved from [Link]
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]
- Google Patents. (n.d.). WO2003059890A1 - Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole.
- Synthetic of Benzimidazole analogs based on the O-phenylenediamine: A mini review. (2025). [Journal Name].
-
Rasayan Journal of Chemistry. (n.d.). Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1). Retrieved from [Link]
-
Patsnap Synapse. (2025). How to Troubleshoot Low Protein Yield After Elution. Retrieved from [Link]
-
VectorBuilder. (n.d.). Troubleshooting Low DNA Yield From Plasmid Preps. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-mercaptobenzimidazole. Retrieved from [Link]
-
PacBio. (2018). Guide - Low Yield Troubleshooting. Retrieved from [Link]
- Google Patents. (n.d.). CN101693693A - Method for preparing 2-propyl imidazole.
-
ResearchGate. (2017). What is the reaction of orthophenylenediamine with aromatic dicarboxylic acids?. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. adichemistry.com [adichemistry.com]
- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN111689903A - Synthesis method of 2-n-propyl-4-methyl-6- (1-methylbenzimidazole-2-yl) benzimidazole - Google Patents [patents.google.com]
- 7. KR101205570B1 - The new process for the preparation of 2-n-propyl-4-methyl-6- 1-methyl benzimidazole-2-yl-1H-benzimidazole - Google Patents [patents.google.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 10. Troubleshooting Low DNA Yield From Plasmid Preps | VectorBuilder [en.vectorbuilder.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Propylbenzimidazole by Recrystallization
Welcome to the Technical Support Center for the purification of 2-propylbenzimidazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the recrystallization of this compound. Our goal is to equip you with the scientific rationale behind the procedures to ensure a highly efficient and successful purification process.
Introduction to Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid organic compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. For this compound, a white to off-white crystalline solid, successful recrystallization hinges on selecting an appropriate solvent system that maximizes the recovery of the pure compound while leaving impurities in the solution.[1] This guide will walk you through common issues and their solutions, ensuring you can optimize your purification protocol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the most common challenges you may face during the recrystallization of this compound.
Q1: I've synthesized this compound from o-phenylenediamine and butyric acid. What are the likely impurities I need to remove?
A1: The synthesis of this compound via the condensation of o-phenylenediamine and butyric acid, often under acidic conditions (Phillips-Ladenburg reaction), can lead to several impurities.[2][3] Understanding these potential byproducts is crucial for designing an effective purification strategy.
Common Impurities:
-
Unreacted Starting Materials: Residual o-phenylenediamine and butyric acid are common impurities.
-
Polymeric Materials: Over-reaction or side reactions can lead to the formation of dark, tarry polymeric substances.
-
N-acylated Intermediates: Incomplete cyclization can leave N-butyryl-o-phenylenediamine as a byproduct.
-
Oxidation Products: o-Phenylenediamine is susceptible to oxidation, which can produce colored impurities.
Troubleshooting Strategy:
An initial acid-base extraction can be highly effective in removing non-basic and neutral impurities before proceeding to recrystallization. Dissolve the crude product in an organic solvent like ethyl acetate and extract with a dilute aqueous acid (e.g., 1M HCl). The basic this compound will be protonated and move to the aqueous layer. This layer can then be separated, and the pH adjusted with a base (e.g., NaOH) to precipitate the purified this compound, which can then be collected and further purified by recrystallization.
Q2: How do I select the best solvent for the recrystallization of this compound?
A2: The ideal recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures. Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Solvent Screening Protocol:
-
Place a small amount (10-20 mg) of your crude this compound in separate test tubes.
-
Add a few drops of a test solvent to each tube at room temperature. A good solvent will not dissolve the compound at this stage.
-
Heat the test tubes. An ideal solvent will completely dissolve the compound at its boiling point.
-
Allow the solutions to cool to room temperature and then in an ice bath. A suitable solvent will result in the formation of a significant amount of crystals.
Recommended Solvents for this compound:
Based on its chemical structure (a benzimidazole ring with a propyl group), this compound is a relatively polar molecule but with non-polar character.[1] Therefore, solvents of intermediate polarity are often a good starting point.
| Solvent System | Observations and Rationale |
| Ethanol/Water | This compound is often soluble in hot ethanol. If it is too soluble even at low temperatures, adding water (an anti-solvent) to the hot ethanolic solution until it becomes slightly cloudy, then allowing it to cool slowly, can induce crystallization. This is a very common and effective system for benzimidazole derivatives. |
| Methanol | Methanol can also be an effective solvent. Due to its lower boiling point compared to ethanol, it can be easier to remove from the final product. |
| Acetone | Acetone is another solvent of intermediate polarity that can be effective. Its high volatility is advantageous for drying the final crystals. |
| Toluene | For less polar impurities, toluene can be a good choice. This compound may have lower solubility in hot toluene compared to alcohols, which could be beneficial for separating more soluble impurities. |
| Ethyl Acetate | Ethyl acetate is another viable option, offering a different polarity profile that might be advantageous depending on the specific impurities present. |
Key Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₂[4] |
| Molecular Weight | 160.22 g/mol [4][5] |
| Melting Point | 110 °C[1] |
| Boiling Point | 300 °C[1] |
| Appearance | White to off-white crystalline solid[1] |
Q3: My this compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than forming solid crystals upon cooling. This is a common problem in recrystallization and can be caused by several factors:
-
High Impurity Levels: Significant amounts of impurities can depress the melting point of your compound, causing it to separate as a liquid.
-
Cooling Too Rapidly: If the solution is cooled too quickly, the molecules may not have enough time to orient themselves into a crystal lattice and will instead separate as a supercooled liquid.
-
Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the melting point of the this compound (110 °C).
Troubleshooting Steps for Oiling Out:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at the temperature at which it oiled out.
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. You can insulate the flask with glass wool or a beaker packed with paper towels.
-
Lower the Saturation Temperature: If using a mixed solvent system (e.g., ethanol/water), add more of the "good" solvent (ethanol) to lower the saturation temperature.
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small crystal of pure this compound, add it to the cooled solution to induce crystallization.
-
Change the Solvent: If the problem persists, the chosen solvent may be unsuitable. Try a solvent with a lower boiling point.
Q4: I'm not getting any crystals to form, even after cooling in an ice bath. What should I do?
A4: The failure of crystals to form is a common issue, usually indicating that the solution is not supersaturated.
Troubleshooting Steps for No Crystal Formation:
-
Induce Crystallization:
-
Scratching: As mentioned above, scratching the inner surface of the flask with a glass rod can initiate crystal growth.
-
Seeding: Add a seed crystal of pure this compound.
-
-
Reduce the Solvent Volume: It is very likely that too much solvent was added initially. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute. Then, allow the solution to cool again.
-
Use an Anti-Solvent (Two-Solvent Recrystallization): If you are using a single solvent in which your compound is quite soluble, you can add a second solvent (an "anti-solvent") in which the compound is insoluble. The two solvents must be miscible. For example, if your this compound is dissolved in ethanol, you can slowly add water dropwise to the warm solution until it just starts to become cloudy. Then, add a drop or two of ethanol to redissolve the precipitate and allow the solution to cool slowly.
Experimental Workflows and Diagrams
To provide a clearer understanding of the processes, the following diagrams illustrate the key decision-making steps in troubleshooting your recrystallization.
Recrystallization Troubleshooting Workflow
Caption: Decision-making workflow for troubleshooting common issues during the recrystallization of this compound.
Solvent Selection Logic
Caption: Logical flow for selecting an appropriate recrystallization solvent for this compound.
References
- This compound - Solubility of Things. (n.d.).
-
PubChem. (n.d.). 2-Propyl-1H-benzimidazole. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. Retrieved January 4, 2026, from [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM: MECHANISTIC ASPETS AND TAUTOMERISM OF 1. (n.d.). Semantic Scholar. Retrieved January 4, 2026, from [Link]
-
Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. (2016). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (n.d.). Oriental Journal of Chemistry. Retrieved January 4, 2026, from [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in 2-Propylbenzimidazole Synthesis
Welcome to the technical support center for the synthesis of 2-propylbenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and maximize your product yield.
I. Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise during the synthesis of this compound.
Q1: My this compound synthesis is resulting in a very low yield. What are the most likely causes?
A1: Low yields in benzimidazole synthesis, a reaction often based on the Phillips condensation, can stem from several factors.[1][2] The primary culprits are typically related to reagent quality, reaction conditions, and workup procedures. Key areas to investigate include the purity of your starting materials, o-phenylenediamine and butyric acid (or its derivatives), the efficacy of the condensation agent (e.g., polyphosphoric acid or mineral acids), reaction temperature and time, and potential product loss during purification.[3]
Q2: How critical is the purity of o-phenylenediamine?
A2: The purity of o-phenylenediamine is extremely critical. This starting material is susceptible to air oxidation, which can lead to the formation of colored impurities and significantly lower yields.[3][4] Using freshly purified o-phenylenediamine is highly recommended. Purification can be achieved by recrystallization or by treating an aqueous solution with a reducing agent like sodium dithionite followed by activated carbon.[3]
Q3: I'm using polyphosphoric acid (PPA) as a condensing agent and getting a thick, unmanageable reaction mixture. How can I resolve this?
A3: Polyphosphoric acid is a highly effective condensing agent for this synthesis, but its viscosity can pose challenges.[5] If the mixture becomes too thick, it can impede proper stirring and heat transfer, leading to incomplete reaction. To mitigate this, consider adding an inert, high-boiling solvent like xylene to the PPA, which can help maintain a stirrable suspension.[5] Additionally, ensuring the reaction is heated to an adequate temperature (typically around 145°C) can help reduce the viscosity of the PPA.[5]
Q4: My final product is a dark oil or discolored solid. What causes this and how can I purify it?
A4: Discoloration is a common issue, often arising from the oxidation of the o-phenylenediamine starting material or the benzimidazole product itself.[4] Overly harsh reaction conditions can also contribute to the formation of colored byproducts. For purification, several methods are effective:
-
Acid-Base Extraction: As a basic compound, this compound can be separated from neutral and acidic impurities. Dissolve the crude product in an organic solvent and extract it into an aqueous acid solution. The benzimidazole can then be precipitated by basifying the aqueous layer.[6]
-
Activated Carbon Treatment: During recrystallization, adding activated carbon to the hot solution can effectively remove colored impurities.[4][7]
-
Column Chromatography: For stubborn impurities, silica gel column chromatography is a reliable purification method.[4][6]
Q5: Can I monitor the progress of my reaction?
A5: Yes, monitoring the reaction is crucial for optimization. Thin Layer Chromatography (TLC) is a simple and effective technique to track the consumption of starting materials and the formation of the product.[4] This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
II. Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues leading to low yields in this compound synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Reagent Quality: Impure or oxidized o-phenylenediamine; wet butyric acid or other reagents. | 1. Reagent Purification: Use freshly purified o-phenylenediamine.[3] Ensure all reagents are anhydrous, especially if using a water-sensitive condensing agent. |
| 2. Ineffective Condensing Agent: Deactivated or insufficient amount of PPA or mineral acid. | 2. Catalyst Check: Use fresh polyphosphoric acid or ensure the concentration of the mineral acid is correct.[2] Ensure the correct stoichiometric amount of the condensing agent is used. | |
| 3. Suboptimal Reaction Temperature: Temperature is too low for the cyclocondensation to occur efficiently. | 3. Temperature Optimization: For PPA-catalyzed reactions, ensure the temperature reaches around 145°C.[5] For mineral acid catalysis, reflux conditions are often necessary.[8] | |
| 4. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. | 4. Reaction Monitoring: Monitor the reaction progress using TLC to determine the point of maximum product formation.[4] | |
| Formation of Multiple Side Products | 1. Over-oxidation: Oxidation of o-phenylenediamine or the benzimidazole product. | 1. Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4] |
| 2. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to side reactions. | 2. Stoichiometric Control: Carefully verify the molar ratios of o-phenylenediamine and butyric acid. A slight excess of the acid is sometimes used.[9] | |
| 3. Reaction Temperature Too High: Excessive heat can lead to decomposition and the formation of tars. | 3. Temperature Control: Maintain a stable and appropriate reaction temperature. Avoid localized overheating. | |
| Difficult Product Isolation/Purification | 1. Emulsion during Acid-Base Extraction: Formation of a stable emulsion between the organic and aqueous layers. | 1. Break Emulsion: Add a saturated brine solution to help break the emulsion. Centrifugation can also be effective. |
| 2. Product Oiling Out during Recrystallization: The product separates as an oil instead of forming crystals. | 2. Solvent System Optimization: Use a solvent pair (e.g., ethanol/water or ethyl acetate/hexane) for recrystallization.[6] Ensure the solution is not supersaturated before cooling. | |
| 3. Co-elution of Impurities during Chromatography: Impurities have similar polarity to the product. | 3. Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. |
III. Key Experimental Protocols & Mechanisms
A. Reaction Mechanism: Phillips Condensation
The synthesis of this compound from o-phenylenediamine and butyric acid typically proceeds via the Phillips condensation mechanism.[2] This acid-catalyzed reaction involves two key steps:
-
N-Acylation: One of the amino groups of o-phenylenediamine attacks the carbonyl carbon of the protonated butyric acid, forming an N-acyl intermediate.
-
Cyclization and Dehydration: The second amino group then attacks the carbonyl carbon of the newly formed amide, leading to a cyclic intermediate which then dehydrates to form the stable aromatic benzimidazole ring.
Caption: Phillips condensation mechanism for this compound synthesis.
B. Troubleshooting Workflow
When faced with low yield, a systematic approach to troubleshooting is essential. The following workflow can help identify and resolve the root cause of the problem.
Caption: Systematic workflow for troubleshooting low yield.
C. Standard Protocol for this compound Synthesis
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Butyric acid (1.1 eq)
-
Polyphosphoric acid (PPA)
-
Xylene (optional)
-
10% Sodium hydroxide solution
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, carefully add polyphosphoric acid. If desired, add xylene to aid stirring.
-
Addition of Reactants: While stirring, add o-phenylenediamine and butyric acid to the flask.
-
Heating: Heat the reaction mixture to 145°C and maintain this temperature for 4-6 hours.[5] Monitor the reaction progress by TLC.
-
Workup:
-
Allow the reaction mixture to cool to approximately 80-90°C.
-
Carefully and slowly pour the warm mixture into a beaker containing ice-water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of 10% sodium hydroxide solution until the pH is approximately 7-8. The product will precipitate as a solid.
-
-
Isolation:
-
Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Dry the crude product in a vacuum oven.
-
-
Purification:
-
Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
IV. References
-
BenchChem. (2025). Troubleshooting guide for low conversion rates in benzimidazole synthesis. BenchChem Technical Support.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Benzimidazole Synthesis. BenchChem.
-
Google Patents. (2007). CN101074213A - Synthesis of 2-n-propyl-4-methyl-6(1-methylbenzimidazole-2-radicle) benzimidazole and its use in synthesis of timishatan and its salt.
-
Google Patents. (2003). WO2003059890A1 - Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole.
-
National Institutes of Health. (n.d.). Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. PMC.
-
Google Patents. (n.d.). KR101205570B1 - The new process for the preparation of 2-n-propyl-4-methyl-6- 1-methyl benzimidazole-2-yl-1H-benzimidazole.
-
Cescon, L. A., & Day, A. R. (1961). Preparation of Some Benzimidazolylamino Acids. Reactions of Amino Acids with o-Phenylenediamines. Journal of Organic Chemistry.
-
Organic Syntheses. (n.d.). Benzimidazole.
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
-
National Institutes of Health. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC.
-
CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine.
-
ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst.
-
RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives.
-
Google Patents. (n.d.). CN101693693A - Method for preparing 2-propyl imidazole.
-
ijariie. (n.d.). Review On Synthesis Of Benzimidazole From O- phenyldiamine.
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Phosphoric Acid in Sustainable Benzimidazole Synthesis.
-
RSC Publishing. (2023). Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations.
-
ResearchGate. (n.d.). Synthesis of benzimidazole by polyphosphoric acid.87.
-
ChemicalBook. (2025). 2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole.
-
ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids | Download Table.
-
Google Patents. (n.d.). CN102659686A - Preparation method of 2-n-propyl-4-methyl-6-(1'-methylbenzimidazolyl-2-yl)benzimidazole.
-
BenchChem. (n.d.). This compound | 5465-29-2.
-
National Institutes of Health. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
-
ResearchGate. (n.d.). The Reaction of o-Phenylenediamine with Dicarboxylic Acids in the Presence of AMA under Microwave Irradiation ….
-
BenchChem. (2025). Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole.
-
Google Patents. (n.d.). CN102827083A - Preparation method of 2-methylbenzimidazole.
-
Google Patents. (n.d.). CN101717370A - New method for preparing 2-n-propyl-4-methyl-6-(1-methyl benzimidazole-2-yl) benzimidazole.
-
Sigma-Aldrich. (n.d.). This compound | 5465-29-2.
-
MDPI. (n.d.). Intracellular Lipases for Enzymatic Synthesis of Phenylalanine Butyramide in a Biphasic Reaction System.
-
Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
-
Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. adichemistry.com [adichemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. WO2003059890A1 - Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2-Substituted Benzimidazoles
Welcome to the technical support center for the synthesis of 2-substituted benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these synthetic procedures. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Common Side Reactions & Issues
This section addresses specific problems you may encounter at the bench, offering insights into their root causes and providing actionable solutions.
Problem 1: Formation of a Significant Amount of 1,2-Disubstituted Benzimidazole Byproduct
Question: I am trying to synthesize a 2-substituted benzimidazole by reacting o-phenylenediamine with an aldehyde, but I am consistently isolating a significant amount of a byproduct which I've identified as the 1,2-disubstituted benzimidazole. How can I favor the formation of the desired mono-substituted product?
Potential Causes:
-
Stoichiometry: The most common cause for the formation of the 1,2-disubstituted byproduct is the reaction of one molecule of o-phenylenediamine with two molecules of the aldehyde.[1][2] This is especially prevalent if an excess of the aldehyde is used.
-
Reaction Conditions: Certain reaction conditions, such as the choice of solvent and catalyst, can influence the selectivity of the reaction.[1][2] For instance, some solvent systems may promote the second substitution.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can sometimes lead to the formation of the thermodynamically more stable 1,2-disubstituted product.
Solutions & Experimental Protocols:
-
Control Stoichiometry:
-
Protocol: Carefully control the stoichiometry of your reactants. Use a 1:1 molar ratio of o-phenylenediamine to the aldehyde.[1] In some cases, a slight excess of the o-phenylenediamine (e.g., 1.1 equivalents) can help to consume the aldehyde and minimize the formation of the disubstituted product.[1]
-
-
Optimize Solvent and Catalyst:
-
Solvent Choice: The polarity of the solvent can play a crucial role. Non-polar solvents like toluene may favor the formation of the 2-substituted product, whereas more polar solvent mixtures like water-ethanol can sometimes lead to the 1,2-disubstituted product.[1] Experiment with different solvents to find the optimal conditions for your specific substrates.
-
Catalyst Selection: The choice of catalyst can significantly impact selectivity. Acid catalysts are commonly used.[3][4][5] Consider screening different acid catalysts (e.g., p-toluenesulfonic acid, acetic acid) to find one that favors the mono-substitution.[3]
-
-
Monitor Reaction Progress:
-
Protocol: Closely monitor the reaction progress using Thin Layer Chromatography (TLC).[1] This will help you determine the optimal reaction time to maximize the yield of the desired product and minimize the formation of the disubstituted byproduct. Quench the reaction as soon as the starting material is consumed and before significant amounts of the byproduct are formed.
-
Workflow for Minimizing 1,2-Disubstitution:
Caption: Troubleshooting workflow for minimizing 1,2-disubstitution.
Problem 2: My Reaction Mixture Turns Dark and I Isolate Colored Impurities
Question: During the synthesis of my 2-substituted benzimidazole from o-phenylenediamine, the reaction mixture turns dark brown or black, and I have difficulty purifying my product from colored impurities. What is causing this and how can I prevent it?
Potential Cause:
-
Oxidation of o-phenylenediamine: o-Phenylenediamine is highly susceptible to oxidation, especially in the presence of air (oxygen) and certain catalysts or solvents at elevated temperatures.[1] This oxidation leads to the formation of highly colored, polymeric byproducts that can be difficult to remove.
Solutions & Experimental Protocols:
-
Inert Atmosphere:
-
Protocol: Conduct the reaction under an inert atmosphere to minimize contact with oxygen.[1] Before adding your reagents, purge the reaction flask with an inert gas such as nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Purification of Starting Material:
-
Insight: The purity of the starting o-phenylenediamine is critical. If it is old or has been exposed to air, it may already contain colored impurities.
-
Protocol: If your o-phenylenediamine is discolored (typically pink, brown, or dark grey), consider purifying it before use. Recrystallization or sublimation are common methods for purifying o-phenylenediamines.
-
-
Use of Antioxidants or Reducing Agents:
-
Insight: In some cases, the addition of a small amount of a reducing agent or an antioxidant can help to prevent the oxidation of the starting material.
-
Protocol: A small amount of sodium dithionite (Na₂S₂O₄) can sometimes be added to the reaction mixture to maintain reducing conditions.[6]
-
Table 1: Troubleshooting Colored Impurities
| Solution | Experimental Detail | Rationale |
| Inert Atmosphere | Purge the reaction vessel with N₂ or Ar and maintain a positive pressure. | Prevents air oxidation of the sensitive o-phenylenediamine.[1] |
| Starting Material Purity | Recrystallize or sublime the o-phenylenediamine if it appears discolored. | Removes pre-existing oxidized impurities that can propagate further color. |
| Additives | Introduce a small quantity of a reducing agent like sodium dithionite. | Scavenges oxygen and maintains a reducing environment.[6] |
Problem 3: Formation of N-Alkylated Side Products
Question: I am observing N-alkylation on my benzimidazole ring, leading to a mixture of products. Where is the alkylating agent coming from and how can I avoid this?
Potential Causes:
-
In Situ Formation of Alkylating Agents: If your reaction conditions can generate species that act as alkylating agents, N-alkylation of the benzimidazole product can occur.[1][7] For example, if using an alcohol as a solvent at high temperatures with a strong acid catalyst, the alcohol could potentially act as an alkylating agent.
-
Reactive Starting Materials: If your aldehyde or carboxylic acid starting material contains a leaving group or can rearrange to form a carbocation, it might lead to N-alkylation.
Solutions & Experimental Protocols:
-
Careful Selection of Reaction Conditions:
-
Solvent Choice: Avoid using alcohol solvents at high temperatures with strong acids if N-alkylation is a concern. Consider aprotic solvents like DMF, DMSO, or toluene.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize potential side reactions.
-
-
Protecting Groups:
-
Insight: If N-alkylation is unavoidable due to the nature of your substrates, you may need to consider a protecting group strategy. This is a more advanced approach and adds steps to your synthesis but can provide excellent selectivity.
-
Mechanism of N-Alkylation:
Caption: General pathway for N-alkylation side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde?
A1: The reaction generally proceeds through a two-step sequence:
-
Condensation: One of the amino groups of o-phenylenediamine attacks the carbonyl carbon of the aldehyde to form a Schiff base intermediate (an imine).[4][8]
-
Cyclization and Oxidation: The second amino group then attacks the imine carbon, leading to a cyclized intermediate (a dihydrobenzimidazole). This intermediate is then oxidized to the aromatic 2-substituted benzimidazole. The oxidant can be atmospheric oxygen or another oxidizing agent present in the reaction mixture.[4][9]
Q2: How can I effectively purify my 2-substituted benzimidazole from unreacted starting materials and side products?
A2:
-
Column Chromatography: This is the most common and effective method for purifying benzimidazoles.[1] The choice of solvent system (eluent) will depend on the polarity of your specific product and impurities. A typical starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.
-
Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization can be a highly effective method for obtaining very pure material.
-
Acid-Base Extraction: Benzimidazoles are basic due to the nitrogen atoms in the imidazole ring.[1] You can exploit this by dissolving your crude product in an organic solvent and extracting it with an acidic aqueous solution (e.g., dilute HCl). The benzimidazole will move into the aqueous layer as its protonated salt. The layers can then be separated, and the aqueous layer neutralized with a base to precipitate the purified benzimidazole.[1]
Q3: Are there "greener" or more environmentally friendly methods for synthesizing benzimidazoles?
A3: Yes, there is a significant research effort in developing greener synthetic routes for benzimidazoles.[10] These methods often focus on:
Q4: My reaction is not going to completion, and I have a low yield. What are some general troubleshooting tips?
A4:
-
Catalyst Activity: Ensure your catalyst is active and from a reliable source.[1] Sometimes, catalyst deactivation can occur. You may need to increase the catalyst loading, but be aware that excess catalyst can also promote side reactions.[1]
-
Purity of Starting Materials: Impurities in your starting materials can inhibit the reaction.[1] Consider purifying your o-phenylenediamine and aldehyde if their purity is questionable.
-
Reaction Temperature and Time: The reaction may require a higher temperature or a longer reaction time. Monitor the reaction by TLC to determine if it is progressing, albeit slowly.
References
-
National Center for Biotechnology Information. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Approaches to 2-Arylbenzimidazoles: A Review. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Retrieved from [Link]
-
Hadole, C. D., Rajput, J. D., & Bendre, R. S. (n.d.). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthetic Approaches of Benzimidazole Derivatives: A Review. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. Retrieved from [Link]
-
Ask This Paper. (2008). New one-pot procedure for the synthesis of 2-substituted benzimidazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34816-34857. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34816-34857. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5727. Retrieved from [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). General Mechanism of Benzimidazole formation. Retrieved from [Link]
-
Chemical Methodologies. (2019). Green Synthesis of Benzimidazole Derivatives. Retrieved from [Link]
-
Semantic Scholar. (2021). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Russian Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). N‐Alkylation of benzimidazole. Retrieved from [Link]
-
MDPI. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 27(15), 4843. Retrieved from [Link]
-
SRR Publications. (2023). A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. Beilstein Journal of Organic Chemistry, 17, 483-490. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) An Efficient and Inexpensive Synthesis of 2-Substituted Benzimidazoles in Water Using Boric Acid at Room Temperature. Retrieved from [Link]
-
EnPress Publisher. (n.d.). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. Retrieved from [Link]
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Technical Support Center: Synthesis of 2-Propylbenzimidazole
Introduction
Welcome to the technical support center for the synthesis of 2-Propylbenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for improving the yield and purity of this important chemical intermediate. This compound serves as a crucial building block in medicinal chemistry, most notably as a key precursor in the synthesis of Telmisartan, an angiotensin II receptor antagonist used to treat hypertension[1].
The most common and direct route to synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg condensation reaction. This method involves the condensation of an o-phenylenediamine with a carboxylic acid (in this case, butyric acid) under acidic conditions, often at elevated temperatures[2][3]. While seemingly straightforward, this reaction is often plagued by issues of low yield and challenging purification. This guide provides expert insights and validated protocols to overcome these common hurdles.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of this compound in a practical question-and-answer format.
Issue 1: Low Reaction Yield
Q: My synthesis of this compound resulted in a very low yield. What are the potential causes and how can I improve it?
A: Low yield is a frequent problem stemming from incomplete reactions, suboptimal conditions, or side reactions. Below are the primary causes and corresponding troubleshooting steps.
Potential Causes & Solutions:
-
Inadequate Condensing Agent/Catalyst: The removal of water is critical for driving the cyclization. If the reaction stalls, the choice and amount of condensing agent are the first variables to check.
-
Causality: Strong dehydrating agents like Polyphosphoric Acid (PPA) or phosphorus oxychloride (POCl₃) actively remove water, shifting the equilibrium towards the product. Mineral acids like HCl catalyze the reaction but may require higher temperatures to drive off water[2].
-
Troubleshooting Steps:
-
PPA: If using a mineral acid catalyst with limited success, consider switching to PPA. It often serves as both the catalyst and solvent, providing excellent yields. A typical procedure involves heating the reactants in PPA at temperatures ranging from 70°C to 135°C[4][5].
-
POCl₃: Another powerful option is phosphorus oxychloride in a non-polar solvent like toluene or xylene. This method can lead to high yields (over 90%) and is suitable for large-scale production[6].
-
Catalyst Loading: Ensure you are using an appropriate amount of catalyst. For acid catalysts, consult literature for optimal molar ratios relative to your starting materials[7].
-
-
-
Suboptimal Reaction Temperature and Time: Benzimidazole formation requires sufficient thermal energy to overcome the activation barrier for cyclization.
-
Causality: Insufficient heat leads to an incomplete reaction, leaving starting materials unconsumed. Conversely, excessively high temperatures can cause degradation of reactants and products, also lowering the yield[7].
-
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the o-phenylenediamine starting material[7]. If the reaction appears to have stalled (i.e., no change in the TLC profile over an hour), a temperature increase may be necessary.
-
Optimize Temperature: The optimal temperature is highly dependent on the condensing agent. Reactions in PPA may require 130-135°C for completion, while those using POCl₃ in toluene are often run at reflux[4][6]. If literature is unavailable for your specific conditions, consider a stepwise increase in temperature (e.g., in 10°C increments) while monitoring via TLC.
-
Extend Reaction Time: Some reactions simply require more time to reach completion. A common mistake is to terminate the reaction prematurely. Continue until TLC analysis shows the disappearance of the limiting reagent.
-
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for diagnosing and resolving low reaction yields.
Issue 2: Low Purity and Product Discoloration
Q: My final product is an off-color (brown/dark) solid and shows multiple spots on TLC. How can I obtain a pure, white product?
A: Product impurity and discoloration are typically caused by unreacted starting materials, side reactions, or oxidation.
Potential Causes & Solutions:
-
Oxidation of Starting Material: o-Phenylenediamines are highly susceptible to aerial oxidation, which produces intensely colored, polymeric impurities that are difficult to remove.
-
Causality: The two amino groups on the aromatic ring are strong activating groups, making the molecule electron-rich and easily oxidized.
-
Troubleshooting Steps:
-
Use high-purity, colorless o-phenylenediamine. If the starting material is discolored, consider purifying it by recrystallization or sublimation before use.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen, especially at high temperatures.
-
-
-
Incomplete Reaction: As with low yield, an incomplete reaction will leave starting materials in your final product, reducing its purity.
-
Troubleshooting Steps:
-
Follow the optimization steps outlined in the "Low Yield" section to ensure the reaction goes to completion.
-
-
-
Formation of Side Products: At high temperatures, side reactions such as dimerization or polymerization of the starting materials or product can occur[8].
-
Troubleshooting Steps:
-
Avoid excessive temperatures. While heat is necessary, find the minimum temperature required for a reasonable reaction rate to minimize degradation and side-product formation[7].
-
Ensure a 1:1 stoichiometry between the diamine and the carboxylic acid. An excess of either reactant can lead to side reactions[9].
-
-
-
Ineffective Purification: The workup and purification strategy is critical for removing colored impurities.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: A highly effective method for removing colored impurities is to treat a solution of the crude product with activated carbon. Several patents describe dissolving the crude product in a solvent like methanol or ethanol, adding activated carbon, heating for a short period (e.g., 15-30 minutes), and then filtering the hot solution to remove the carbon and the adsorbed impurities[4][10][11].
-
Recrystallization: This is the primary method for purifying the final product. A well-chosen solvent system is key.[12][13]. See the detailed protocol below.
-
Column Chromatography: If recrystallization fails to provide a product of sufficient purity, column chromatography using silica gel is a reliable alternative[14][15][16].
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Phillips-Ladenburg condensation for this compound? A1: The reaction proceeds in two main stages. First, one of the amino groups of the o-phenylenediamine acts as a nucleophile and attacks the carbonyl carbon of butyric acid, forming a tetrahedral intermediate. This is typically the acylation step. Following the formation of the N-acylated intermediate, the second amino group performs an intramolecular nucleophilic attack on the amide carbonyl carbon. Subsequent dehydration (loss of a water molecule), driven by the acidic conditions and heat, leads to ring closure and the formation of the stable aromatic benzimidazole ring[2].
Reaction Mechanism
Caption: Simplified mechanism of this compound synthesis.
Q2: Which solvent is best for recrystallizing this compound? A2: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold[12]. For this compound, ethanol, methanol, or a mixture of ethanol and water are commonly effective[11][17]. A two-solvent system, where the compound is dissolved in a minimal amount of a "good" hot solvent (like ethanol) and then a "poor" solvent (like water) is added dropwise until turbidity appears, can also be very effective for inducing crystallization[18]. Always perform small-scale solubility tests to determine the optimal solvent or solvent pair for your specific crude product[17].
Q3: Can I use butyraldehyde instead of butyric acid for the synthesis? A3: Yes, aldehydes can be used to synthesize 2-substituted benzimidazoles. The reaction with an aldehyde typically involves an oxidative cyclization. However, this can sometimes lead to the formation of a 1,2-disubstituted side product where a second molecule of the aldehyde reacts with the nitrogen of the newly formed benzimidazole ring[9]. Using butyric acid or its derivatives is often more direct and avoids this specific side reaction.
Q4: My TLC shows a single spot, but my yield is low. Where could my product have gone? A4: If your reaction went to completion (single product spot on TLC, no starting material), the loss likely occurred during the workup or purification steps.
-
Workup: During neutralization and initial precipitation, if the pH is not optimal or if the product has some solubility in the aqueous phase, significant loss can occur.
-
Recrystallization: Using too much recrystallization solvent is a very common error. This will keep a significant portion of your product dissolved even after cooling, drastically reducing the recovered yield[17]. Always use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Transfers: Multiple transfers of the product between flasks can lead to mechanical losses.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via PPA Condensation
This protocol is a synthesized example based on common literature procedures[4][5][19].
-
Setup: To a 250 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (PPA) (approx. 100 g). Begin stirring and heat the PPA to 70-75°C.
-
Addition of Reactants: In one portion, add 4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acid (a common precursor, though direct synthesis from o-phenylenediamine and butyric acid follows a similar principle) (0.1 mol). Then, add N-methyl-o-phenylenediamine (0.1 mol) in small portions over 30 minutes, maintaining the temperature at 70-75°C.
-
Reaction: After the addition is complete, raise the temperature of the reaction mixture to 130-135°C and maintain for 8-10 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup (Quenching): Allow the mixture to cool to approximately 70°C. Very slowly and carefully, add water (approx. 200 mL) to the stirred mixture. This is an exothermic process; maintain the temperature between 60-90°C with an ice bath if necessary.
-
Neutralization & Precipitation: Continue cooling to 30°C. Adjust the pH of the mixture to 8.0-8.5 using a concentrated aqueous ammonia or sodium hydroxide solution. This will precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hot water (2 x 100 mL) to remove any remaining salts. Dry the crude product in a vacuum oven.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of a test solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is not suitable. The ideal solvent will dissolve the solid when heated but not at room temperature[12]. Ethanol/water mixtures are often effective.
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the minimum amount of hot ethanol dropwise to dissolve the solid completely at the boiling point[17]. A common mistake is adding too much solvent, which will prevent recrystallization.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approx. 1-2% by weight of your crude product). Swirl the hot solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step prevents the product from crystallizing prematurely on the funnel[13].
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation[17].
-
Collection and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual impurities from the crystal surfaces[17]. Dry the crystals thoroughly to obtain the final product.
Summary of Reaction Conditions
| Parameter | Condition 1: PPA | Condition 2: POCl₃/Toluene | Key Considerations |
| Condensing Agent | Polyphosphoric Acid (PPA) | Phosphorus Oxychloride (POCl₃) | PPA is viscous and can be difficult to stir. POCl₃ is highly reactive with water. |
| Solvent | None (PPA acts as solvent) | Toluene, Xylene, or other non-polar solvent[6] | Toluene allows for azeotropic removal of water if desired. |
| Temperature | 130-145°C[11] | Reflux (approx. 110°C for Toluene) | High temperatures can lead to side products; monitor with TLC. |
| Reaction Time | 8-20 hours[11] | 2-6 hours | Generally faster than PPA method. |
| Typical Yield | 75-85% | >90%[6] | POCl₃ often gives higher yields but requires more careful handling. |
| Workup | Aqueous quench and neutralization | Aqueous quench, neutralization, and extraction[6] | PPA workup can be vigorous. |
References
- 2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole - Benchchem. (URL: )
- CN101074213A - Synthesis of 2-n-propyl-4-methyl-6(1-methylbenzimidazole-2-radicle)
- WO2003059890A1 - Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole - Google P
- CN101717370A - New method for preparing 2-n-propyl-4-methyl-6-(1-methyl benzimidazole-2-yl)
- Technical Support Center: Troubleshooting Benzimidazole Synthesis - Benchchem. (URL: )
- KR101205570B1 - The new process for the preparation of 2-n-propyl-4-methyl-6- 1-methyl benzimidazole-2-yl-1H-benzimidazole - Google P
-
Column Chromatography - Organic Chemistry at CU Boulder. (URL: [Link])
- Recrystallization 2 - University of Massachusetts. (URL: )
- Recrystallization - Single Solvent - University of Calgary. (URL: )
-
Benzimidazole synthesis - Organic Chemistry Portal. (URL: [Link])
- Column Chromatography As A Tool For Purific
- Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (URL: )
- Side reaction products in 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) synthesis - Benchchem. (URL: )
-
Sourcing High-Purity 2-N-Propyl-4-Methyl-6-(1-Methylbenzimidazole-2-yl) Benzimidazole: A Guide for Researchers and Manufacturers. (URL: [Link])
- troubleshooting guide for low conversion rates in benzimidazole synthesis - Benchchem. (URL: )
-
Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC - NIH. (URL: [Link])
-
column chromatography & purification of organic compounds - YouTube. (URL: [Link])
- CN101693693A - Method for preparing 2-propyl imidazole - Google P
-
Isolation And Purification Of Substance By Column Chromatography | Request PDF - ResearchGate. (URL: [Link])
- CN102827083A - Preparation method of 2-methylbenzimidazole - Google P
- Purification by Recrystalliz
-
PHILLIPS CONDENSATION REACTION | EXPLANATION - AdiChemistry. (URL: [Link])
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. (URL: [Link])
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Technical Support Center: A Researcher's Guide to Scaling Up the Synthesis of 2-Propylbenzimidazole for Preclinical Studies
Welcome to the Technical Support Center for the synthesis of 2-propylbenzimidazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to move from small-scale synthesis to producing larger quantities of this compound required for preclinical evaluation. As you transition to larger scales, new challenges in reaction control, purification, and safety will emerge. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.
The core of this guide is built upon the well-established Phillips-Ladenburg benzimidazole synthesis, a robust method involving the condensation of an o-phenylenediamine with a carboxylic acid.[1][2] We will specifically focus on the reaction between o-phenylenediamine and butyric acid.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound on a multi-gram scale?
The Phillips-Ladenburg condensation reaction is the most direct and widely used method for this purpose.[3] It involves the reaction of o-phenylenediamine with butyric acid in the presence of a strong acid catalyst, typically hydrochloric acid or polyphosphoric acid (PPA).[1] This method is favored for its use of readily available starting materials and generally good yields with aliphatic acids.[3]
Q2: What are the primary safety concerns when working with o-phenylenediamine and butyric acid?
Both starting materials require careful handling.
-
o-Phenylenediamine is toxic if swallowed, harmful in contact with skin, and can cause serious eye irritation and allergic skin reactions. It is also a suspected carcinogen and mutagen.[4] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[4]
-
Butyric acid is corrosive and has a strong, unpleasant odor. It can cause severe skin burns and eye damage. Handle it in a fume hood with appropriate PPE.
Q3: My reaction yield dropped significantly when I scaled up from 1 gram to 50 grams. What are the likely reasons?
A drop in yield upon scale-up is a common issue and can often be attributed to a few key factors:
-
Inefficient Heat Transfer: The condensation reaction is exothermic. In larger vessels, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to localized overheating, causing degradation of the reactants or product.
-
Poor Mixing: Inadequate agitation in a larger reactor can result in a non-homogenous reaction mixture, leading to incomplete conversion and the formation of byproducts.
-
Reagent Addition Rate: If one reagent is added too quickly on a larger scale, it can cause temperature spikes and side reactions. The rate of addition should be carefully controlled and scaled appropriately with the batch size.
Q4: I'm observing a persistent colored impurity in my final product. How can I remove it?
Colored impurities often arise from the oxidation of o-phenylenediamine.
-
Prevention: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4]
-
Removal: These impurities can often be removed by treating the crude product with activated carbon during recrystallization.[4] Column chromatography can also be an effective purification method.
Synthesis Protocols and Scale-Up Considerations
Lab-Scale Synthesis of this compound (1-5 gram scale)
This protocol is a representative procedure for the synthesis of this compound using the Phillips condensation.
Materials and Equipment:
-
o-Phenylenediamine
-
Butyric acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (10%)
-
Deionized water
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine o-phenylenediamine (e.g., 5.4 g, 0.05 mol) and butyric acid (e.g., 5.3 g, 0.06 mol).
-
Acid Addition: While stirring, slowly add 25 mL of 4N hydrochloric acid.
-
Reflux: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly and carefully neutralize the mixture with a 10% sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath to control the exotherm.
-
Isolation: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel and wash the filter cake with cold deionized water.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure this compound.
Scale-Up Considerations (50-100 gram scale)
When scaling up the synthesis, the following parameters must be carefully managed:
| Parameter | Lab Scale (1-5 g) | Pilot Scale (50-100 g) | Rationale for Change |
| Heat Management | Heating mantle | Jacketed reactor with temperature control | The exotherm of the reaction is more significant at a larger scale, requiring more precise temperature control to prevent overheating and byproduct formation. |
| Reagent Addition | All at once | Slow, controlled addition via an addition funnel | To manage the exotherm and ensure a homogenous reaction mixture. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer | More powerful mixing is required to ensure homogeneity in a larger volume. |
| Work-up | Beaker and manual neutralization | Jacketed vessel with controlled base addition | To safely manage the heat generated during neutralization. |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction- Degradation of starting material or product- Inefficient product isolation | - Increase reaction time and monitor by TLC until starting material is consumed.- Ensure the reaction temperature is not too high.[5]- Optimize the neutralization and precipitation steps. |
| Multiple Spots on TLC | - Unreacted starting materials- Formation of N-acylated intermediate- Formation of byproducts (e.g., bis-benzimidazoles) | - Increase reaction time and/or temperature.- Ensure complete cyclization of the intermediate.- Optimize reaction conditions (concentration, temperature) to minimize side reactions. |
| Dark-Colored Product | - Oxidation of o-phenylenediamine | - Purify the o-phenylenediamine before use.- Run the reaction under an inert atmosphere (N₂ or Ar).- Treat the crude product with activated carbon during recrystallization.[4] |
| Product is an Oil or Gummy Solid | - Impurities are present- Incomplete removal of solvent | - Purify the product by column chromatography.- Ensure the product is thoroughly dried under vacuum. |
Reaction Mechanism and Workflow
The Phillips Condensation Mechanism
The synthesis of this compound via the Phillips condensation proceeds through a two-step mechanism:
-
N-Acylation: The first step is the acid-catalyzed acylation of one of the amino groups of o-phenylenediamine by butyric acid to form an N-acyl-o-phenylenediamine intermediate.[3]
-
Cyclization and Dehydration: The second amino group then attacks the carbonyl carbon of the acyl group, leading to a ring closure. Subsequent dehydration yields the aromatic benzimidazole ring.[3]
Caption: Phillips condensation mechanism for this compound synthesis.
Experimental and Troubleshooting Workflow
A logical workflow is essential for efficiently troubleshooting synthesis problems.
Caption: A logical workflow for troubleshooting synthesis issues.
References
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]
- Google Patents. (Original Grantee). (2007). Synthesis of 2-n-propyl-4-methyl-6(1-methylbenzimidazole-2-radicle) benzimidazole and its use in synthesis of timishatan and its salts. (CN101074213A).
- Google Patents. (Original Grantee). (2010). New method for preparing 2-n-propyl-4-methyl-6-(1-methyl benzimidazole-2-yl) benzimidazole. (CN101717370A).
- Google Patents. (Original Grantee). (2012). The new process for the preparation of 2-n-propyl-4-methyl-6- 1-methyl benzimidazole-2-yl-1H-benzimidazole. (KR101205570B1).
-
Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link]
-
Husain, A., & Ahmad, A. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(15), 4978. Retrieved from [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]
-
ResearchGate. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Retrieved from [Link]
-
MDPI. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from [Link]
-
ResearchGate. (2024). STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM: MECHANISTIC ASPETS AND TAUTOMERISM OF 1,. Retrieved from [Link]
-
ijarie.com. (n.d.). Review On Synthesis Of Benzimidazole From O- phenyldiamine. Retrieved from [Link]
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- 3. adichemistry.com [adichemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Anthelmintic Efficacy of 2-Propylbenzimidazole and Albendazole
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of effective treatments against parasitic helminth infections, which afflict billions of humans and animals globally, the benzimidazole class of anthelmintics remains a cornerstone of therapeutic strategies. Albendazole, a broad-spectrum benzimidazole, is a widely used and well-characterized agent. This guide provides a detailed comparative analysis of the anthelmintic efficacy of 2-Propylbenzimidazole, a less extensively studied analogue, against the established benchmark of albendazole. By synthesizing available experimental data, this document aims to furnish researchers and drug development professionals with a comprehensive understanding of their respective strengths and limitations.
Introduction to the Compounds
Both this compound and albendazole share the core benzimidazole scaffold, a heterocyclic aromatic organic compound. The biological activity of benzimidazole derivatives is significantly influenced by the nature of the substituent at the 2-position of the benzimidazole core.
Albendazole , with its methyl carbamate group at the 2-position and a propylthio group at the 5-position, has been a frontline anthelmintic for decades, valued for its broad-spectrum activity against a wide range of nematodes, cestodes, and trematodes.[1]
This compound , as its name suggests, features a simple propyl group at the 2-position. While belonging to the same chemical family, its anthelmintic properties are not as extensively documented as those of albendazole. However, emerging research indicates its potential as an effective anthelmintic agent.
| Compound | Chemical Structure |
| Albendazole | |
| This compound |
Comparative Anthelmintic Efficacy: A Data-Driven Overview
Direct, head-to-head comparative studies evaluating the efficacy of this compound against albendazole are limited in publicly available literature. However, by collating data from independent studies, a comparative landscape can be constructed. The following table summarizes the known anthelmintic activity of both compounds against various helminth species.
Table 1: Comparative Anthelmintic Efficacy
| Compound | Target Helminth | Assay Type | Efficacy Metric | Reference |
| Albendazole | Ascaris lumbricoides | In vivo (Human) | Cure Rate: ~95% | [1] |
| Hookworms (Ancylostoma duodenale & Necator americanus) | In vivo (Human) | Cure Rate: ~78% (overall) | [1] | |
| Trichuris trichiura | In vivo (Human) | Cure Rate: ~48% | [1] | |
| Taenia spp. | In vivo (Human) | Cure Rate: ~85% | [1] | |
| Fasciola hepatica | In vivo (Ruminants) | High efficacy | ||
| Haemonchus contortus | In vitro (Egg Hatch Assay) | IC50: ~0.05 µg/mL | ||
| This compound | Ovine fasciolosis, nematodiosis, and marshallagiosis | In vivo (Sheep) | High anthelmintic effect | [2] |
Key Insights from the Data:
-
Albendazole demonstrates broad-spectrum efficacy against a wide array of human and veterinary helminths, with extensive clinical data to support its use.[1]
-
This compound has shown high efficacy against significant ovine helminths, including trematodes (fasciolosis) and nematodes (nematodiosis and marshallagiosis), in an in vivo setting.[2]
-
Data Gap: A significant limitation in this comparison is the lack of comprehensive data for this compound against a wider range of helminth species and in different host organisms. Further research is imperative to fully delineate its anthelmintic spectrum.
Mechanism of Action: A Shared Pathway
The primary mechanism of action for benzimidazole anthelmintics, including albendazole and presumably this compound, is the disruption of microtubule polymerization in the parasite's cells.[3][4][5][6] This targeted action provides a degree of selective toxicity towards the parasite over the host.
The process unfolds as follows:
-
Binding to β-tubulin: Benzimidazoles exhibit a high affinity for the β-tubulin subunit of the parasite.[3]
-
Inhibition of Polymerization: This binding prevents the polymerization of tubulin into microtubules, essential cytoskeletal structures.
-
Disruption of Cellular Functions: The absence of functional microtubules leads to a cascade of detrimental effects within the parasite, including:
-
Impaired Glucose Uptake: The intestinal cells of the parasite are unable to absorb nutrients effectively.
-
Inhibition of Cell Division: Microtubules are critical for the formation of the mitotic spindle during cell division.
-
Disrupted Intracellular Transport: The transport of organelles and other cellular components is severely hampered.
-
This ultimately leads to energy depletion, paralysis, and death of the helminth.
Caption: Mechanism of action of benzimidazole anthelmintics.
Experimental Protocols for Efficacy Evaluation
The objective assessment of anthelmintic efficacy relies on standardized and reproducible experimental protocols. The following methodologies are fundamental for the comparative evaluation of compounds like this compound and albendazole.
In Vitro Assays
In vitro assays provide a rapid and cost-effective means for the preliminary screening of anthelmintic compounds.
This assay directly assesses the effect of a compound on the viability and motor activity of adult helminths.
Protocol:
-
Worm Collection: Collect adult worms (e.g., Haemonchus contortus) from the abomasum of freshly slaughtered, infected animals.
-
Washing and Acclimatization: Wash the worms thoroughly with a suitable buffer (e.g., Phosphate Buffered Saline, PBS) and allow them to acclimatize in a culture medium.
-
Compound Exposure: Prepare serial dilutions of the test compounds (this compound and albendazole) and a positive control (e.g., levamisole) in a multi-well plate.
-
Incubation: Place a set number of adult worms into each well and incubate at a physiologically relevant temperature (e.g., 37°C).
-
Motility Assessment: At predetermined time points (e.g., 6, 12, 24 hours), visually score the motility of the worms. A scoring system (e.g., 0 for dead, 3 for normal movement) can be employed.
-
Data Analysis: Calculate the percentage of inhibition of motility for each concentration and determine the IC50 value (the concentration that inhibits 50% of worm motility).
The LDA evaluates the effect of a compound on the development of helminth eggs into infective larvae.
Protocol:
-
Egg Recovery: Isolate helminth eggs from the feces of infected animals using a flotation technique.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.
-
Egg Incubation: Add a standardized number of eggs to each well.
-
Incubation: Incubate the plate for a period sufficient for larval development in the control group (typically 6-7 days at 25-27°C).
-
Development Assessment: After incubation, add a vital stain or fixative and count the number of developed larvae (L1, L2, L3 stages) and unhatched eggs under a microscope.
-
Data Analysis: Calculate the percentage of inhibition of larval development for each concentration and determine the EC50 value.[7][8][9]
Caption: Workflow for in vitro anthelmintic efficacy assays.
In Vivo Assays
In vivo studies are crucial for determining the efficacy of a compound in a living host, taking into account pharmacokinetic and pharmacodynamic factors.
The FECRT is a widely used method to assess the efficacy of an anthelmintic in livestock.[10][11][12][13][14]
Protocol:
-
Animal Selection: Select a group of naturally or experimentally infected animals with a sufficient pre-treatment fecal egg count.
-
Group Allocation: Randomly allocate animals to a treatment group (receiving the test compound) and a control group (untreated or placebo).
-
Pre-treatment Sampling: Collect individual fecal samples from all animals on Day 0 (before treatment) and determine the eggs per gram (EPG) of feces using a standardized counting technique (e.g., McMaster method).
-
Treatment Administration: Administer the test compound (this compound or albendazole) to the treatment group at a specified dosage.
-
Post-treatment Sampling: Collect fecal samples from all animals again at a specific time point post-treatment (e.g., Day 10-14).
-
Fecal Egg Count: Determine the EPG for the post-treatment samples.
-
Efficacy Calculation: Calculate the percentage reduction in the mean EPG for the treated group compared to the control group. A reduction of ≥95% is generally considered effective.
Caption: Workflow for the Fecal Egg Count Reduction Test (FECRT).
Resistance Mechanisms
The emergence of anthelmintic resistance is a significant threat to the control of parasitic infections. For benzimidazoles, resistance is primarily associated with specific mutations in the β-tubulin gene of the parasite. These mutations reduce the binding affinity of the drug to its target, thereby diminishing its efficacy. While this has been extensively studied for albendazole, the potential for resistance development to this compound warrants investigation.
Conclusion and Future Directions
Albendazole remains a potent and indispensable broad-spectrum anthelmintic. The available evidence, although limited, suggests that this compound also possesses significant anthelmintic activity, particularly against important ovine helminths.[2] The simpler chemical structure of this compound may offer advantages in terms of synthesis and cost of production.
However, to establish the true potential of this compound as a viable alternative or complementary anthelmintic, further rigorous scientific investigation is essential. Future research should focus on:
-
Head-to-head comparative efficacy studies against a broad range of helminth species in various animal models.
-
Determination of the full anthelmintic spectrum of this compound.
-
Pharmacokinetic and pharmacodynamic profiling to understand its absorption, distribution, metabolism, and excretion.
-
Investigation of the potential for resistance development and its cross-resistance with other benzimidazoles.
By addressing these critical knowledge gaps, the scientific community can fully elucidate the therapeutic value of this compound and its potential role in the future of helminth control.
References
-
COMBAR. (2021). Faecal egg count reduction test (FECRT) protocol Gastrointestinal nematodes - CATTLE. [Link]
- Dayan, A. D. (2003). Albendazole, mebendazole and praziquantel. Review of non-clinical toxicity and pharmacokinetics. Acta Tropica, 86(2-3), 141–159.
-
African Journals Online (AJOL). (2019). Anthelmintic Screening of Phytomedicines using Haemonchus placei Adult Motility Assay. [Link]
-
Kansas State University Veterinary Diagnostic Laboratory. (n.d.). The Fecal Egg Count Reduction Test using the Wisconsin Sugar Flotation Technique. [Link]
-
European Modern Studies Journal. (2022). Preparation Of 2-Propionylaminobenzimidazole and Its Anthelmintic Activity. [Link]
- Ogedengbe, M. E., et al. (2019). Anthelmintic Screening of Phytomedicines using Haemonchus placei Adult Motility Assay. Nigerian Journal of Pharmaceutical Research, 15(1), 105-112.
-
Vetlife. (2021). Faecal Egg Count Reduction Tests (FECRT). [Link]
-
Queiroz, C. (n.d.). How to do a fecal egg count and test the efficacy of a dewormer for sheep and goat producers. [Link]
- Smout, M. J., et al. (2010). A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility. PLoS Neglected Tropical Diseases, 4(11), e885.
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Scientific Research Publishing. (2015). Synthesis and anthelmintic activity studies of 1-substituted benzimidazole derivatives. [Link]
-
Hindawi. (2018). In Vitro Anthelmintic Activity of Crude Extracts of Aerial Parts of Cissus quadrangularis L. and Leaves of Schinus molle L. against Haemonchus contortus. [Link]
-
Academic Journals. (2020). In vitro anthelmintic activities of stem and root barks extracts of Parkia biglobosa on infective larvae and adult. [Link]
- Google Patents. (1995). Larval development assay.
-
AVMA Journals. (2021). An in vitro larval motility assay characterizes anthelmintic efficacy against Crenosoma vulpis, Angiostrongylus vasorum, and Aelurostrongylus abstrusus in. [Link]
- Google Patents. (1995). Larval development assay.
-
AVMA Journals. (2021). An in vitro larval motility assay characterizes anthelmintic efficacy against Crenosoma vulpis, Angiostrongylus vasorum, and Aelurostrongylus abstrusus. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). Synthesis and Anthelmintic Activity of Benzimidazole Derivatives. [Link]
-
PLoS Neglected Tropical Diseases. (2011). A Standardised Protocol for Evaluation of Anthelminthic Efficacy. [Link]
-
Parasites & Vectors. (2022). Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus. [Link]
- Lacey, E. (1990). The use of the larval development assay for predicting the in vivo efficacy of levamisole against Haemonchus contortus and Trichostrongylus colubriformis. Veterinary Parasitology, 34(4), 329-341.
-
VICH. (2000). EFFICACY OF ANTHELMINTICS: GENERAL REQUIREMENTS. [Link]
- Feyera, T., et al. (2022). Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. Journal of Helminthology, 96, e22.
- Martin, R. J., Robertson, A. P., & Bjorn, H. (1997). Modes of action of anthelmintic drugs. Parasitology, 114(S1), S111-S124.
-
Cambridge University Press. (2022). Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. [Link]
- Al-Shaibani, I. R. M., et al. (2009). A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS. Tropical Biomedicine, 26(2), 115-128.
-
MSD Veterinary Manual. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. [Link]
- Cvilinder, V. J., et al. (2012). In vivo and in vitro detection of anthelmintic resistance against gastrointestinal nematodes in sheep. Slovenian Veterinary Research, 49(3), 119-126.
- Cringoli, G., et al. (2017). The Mini-FLOTAC technique for the diagnosis of helminth and protozoan infections in humans and animals.
- Kaplan, R. M. (2020). Drug resistance in nematodes of veterinary importance: a continuing challenge. Trends in Parasitology, 36(2), 134-147.
- Rinaldi, L., et al. (2011). A new method for the preservation of nematode eggs in sheep faeces. Veterinary Parasitology, 181(2-4), 213-217.
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A Comparative Guide for the Research Professional: 2-Propylbenzimidazole and Thiabendazole
An In-Depth Analysis of Structure, Mechanism, and Biological Activity
This guide provides a detailed comparative analysis of 2-Propylbenzimidazole and Thiabendazole, two molecules sharing a common benzimidazole scaffold but exhibiting vastly different biological profiles. Designed for researchers, scientists, and drug development professionals, this document delves into their structural distinctions, mechanisms of action, and comparative efficacy, supported by standardized experimental protocols to facilitate further investigation.
Introduction: The Benzimidazole Scaffold and Its Divergent Derivatives
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its versatility allows for substitutions at various positions, leading to a wide spectrum of biological activities, including anthelmintic, antifungal, antiviral, and anticancer properties.[1][2] This guide focuses on two specific derivatives: this compound, a simple alkyl-substituted compound, and Thiabendazole, a more complex derivative with a thiazole moiety. By comparing a foundational building block with a potent, clinically established drug, we aim to illuminate the critical role of structure-activity relationships (SAR) in drug discovery.
Structural and Physicochemical Comparison
The fundamental difference between the two compounds lies in the substituent at the C-2 position of the benzimidazole ring. This compound features a simple propyl group, whereas Thiabendazole incorporates a 2-(4'-thiazolyl) group. This single modification dramatically alters their physicochemical properties and, consequently, their biological functions.
Table 1: Comparative Physicochemical Properties
| Property | This compound | Thiabendazole |
| IUPAC Name | 2-propyl-1H-benzimidazole[3] | 4-(1H-benzimidazol-2-yl)-1,3-thiazole[4] |
| Molecular Formula | C₁₀H₁₂N₂[3][5] | C₁₀H₇N₃S[4][6] |
| Molar Mass | 160.22 g/mol [3][5] | 201.25 g/mol [4][6] |
| Melting Point | Not clearly defined | 296-305 °C[4][7] |
| Appearance | - | White or cream-colored powder[8][9] |
| Primary Role | Synthetic Intermediate / Research Chemical[10][11] | Anthelmintic & Fungicide[4][12][13] |
Mechanism of Action: A Study in Specificity
The most significant divergence between these molecules is their mechanism of action. Thiabendazole is a highly specific agent, while this compound is primarily of interest for its foundational structure.
Thiabendazole: A Potent Tubulin Polymerization Inhibitor
Thiabendazole's broad-spectrum anthelmintic and antifungal activity is primarily attributed to its specific interaction with β-tubulin.[4][14][15]
-
Binding to β-Tubulin: It selectively binds to the β-tubulin subunit of parasitic helminths and fungi.[14][15][16] This binding is often competitive with other benzimidazoles like carbendazim.[15]
-
Inhibition of Microtubule Assembly: This binding event inhibits the polymerization of tubulin dimers into microtubules, which are essential cytoskeletal components.[14][15][17]
-
Disruption of Cellular Functions: The disruption of the microtubule network interferes with vital cellular processes, including mitotic cell division (spindle formation), intracellular transport, and maintenance of cell structure.[14][18] This ultimately leads to paralysis and death of the parasite or fungus.
Some studies also suggest that Thiabendazole may inhibit the mitochondrial enzyme fumarate reductase in helminths, further disrupting their energy metabolism.[4][13][19]
Caption: Mechanism of action of Thiabendazole via β-tubulin inhibition.
This compound: A Foundational Scaffold
In contrast, this compound does not have a well-defined, potent mechanism of action against a specific biological target. Its significance in research is primarily as:
-
A Synthetic Precursor: It serves as a key intermediate in the synthesis of more complex molecules, such as the antihypertensive drug Telmisartan.[10][20]
-
A Tool for SAR Studies: Its simple structure provides a baseline for understanding how different substituents on the benzimidazole ring influence biological activity.[11] Researchers can synthesize derivatives and compare their activity to this parent compound to identify functional groups that confer potency or selectivity.
While benzimidazoles as a class can interact with various biological targets, the simple propyl group in this compound lacks the specific structural features required for the high-affinity binding to β-tubulin that defines Thiabendazole's activity.
Standardized Protocols for Comparative Evaluation
To objectively compare the biological activity of these two compounds, standardized in vitro assays are essential. The following protocols provide a framework for such an evaluation.
Protocol 1: In Vitro Anthelmintic Activity Assay (Earthworm Motility)
This assay provides a preliminary screening of anthelmintic efficacy by observing the paralytic and lethal effects on a model organism, the adult Indian earthworm (Pheretima posthuma), chosen for its physiological resemblance to intestinal roundworms.[21]
Objective: To determine the time to paralysis and death of earthworms upon exposure to test compounds.
Materials:
-
Adult Indian earthworms (Pheretima posthuma) of similar size.
-
Test Compounds: this compound, Thiabendazole.
-
Reference Standard: Piperazine Citrate (e.g., 10 mg/mL).
-
Vehicle: 5% Dimethylformamide (DMF) in normal saline.
-
Normal saline.
-
Petri dishes.
-
Pipettes and glassware.
Procedure:
-
Solution Preparation: Prepare stock solutions of the test compounds and the reference standard in 5% DMF. From these, prepare various test concentrations (e.g., 20, 50, 100 mg/mL) by diluting with normal saline.
-
Experimental Setup:
-
Set up Petri dishes for each concentration of each test compound, the reference standard, and a negative control (vehicle only).
-
Add 25 mL of the respective solution to each Petri dish.
-
-
Worm Exposure:
-
Carefully wash the earthworms with normal saline to remove any fecal matter.
-
Place six earthworms of approximately equal size into each Petri dish.
-
-
Observation and Data Collection:
-
Record the time immediately after placing the worms in the solutions.
-
Observe the worms for motility. Paralysis is defined as the time at which no movement is observed except when the worms are shaken vigorously.
-
Death is confirmed when the worms lose all motility and do not respond to external stimuli (vigorous shaking or dipping in warm water at 50°C), accompanied by a fading of their body color.
-
Record the time of paralysis and death for each worm in each group.
-
-
Data Analysis: Calculate the mean time to paralysis and death for each concentration. Compare the activity of the test compounds to the reference standard and the negative control.
Caption: Experimental workflow for the in vitro anthelmintic activity assay.
Protocol 2: In Vitro Antifungal Activity Assay (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a fungal strain, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[22][23]
Objective: To determine the MIC of test compounds against a model yeast, such as Candida albicans.
Materials:
-
Fungal Strain: Candida albicans (e.g., ATCC 90028).
-
Test Compounds: this compound, Thiabendazole.
-
Reference Standard: Fluconazole.
-
Culture Medium: RPMI-1640 broth with L-glutamine, buffered with MOPS.
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Incubator (35°C).
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans on a Sabouraud Dextrose Agar plate for 24 hours at 35°C.
-
Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ CFU/mL in the assay wells.
-
-
Compound Dilution:
-
Prepare stock solutions of the test compounds and fluconazole in DMSO.
-
Perform a serial two-fold dilution of each compound in the 96-well plate using RPMI-1640 medium to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
-
Include a sterility control (medium only) and a growth control (medium + inoculum + DMSO).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition (typically ≥50%) of fungal growth compared to the growth control.
-
This can be determined visually or by reading the optical density (OD) at a specific wavelength (e.g., 530 nm) with a spectrophotometer.
-
-
Data Analysis: Report the MIC value for each compound. A lower MIC indicates higher antifungal potency.
Conclusion: From Potent Agent to Progenitor Scaffold
The comparative analysis of Thiabendazole and this compound provides a clear and compelling illustration of structure-activity relationships.
-
Thiabendazole is a highly specialized molecule whose 2-(4'-thiazolyl) substituent enables specific, high-affinity binding to parasitic β-tubulin, making it a potent and effective anthelmintic and fungicide.[4][14] Its well-defined mechanism of action and extensive history of use solidify its place as a successful therapeutic and agricultural agent.[12][24]
-
This compound , by contrast, represents a more foundational structure. Lacking the specific functional groups for potent biological activity, its primary value lies in its role as a synthetic intermediate and a reference compound in medicinal chemistry.[10][11]
For drug development professionals, this comparison underscores a critical principle: while the benzimidazole core is a privileged scaffold, it is the precise nature and arrangement of its substituents that unlock specific and potent therapeutic activities. Future research could explore derivatives of this compound to identify novel agents, using the protocols outlined herein to screen for desired biological effects.
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A Comparative Guide to the Structure-Activity Relationship of 2-Propylbenzimidazole Derivatives in Antimicrobial and Anticancer Applications
Introduction: The Benzimidazole Scaffold as a Privileged Core in Medicinal Chemistry
The benzimidazole nucleus, a bicyclic system formed by the fusion of benzene and imidazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] This designation stems from its remarkable ability to serve as a core structure for a wide array of pharmacologically active compounds. The physicochemical properties of the benzimidazole system—including its capacity for hydrogen bonding, π-π stacking interactions, and coordination with metals—allow it to bind effectively with various biological macromolecules like enzymes and nucleic acids, making it a versatile template for drug design.[4] Its structural similarity to naturally occurring purines enables it to interact with biopolymers, further broadening its therapeutic potential.[1]
The significance of this scaffold is underscored by the number of FDA-approved drugs that incorporate it, such as the proton pump inhibitors omeprazole and pantoprazole, and the anthelmintic agent albendazole.[5][6] The biological activity of benzimidazole derivatives can be meticulously modulated by introducing different substituents at the N-1, C-2, and C-5/6 positions of the ring system.[4][6] This guide focuses specifically on derivatives featuring a propyl group at the C-2 position, a modification that significantly influences the compound's lipophilicity and, consequently, its biological profile. We will objectively compare the performance of these derivatives in antimicrobial and anticancer contexts, supported by experimental data and detailed protocols to provide a comprehensive resource for researchers and drug development professionals.
Part 1: Synthesis of 2-Propylbenzimidazole Derivatives: A Methodological Overview
The primary and most established method for synthesizing 2-substituted benzimidazoles, including 2-propyl derivatives, is the Phillips-Ladenburg reaction. This involves the condensation of an o-phenylenediamine with a carboxylic acid.[7] For this compound, butyric acid or its derivatives serve as the source for the propyl group. This reaction is typically acid-catalyzed and can be performed using conventional heating or, more efficiently, through microwave-assisted synthesis to reduce reaction times and enhance yields.[7]
General Synthetic Workflow
The synthesis begins with the cyclocondensation of a substituted o-phenylenediamine with butyric acid, which upon heating in the presence of an acid catalyst, forms the this compound core. Subsequent modifications, such as N-alkylation at the N-1 position, can be achieved by reacting the core with various alkyl halides.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of 2-Propyl-1H-benzo[d]imidazole
This protocol describes a standard laboratory procedure for synthesizing the parent this compound core. The choice of an acid catalyst like hydrochloric acid is crucial as it protonates the carbonyl oxygen of butyric acid, making the carbon more electrophilic and susceptible to nucleophilic attack by the amino group of o-phenylenediamine, thereby driving the condensation and subsequent cyclization.
-
Reactant Preparation: In a round-bottom flask, combine o-phenylenediamine (10 mmol) and butyric acid (12 mmol).
-
Acid Addition: Add 15 mL of 4N hydrochloric acid to the mixture. The acid acts as a catalyst for the condensation reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by dropwise addition of a 10% sodium hydroxide solution until a pH of ~7-8 is reached. This step is critical to precipitate the product from its salt form.
-
Isolation: The resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the crude solid with cold water to remove any inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture, to yield the pure 2-propyl-1H-benzo[d]imidazole.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Comparative Structure-Activity Relationship (SAR) Analysis
The therapeutic efficacy of this compound derivatives is highly dependent on the nature and position of substituents on the benzimidazole scaffold. The 2-propyl group itself confers a degree of lipophilicity, which is often beneficial for membrane permeation.[1] The following sections compare the SAR for antimicrobial and anticancer activities.
A. Antimicrobial Activity
Benzimidazole derivatives exert their antimicrobial effects through various mechanisms, including the inhibition of essential enzymes and disruption of cellular structures.[8] The SAR analysis reveals key structural features that enhance this activity.
-
Influence of the C-2 Propyl Group: The propyl group at the C-2 position generally enhances antimicrobial activity compared to smaller alkyl groups like methyl. This is attributed to increased lipophilicity, which facilitates the compound's ability to cross the microbial cell membrane.[1]
-
N-1 Position Substitutions: Alkylation at the N-1 position often leads to a significant increase in antimicrobial potency. Introducing alkyl chains or substituted benzyl groups can further enhance lipophilicity and interaction with microbial targets.[1] However, there is often an optimal chain length, beyond which activity may decrease due to steric hindrance or excessive lipophilicity.
-
C-5/C-6 Position Substitutions: The introduction of electron-withdrawing groups such as halogens (-Cl, -F), nitro (-NO2), or trifluoromethyl (-CF3) at the C-5 or C-6 position is a common strategy to boost antimicrobial activity.[8][9] These groups can modulate the electronic properties of the benzimidazole ring, enhancing its binding affinity to target enzymes or proteins. Halogenated derivatives, in particular, have shown broad-spectrum activity.[9]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of this compound Derivatives (Note: Data is representative of general SAR trends observed in 2-substituted benzimidazoles, as specific comprehensive data for 2-propyl derivatives is distributed across numerous studies. Values are illustrative.)
| Compound ID | R1 (N-1) | R2 (C-5) | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) | Reference |
| 1 | H | H | 64 | 128 | 64 | [10] |
| 2 | -CH₃ | H | 32 | 64 | 32 | [1] |
| 3 | H | -Cl | 16 | 32 | 16 | [9] |
| 4 | H | -NO₂ | 8 | 16 | 8 | [8] |
| 5 | -CH₃ | -Cl | 8 | 16 | 4 | [9][10] |
| Ciprofloxacin | - | - | 1 | 0.5 | N/A | [9] |
| Amphotericin B | - | - | N/A | N/A | 1 | [9] |
B. Anticancer Activity
Many benzimidazole derivatives function as anticancer agents by interfering with microtubule dynamics, similar to well-known tubulin inhibitors.[7] This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[1]
-
Role of the C-2 Propyl Group: The propyl group at C-2 contributes to the necessary hydrophobic interactions within the colchicine binding site of β-tubulin.
-
N-1 Position Substitutions: Substitution at the N-1 position with alkyl or substituted phenyl groups has been shown to significantly enhance antiproliferative activity compared to unsubstituted analogues.[1] This is likely due to improved binding affinity and cellular uptake.
-
C-5/C-6 Position Substitutions: Similar to antimicrobial activity, substitutions on the benzene ring are critical. Electron-donating groups (e.g., -OCH₃) and electron-withdrawing groups can both positively influence activity, suggesting that both electronic and steric factors are at play in receptor binding.[1]
-
Lipophilicity: A strong correlation exists between the lipophilic nature of the molecule and its cytotoxic activity, as increased lipophilicity aids in transmembrane diffusion to reach intracellular targets.[1]
Table 2: Comparative Anticancer Activity (IC₅₀, µM) of this compound Derivatives (Note: Data is representative of general SAR trends. Values are illustrative.)
| Compound ID | R1 (N-1) | R2 (C-5) | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | Reference |
| 6 | H | H | >100 | >100 | >100 | [1] |
| 7 | -CH₃ | H | 45.8 | 52.1 | 60.3 | [1] |
| 8 | -Propyl | H | 21.5 | 29.4 | 35.7 | [1] |
| 9 | -CH₃ | -OCH₃ | 15.2 | 18.9 | 22.1 | [1] |
| 10 | -Propyl | -Cl | 9.7 | 11.3 | 14.8 | [1][11] |
| Doxorubicin | - | - | 0.8 | 0.5 | 1.2 | Standard |
Part 3: Visualization of Key SAR Principles
The following diagram summarizes the crucial structure-activity relationships for this compound derivatives. It highlights the key positions on the scaffold where modifications can be made to tune biological activity.
Caption: Key SAR points for this compound derivatives.
Part 4: Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of SAR data, standardized biological assays are imperative. The following are detailed protocols for evaluating the antimicrobial and anticancer activities of newly synthesized compounds.
Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Culture the microbial strain (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using the broth medium to obtain a range of decreasing concentrations.
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) in each plate. A standard antibiotic (e.g., Ciprofloxacin) should also be tested as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by using a plate reader.
Workflow for MIC Determination
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Outlook
The this compound scaffold is a highly promising framework for the development of novel therapeutic agents. Structure-activity relationship studies consistently demonstrate that its biological profile can be significantly enhanced through strategic chemical modifications. Key takeaways indicate that:
-
The C-2 propyl group provides a beneficial level of lipophilicity essential for cellular penetration and target interaction.
-
N-1 substitution is a powerful tool for increasing potency across different biological activities, primarily by enhancing lipophilicity and modulating binding affinity.
-
C-5/C-6 functionalization , particularly with electron-withdrawing groups like halogens, is critical for optimizing antimicrobial efficacy.
Future research should focus on creating hybrid molecules that conjugate the this compound core with other known pharmacophores to potentially achieve synergistic effects or overcome drug resistance mechanisms.[12] Furthermore, exploring substitutions with more complex and diverse functional groups at the N-1 and C-5/6 positions could lead to the discovery of derivatives with superior potency and selectivity, paving the way for next-generation antimicrobial and anticancer drugs.
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Validating the Mechanism of Action of 2-Propylbenzimidazole: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the benzimidazole scaffold stands out as a "privileged structure," forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. 2-Propylbenzimidazole, a key synthetic intermediate and a subject of structure-activity relationship (SAR) studies, presents a compelling case for in-depth mechanistic validation. This guide provides a comprehensive framework for researchers to elucidate and validate the mechanism of action (MoA) of this compound, comparing its potential activities with established therapeutic agents through robust experimental design.
Introduction: The Enigma of a Privileged Scaffold
The biological activity of benzimidazole derivatives is profoundly influenced by the nature of the substituent at the C-2 position. The propyl group in this compound imparts a degree of lipophilicity that can significantly affect its interaction with biological targets and its ability to permeate cell membranes. While its role as a building block for more complex molecules like the angiotensin II receptor antagonist Telmisartan is established, its intrinsic biological activity and specific MoA remain to be fully characterized. This guide, therefore, is not a declaration of a known mechanism but a strategic workflow for its discovery and validation.
Phase 1: Initial Biological Screening - Unveiling the Primary Phenotype
The first crucial step is to determine the most prominent biological effect of this compound. This is achieved through a panel of primary screening assays, drawing clues from the known activities of the broader benzimidazole class.
Experimental Workflow: Initial Phenotypic Screening
Caption: Initial screening workflow for this compound.
Data Presentation: Initial Screening Results
| Assay Type | Cell Line / Organism Panel | Endpoint Measured | Hypothetical Outcome for this compound |
| Cytotoxicity | NCI-60 Cancer Cell Line Panel | GI50 (Growth Inhibition 50%) | Significant activity against a subset of cell lines (e.g., leukemia, colon) |
| Antimicrobial | S. aureus, E. coli, C. albicans | MIC (Minimum Inhibitory Concentration) | Moderate activity against Gram-positive bacteria and/or fungi |
| Anti-inflammatory | Murine Macrophages (RAW 264.7) | Inhibition of Nitric Oxide/TNF-α production | Weak to moderate inhibition |
This table presents hypothetical outcomes to guide the subsequent validation phases.
Phase 2: Hypothesis-Driven Mechanistic Investigation
Based on the initial screening, let us hypothesize that this compound exhibits significant anticancer activity . The next phase involves a series of in-vitro experiments to dissect the potential MoA, comparing its performance against well-characterized inhibitors.
Potential Anticancer Mechanisms for Benzimidazoles
Benzimidazole derivatives have been reported to exert their anticancer effects through various mechanisms. The most common include:
-
Inhibition of Topoisomerases: Interference with DNA replication and repair.
-
Disruption of Tubulin Polymerization: Arresting the cell cycle at the G2/M phase.
-
Kinase Inhibition: Modulating key signaling pathways involved in cell proliferation and survival.
We will now detail the experimental protocols to investigate each of these potential mechanisms.
A. Validating Topoisomerase Inhibition
Causality Behind Experimental Choices
Topoisomerase inhibitors prevent the relegation of DNA strands, leading to an accumulation of DNA breaks and subsequent cell death.[1][2] Assays that measure the relaxation of supercoiled DNA or the decatenation of kinetoplast DNA (kDNA) are direct readouts of topoisomerase activity.
Experimental Protocol: Topoisomerase I and II Inhibition Assay
Objective: To determine if this compound inhibits the catalytic activity of human topoisomerase I or II.
Materials:
-
Human Topoisomerase I and II enzymes (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322) for Topo I assay
-
Kinetoplast DNA (kDNA) for Topo II assay
-
Reaction buffers, ATP (for Topo II), and stop solution/loading dye
-
Agarose gel electrophoresis system
-
This compound (Test Compound)
-
DMSO (Vehicle Control)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA (for Topo I) or kDNA (for Topo II), and varying concentrations of this compound or control compounds.
-
Enzyme Addition: Initiate the reaction by adding the respective topoisomerase enzyme.
-
Incubation: Incubate the reaction at 37°C for the recommended time (typically 30 minutes).
-
Termination: Stop the reaction by adding the stop solution containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light.
Data Presentation: Topoisomerase Inhibition
| Compound | Target | Assay Principle | Expected Result for Inhibition |
| This compound | Topoisomerase I | DNA Relaxation | Persistence of supercoiled DNA |
| Camptothecin | Topoisomerase I | DNA Relaxation | Persistence of supercoiled DNA |
| This compound | Topoisomerase II | kDNA Decatenation | kDNA remains catenated (in the well) |
| Etoposide | Topoisomerase II | kDNA Decatenation | kDNA remains catenated (in the well) |
B. Validating Disruption of Tubulin Polymerization
Causality Behind Experimental Choices
Microtubules are dynamic polymers essential for mitotic spindle formation.[4] Compounds that interfere with tubulin polymerization lead to cell cycle arrest and apoptosis. In-vitro tubulin polymerization assays directly measure the effect of a compound on the assembly of tubulin into microtubules.
Experimental Protocol: In-Vitro Tubulin Polymerization Assay
Objective: To assess the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (e.g., bovine brain)
-
Tubulin polymerization buffer with GTP
-
Fluorescent reporter dye that binds to polymerized microtubules
-
Microplate reader with fluorescence detection
-
This compound (Test Compound)
-
Paclitaxel (Polymerization Enhancer - Positive Control)[5]
-
Colchicine/Vincristine (Polymerization Inhibitor - Positive Control)[5][6]
-
DMSO (Vehicle Control)
Procedure:
-
Compound Plating: Add serial dilutions of this compound and control compounds to a 96-well plate.
-
Reaction Initiation: Add the tubulin/GTP/fluorescent reporter mix to each well.
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals for 60-90 minutes.
Data Presentation: Tubulin Polymerization
| Compound | Expected Effect | Fluorescence Signal over Time |
| Vehicle (DMSO) | Polymerization | Sigmoidal increase to a plateau |
| This compound | Inhibition (Hypothetical) | Reduced rate and extent of fluorescence increase |
| Colchicine | Inhibition | Flat or very low fluorescence signal |
| Paclitaxel | Enhancement | Increased rate and extent of fluorescence increase |
C. Validating Kinase Inhibition
Causality Behind Experimental Choices
Kinases are crucial regulators of cellular signaling, and their aberrant activity is a hallmark of cancer.[7] Kinase activity assays measure the transfer of a phosphate group from ATP to a substrate, and inhibition is detected by a decrease in this activity.
Experimental Protocol: Broad-Spectrum Kinase Inhibition Assay
Objective: To screen this compound for inhibitory activity against a panel of common kinases.
Materials:
-
Recombinant kinases (e.g., a panel of common oncogenic kinases)
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader with luminescence detection
-
This compound (Test Compound)
-
Staurosporine (Broad-Spectrum Kinase Inhibitor - Positive Control)[8]
-
DMSO (Vehicle Control)
Procedure:
-
Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, and varying concentrations of this compound or Staurosporine.
-
Reaction Initiation: Add ATP to start the kinase reaction.
-
Incubation: Incubate at room temperature for the recommended time.
-
Detection: Add the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo reagent to measure ADP production).
-
Measurement: Read the luminescence on a microplate reader.
Data Presentation: Kinase Inhibition
| Kinase Target | This compound IC50 (µM) | Staurosporine IC50 (µM) |
| Kinase A | > 100 | 0.01 |
| Kinase B | 5.2 | 0.008 |
| Kinase C | 89.7 | 0.05 |
This table presents hypothetical data demonstrating how to compare the inhibitory profile of the test compound against a known broad-spectrum inhibitor.
Phase 3: Target Engagement and Cellular Validation
Once a primary in-vitro mechanism is identified, it is crucial to confirm that this compound engages its target within a cellular context.
Experimental Workflow: Target Engagement Validation
Caption: Workflow for validating the cellular mechanism of action.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method to verify target engagement in intact cells. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Brief Protocol:
-
Treat cells with this compound or vehicle.
-
Heat cell lysates to a range of temperatures.
-
Separate soluble proteins from aggregated proteins.
-
Detect the amount of soluble target protein (e.g., by Western blot).
-
A shift in the melting curve in the presence of the compound indicates direct binding.
Comparative Summary and Future Directions
This guide outlines a systematic approach to not only identify but also validate the mechanism of action of this compound. By comparing its activity against established inhibitors in a series of well-defined assays, researchers can build a strong, evidence-based profile for this compound.
The hypothetical outcomes presented suggest that this compound could act as a multi-faceted agent, potentially with a primary mechanism supplemented by off-target effects. For instance, a compound could primarily inhibit a specific kinase while also having a weaker effect on tubulin polymerization. Elucidating this polypharmacology is crucial for understanding both its therapeutic potential and its potential toxicities.
Future studies should focus on SAR to optimize potency and selectivity, as well as in-vivo studies in relevant disease models to confirm the cellularly validated mechanism of action translates to therapeutic efficacy.
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MedlinePlus. Proton pump inhibitors. Updated April 21, 2025. [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. Topoisomerase Inhibitors. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; September 12, 2020. [Link]
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EBSCO. Topoisomerase inhibitors | Research Starters. Accessed January 4, 2026. [Link]
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Asghar, W., et al. Proton Pump Inhibitors (PPI). In: StatPearls. Treasure Island (FL): StatPearls Publishing; May 1, 2023. [Link]
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Zhang, L., et al. Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research. 2013;12(7):3104-3116. [Link]
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Li, C., et al. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules. 2019;24(17):3172. [Link]
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Mendoza, A., et al. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. NIH. January 29, 2023. [Link]
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Strobel, G., et al. Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. MDPI. 2023;11(6):1355. [Link]
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A Senior Application Scientist's Guide to Cross-Validating 2-Propylbenzimidazole Bioactivity Across Diverse Cell Lines
Authored by: A Senior Application Scientist
In the landscape of oncological research, the benzimidazole scaffold is a well-established pharmacophore, forming the core of numerous compounds with potent anticancer activities.[1][2][3][4] These derivatives have been shown to exert their effects through diverse mechanisms, including the disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest.[1][2] This guide provides a comprehensive framework for the systematic evaluation and cross-validation of a specific, less-studied derivative, 2-Propylbenzimidazole, across a panel of clinically relevant cancer cell lines. Our objective is to present a robust, self-validating experimental workflow that enables researchers to rigorously characterize the compound's bioactivity and elucidate its potential mechanism of action.
Introduction to this compound and the Rationale for Cross-Cell Line Validation
This compound is a heterocyclic organic compound with the molecular formula C10H12N2.[5] While the broader benzimidazole class is known for its wide spectrum of biological activities, including antitumor effects, the specific bioactivity profile of the 2-propyl substituted variant remains largely uncharacterized in the public domain.[6]
The rationale for cross-validating the bioactivity of any novel compound in different cell lines is multifaceted and critical for early-stage drug discovery. Cancer is a heterogeneous disease, and a compound's efficacy can vary dramatically between different tumor types and even between subtypes of the same cancer. A comprehensive analysis across a diverse panel of cell lines provides crucial insights into:
-
Spectrum of Activity: Identifying which cancer types are most susceptible to the compound.
-
Potential Mechanisms of Action: Observing differential effects on cellular processes like proliferation, apoptosis, and cell cycle progression can offer clues to the compound's molecular targets.
-
Cellular Context Dependency: Understanding how the unique genetic and signaling landscapes of different cell lines influence the compound's activity.
This guide will outline the necessary protocols to compare the effects of this compound against a panel of three common cancer cell lines:
-
MCF-7: A human breast adenocarcinoma cell line.
-
HCT-116: A human colorectal carcinoma cell line.
-
HepG2: A human hepatocellular carcinoma cell line.
Experimental Workflow for Bioactivity Profiling
The following diagram outlines the comprehensive workflow for assessing the bioactivity of this compound. This multi-assay approach ensures a thorough and validated understanding of the compound's cellular effects.
Caption: Experimental workflow for cross-validating this compound bioactivity.
Materials and Methods
Reagents and Cell Lines
-
This compound: (CAS No: 5465-29-2)[5]
-
Cell Lines:
-
MCF-7 (ATCC® HTB-22™)
-
HCT-116 (ATCC® CCL-247™)
-
HepG2 (ATCC® HB-8065™)
-
-
Cell Culture Media: As recommended by the supplier (e.g., DMEM, McCoy's 5A Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Propidium Iodide (PI) Staining Solution for Cell Cycle Analysis
-
Primary and Secondary Antibodies for Western Blotting (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the log of the compound concentration.
Protocol 2: Apoptosis Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The distribution of cells in the four quadrants will indicate the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells in 6-well plates with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide. Incubate for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Anticipated Results and Data Interpretation
The following tables represent hypothetical data to illustrate how the results of these experiments can be structured for comparative analysis.
Table 1: Comparative Cytotoxicity of this compound
| Cell Line | IC50 (µM) after 48h |
| MCF-7 | 25.5 ± 2.1 |
| HCT-116 | 15.2 ± 1.8 |
| HepG2 | 42.8 ± 3.5 |
Interpretation: This table would provide a direct comparison of the compound's potency across the cell lines. In this hypothetical example, HCT-116 is the most sensitive cell line.
Table 2: Comparative Apoptotic Effects of this compound (at IC50)
| Cell Line | % Early Apoptosis | % Late Apoptosis | Total Apoptosis |
| MCF-7 | 15.6 | 10.2 | 25.8% |
| HCT-116 | 25.1 | 18.5 | 43.6% |
| HepG2 | 8.9 | 5.3 | 14.2% |
Interpretation: This data would indicate whether the observed cytotoxicity is due to the induction of apoptosis. Here, the higher sensitivity of HCT-116 corresponds to a greater induction of apoptosis.
Table 3: Comparative Effects on Cell Cycle Distribution (at IC50)
| Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | 65.2 | 20.1 | 14.7 |
| HCT-116 | 40.3 | 15.5 | 44.2 |
| HepG2 | 60.8 | 25.3 | 13.9 |
Interpretation: This table would reveal if the compound causes cell cycle arrest at a specific phase. In this example, this compound appears to induce a G2/M phase arrest in HCT-116 cells, a known mechanism for many benzimidazole derivatives.[1]
Proposed Mechanism of Action and Pathway Analysis
Based on the known mechanisms of benzimidazole derivatives, a plausible hypothesis is that this compound induces apoptosis through the intrinsic mitochondrial pathway.[7][8] This pathway is regulated by the Bcl-2 family of proteins, where an increase in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as Caspase-3.[8]
Caption: Proposed apoptotic signaling pathway for this compound.
To validate this proposed pathway, a Western blot analysis should be performed on lysates from treated cells to quantify the expression levels of key proteins such as pro- and cleaved Caspase-3, Bax, and Bcl-2. An increase in cleaved Caspase-3 and the Bax/Bcl-2 ratio in treated cells compared to untreated controls would provide strong evidence supporting this mechanism.
Conclusion and Future Directions
This guide provides a structured and comprehensive approach for the initial characterization and cross-validation of this compound's bioactivity. By employing a panel of diverse cancer cell lines and a multi-assay strategy, researchers can obtain robust and comparable data on the compound's cytotoxic and mechanistic properties. The insights gained from this workflow are essential for making informed decisions about the future development of this compound as a potential anticancer agent. Future studies could expand the cell line panel, investigate other potential mechanisms such as microtubule disruption or kinase inhibition, and ultimately progress to in vivo efficacy studies in relevant xenograft models.
References
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- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023).
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Validating the Next Generation of Antihypertensives: An In Vivo Comparative Guide to 2-Propylbenzimidazole-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the in vivo efficacy of antihypertensive agents containing the 2-propylbenzimidazole scaffold, a core component of potent Angiotensin II Receptor Blockers (ARBs). We will dissect the experimental validation of these compounds in relevant animal models, offering a comparative analysis against established alternatives and providing the foundational data necessary for informed preclinical research decisions.
The Scientific Rationale: Targeting the Renin-Angiotensin System
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure.[1] Angiotensin II, a key effector peptide of the RAS, mediates its potent vasoconstrictive effects primarily through the Angiotensin II Type 1 (AT1) receptor.[2][3] Consequently, blocking the AT1 receptor has become a cornerstone of modern antihypertensive therapy.[4][5] Benzimidazole derivatives, particularly those with a 2-propyl substitution, have emerged as a highly effective chemical class for achieving selective and potent AT1 receptor antagonism.[6]
This guide will focus on the in vivo validation of these compounds, using Telmisartan as a prime example of a this compound-containing ARB, and comparing its performance with another widely studied ARB, Losartan.
Signaling Pathway of the Renin-Angiotensin System and ARB Intervention
Caption: The Renin-Angiotensin System (RAS) cascade and the point of intervention for Angiotensin II Receptor Blockers (ARBs).
Choosing the Right Animal Model: A Critical First Step
The selection of an appropriate animal model is paramount for the successful in vivo validation of any antihypertensive compound.[7][8] Rodent models are most commonly used due to their cost-effectiveness, short gestation periods, and the availability of genetic manipulation techniques.[7]
Commonly Used Animal Models for Hypertension Research
| Model Type | Specific Model | Mechanism of Hypertension | Advantages | Disadvantages |
| Genetic | Spontaneously Hypertensive Rat (SHR) | Polygenic, closely mimics human essential hypertension.[4] | High incidence of hypertension, predictable disease course.[4] | Specific genetic background may not represent all forms of human hypertension. |
| Dahl Salt-Sensitive (DSS) Rat | Genetic predisposition to hypertension induced by a high-salt diet.[7] | Useful for studying salt-sensitive hypertension.[7] | Requires a specific diet to induce hypertension. | |
| Pharmacologically-Induced | L-NAME-Induced Hypertension | Inhibition of nitric oxide synthase, leading to endothelial dysfunction.[8][9] | Rapid and reproducible induction of hypertension.[9] | May not fully replicate the chronic nature of essential hypertension. |
| Angiotensin II (Ang II)-Induced Hypertension | Continuous infusion of Ang II, directly activating the RAS.[8] | Directly tests the efficacy of RAS inhibitors. | The hypertensive state is dependent on the continuous infusion. | |
| Surgically-Induced | Two-Kidney, One-Clip (2K1C) Renovascular Hypertension | Constriction of one renal artery, leading to renin-dependent hypertension.[8][10] | Mimics renovascular hypertension in humans. | Invasive surgical procedure required. |
For the purpose of this guide, we will focus on the Angiotensin II-induced hypertension model, as it provides a direct and robust method for evaluating the efficacy of AT1 receptor antagonists.
Experimental Protocol: In Vivo Validation of a this compound-Containing ARB
This section outlines a detailed, step-by-step methodology for assessing the antihypertensive efficacy of a novel this compound-containing compound compared to established ARBs.
Experimental Workflow
Caption: A typical experimental workflow for the in vivo validation of an antihypertensive compound.
Step-by-Step Methodology
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g) are a suitable choice.
-
Acclimation: House the rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water to allow for acclimatization.[9]
-
Hypertension Induction:
-
Anesthetize the rats.
-
Surgically implant osmotic minipumps (e.g., Alzet) subcutaneously for the continuous infusion of Angiotensin II at a dose known to induce sustained hypertension (e.g., 200 ng/kg/min).
-
-
Blood Pressure Measurement:
-
Measure systolic and diastolic blood pressure using a non-invasive tail-cuff method.[1][9] To minimize stress-induced variations, acclimate the animals to the restraining device and procedure for several days before the experiment begins.[9] Alternatively, for continuous and more precise measurements, radiotelemetry can be employed.[11][12]
-
Establish baseline blood pressure readings before starting treatment.
-
-
Treatment Groups:
-
Randomly divide the hypertensive rats into the following groups (n=8-10 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose)
-
Test Compound (e.g., this compound derivative at various doses)
-
Positive Control 1: Losartan (e.g., 10 mg/kg/day)
-
Positive Control 2: Telmisartan (e.g., 5 mg/kg/day)
-
-
-
Drug Administration:
-
Administer the test compound, comparators, or vehicle daily via oral gavage for the duration of the study (e.g., 4 weeks).
-
-
Monitoring:
-
Monitor blood pressure and heart rate weekly throughout the study.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood samples for biochemical analysis (e.g., plasma renin activity, aldosterone levels).
-
Collect heart and kidney tissues for histological analysis to assess end-organ damage.
-
Comparative Efficacy Data: A Head-to-Head Analysis
The following tables summarize hypothetical yet representative data from an in vivo study as described above, comparing a novel this compound compound ("Test Compound") with Losartan and Telmisartan.
Table 1: Effect on Mean Arterial Pressure (MAP) in Angiotensin II-Induced Hypertensive Rats
| Treatment Group | Dose (mg/kg/day) | Baseline MAP (mmHg) | Week 4 MAP (mmHg) | % Reduction in MAP |
| Vehicle Control | - | 155 ± 5 | 158 ± 6 | - |
| Test Compound | 5 | 157 ± 4 | 125 ± 5 | 20.4% |
| Test Compound | 10 | 156 ± 5 | 115 ± 4 | 26.3% |
| Losartan | 10 | 154 ± 6 | 128 ± 5 | 16.9% |
| Telmisartan | 5 | 155 ± 5 | 118 ± 6 | 23.9% |
Data are presented as mean ± SEM.
Table 2: Effect on Cardiac Hypertrophy
| Treatment Group | Dose (mg/kg/day) | Heart Weight to Body Weight Ratio (mg/g) |
| Vehicle Control | - | 3.8 ± 0.2 |
| Test Compound | 10 | 3.1 ± 0.1 |
| Losartan | 10 | 3.3 ± 0.2 |
| Telmisartan | 5 | 3.0 ± 0.1 |
Data are presented as mean ± SEM.
Discussion and Interpretation of Results
The hypothetical data suggest that the "Test Compound" demonstrates a dose-dependent reduction in mean arterial pressure, with the 10 mg/kg dose showing a greater antihypertensive effect than Losartan and comparable to Telmisartan. Furthermore, all ARBs, including the test compound, appear to mitigate cardiac hypertrophy, a common consequence of chronic hypertension.
It is important to note that while both Losartan and Telmisartan are effective ARBs, Telmisartan is known for its long half-life and strong binding affinity to the AT1 receptor, which may contribute to its potent and sustained blood pressure-lowering effects.[13] Any novel this compound-containing compound would need to demonstrate a competitive or superior profile in these preclinical models to warrant further development.
Conclusion and Future Directions
The in vivo validation of novel this compound-containing compounds in well-established animal models of hypertension is a critical step in the drug discovery pipeline. By employing robust experimental protocols and including relevant comparators, researchers can generate the necessary data to assess the therapeutic potential of these next-generation antihypertensives. Future studies should also explore the long-term safety and efficacy of these compounds, as well as their effects on other cardiovascular and renal parameters.
References
-
Animal Models of Hypertension: A Scientific Statement From the American Heart Association. Hypertension. Available at: [Link]
-
Editorial: Animal models of hypertension. Frontiers in Physiology. Available at: [Link]
-
Understanding Hypertension: Exploring Animal Models for Research. GemPharmatech. Available at: [Link]
-
Models of Experimental Hypertension in Mice. Hypertension. Available at: [Link]
-
Animal Models of Hypertension. Creative Bioarray. Available at: [Link]
-
Pharmacology of losartan, an angiotensin II receptor antagonist, in animal models of hypertension. Journal of Hypertension. Supplement. Available at: [Link]
-
Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice. Methods in Molecular Biology. Available at: [Link]
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A Comparative Guide to the Reproducible Synthesis of 2-Propylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Propylbenzimidazole and Synthetic Challenges
The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] The 2-propyl substituent, in particular, imparts a degree of lipophilicity that can be crucial for biological activity and cell membrane permeability.[3] While seemingly a simple molecule, the synthesis of this compound can present challenges in terms of yield, purity, and scalability. This guide will compare and contrast the most prevalent synthetic strategies, focusing on the factors that influence their reproducibility.
Comparative Analysis of Synthesis Protocols
The synthesis of this compound is most commonly achieved through the condensation of o-phenylenediamine with butyric acid or its derivatives. The choice of condensing agent, solvent, and reaction conditions significantly impacts the outcome. We will explore the nuances of these variations.
The Phillips Condensation: A Classic Approach
The Phillips condensation is a cornerstone of benzimidazole synthesis, involving the reaction of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid, typically hydrochloric acid.[2][4][5][6]
Mechanism: The reaction proceeds via initial acylation of one of the amino groups of o-phenylenediamine by butyric acid, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring.[4]
Protocol 1: Direct Condensation with Butyric Acid
A straightforward and widely cited method involves the direct reflux of o-phenylenediamine and butyric acid.[7]
Experimental Protocol:
-
Combine o-phenylenediamine (0.25 mole) and butyric acid (0.50 mole) in a round-bottom flask.
-
Reflux the mixture for 13 hours.
-
Cool the reaction mixture and basify to pH 7-8 with a 20% sodium hydroxide solution to precipitate the crude product.
-
For purification, dissolve the crude product in 95% ethanol and treat with activated charcoal for 45 minutes.
-
Filter the hot solution and add boiling water until slight turbidity appears.
-
Clarify the solution with a few drops of ethanol and allow it to recrystallize.
Performance Data:
| Parameter | Value | Reference |
|---|---|---|
| Yield | 72% | [7] |
| Melting Point | 148°C | [7] |
| Purity (Elemental Analysis) | C, 74.89; H, 7.61; N, 17.43 (Required: C, 74.97; H, 7.55; N, 17.48) |[7] |
Causality and Reproducibility Insights:
-
Excess Butyric Acid: The use of a two-fold molar excess of butyric acid serves both as a reactant and as a solvent, driving the reaction towards completion.
-
Reaction Time: The extended reflux time of 13 hours is necessary to ensure complete cyclization and dehydration. Shorter reaction times may result in incomplete conversion and the formation of amide intermediates.
-
Basification: Careful pH adjustment is critical for the complete precipitation of the product. Over-basification can lead to the formation of soluble benzimidazolate salts, reducing the isolated yield.
-
Recrystallization: The ethanol/water system is effective for obtaining high-purity, needle-shaped crystals. The slow addition of hot water is key to inducing crystallization without causing the product to oil out.
Workflow Diagram:
Caption: Phillips Condensation Workflow.
Polyphosphoric Acid (PPA) as a Condensing Agent
Polyphosphoric acid is a highly effective condensing and cyclizing agent for the synthesis of benzimidazoles, often leading to shorter reaction times and higher yields compared to traditional acid catalysis.[8]
Mechanism: PPA acts as both a catalyst and a dehydrating agent, facilitating the intramolecular cyclization of the intermediate N-acyl-o-phenylenediamine.
Protocol 2: PPA-Mediated Synthesis
This method is frequently employed in the synthesis of more complex benzimidazole derivatives and can be adapted for this compound.[8]
Experimental Protocol (Adapted):
-
Heat polyphosphoric acid (PPA) to 100°C in a reaction vessel.
-
Add an equimolar mixture of o-phenylenediamine and butyric acid to the hot PPA with stirring.
-
Increase the temperature to 150-160°C and maintain for 3-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until the product precipitates.
-
Filter the crude product, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water).
Performance Data (Anticipated):
| Parameter | Anticipated Value | Rationale |
|---|---|---|
| Yield | >80% | PPA is a strong dehydrating agent, driving the equilibrium towards the product. |
| Reaction Time | 3-4 hours | The high temperature and catalytic action of PPA accelerate the reaction. |
| Purity | High | The strong reaction conditions often lead to a cleaner product profile, though charring can be an issue. |
Causality and Reproducibility Insights:
-
Viscosity of PPA: PPA is highly viscous, especially at lower temperatures. Efficient stirring is crucial for ensuring a homogeneous reaction mixture and preventing localized overheating.
-
Exothermic Quenching: The addition of the hot PPA mixture to ice is highly exothermic and must be done with extreme caution in a well-ventilated fume hood.
-
Work-up: The neutralization process can be challenging due to the thick consistency of the quenched reaction mixture. A large volume of water and vigorous stirring are necessary.
-
Scalability: While effective at the lab scale, the handling of large quantities of hot, viscous PPA and the subsequent work-up can be problematic for industrial-scale synthesis.
Logical Relationship Diagram:
Caption: Logic of PPA-Mediated Synthesis.
Reproducibility and Characterization
The reproducibility of these protocols hinges on precise control over reaction parameters. Inconsistent heating, inefficient stirring, or improper pH control during work-up can lead to significant variations in yield and purity.
Characterization Data: Consistent characterization of the final product is essential to validate the success and reproducibility of the synthesis.
| Technique | Expected Results for this compound | Reference |
| ¹H NMR (CDCl₃) | δ 4.58 (1H, s, NH), 1.01 (3H, t, J = 7.34 Hz, terminal methyl), 1.89 (2H, sextet, J= 7.5 Hz, central CH₂) | [7] |
| FTIR (KBr) | 3625−3162 cm⁻¹ (broad N-H stretching), 2928 and 2834 cm⁻¹ (aliphatic C-H stretching) | [7][9] |
| Mass Spec (m/z) | 160 (M⁺), 132 (M-CH₂=CH₂) | [7] |
Conclusion and Recommendations
Both the classic Phillips condensation and the PPA-mediated method are viable for the synthesis of this compound.
-
For small-scale laboratory synthesis where high purity is paramount and handling of hazardous materials is routine, the PPA-mediated protocol offers the advantages of shorter reaction times and potentially higher yields.
-
For larger-scale preparations or in environments where the handling of hot, viscous PPA is a concern, the classic Phillips condensation remains a robust and reproducible, albeit slower, alternative. The work-up is generally more straightforward.
Ultimately, the choice of protocol should be guided by the specific requirements of the research, including the desired scale, available equipment, and safety considerations. Consistent application of the chosen protocol, with careful attention to the critical parameters highlighted in this guide, will ensure the reproducible synthesis of high-quality this compound.
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A Head-to-Head Comparison of 2-Substituted Benzimidazoles: A Guide for Researchers
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1][2][3] The versatility of this heterocyclic system, particularly when substituted at the 2-position, has led to the development of drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2][4][5][6][] This guide provides a comprehensive, head-to-head comparison of different 2-substituted benzimidazoles, offering insights into their synthesis, biological performance, and the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development to aid in the rational design of novel benzimidazole-based therapeutics.
The Significance of the 2-Position
The 2-position of the benzimidazole ring is a critical determinant of its biological activity. Substituents at this position can modulate the molecule's electronic properties, steric hindrance, and ability to interact with biological targets.[8] By judiciously selecting the substituent at the 2-position, chemists can fine-tune the pharmacological profile of the resulting compound, enhancing its potency and selectivity. This guide will explore how different classes of substituents—aryl, alkyl, and heterocyclic—at the 2-position influence the biological activity of the benzimidazole core, with a focus on anticancer and antimicrobial applications.
Comparative Analysis of 2-Substituted Benzimidazoles
For the purpose of this comparative guide, we will examine three representative 2-substituted benzimidazoles, each embodying a different class of substitution and showcasing distinct biological activities.
Table 1: Head-to-Head Comparison of Representative 2-Substituted Benzimidazoles
| Compound | 2-Substituent | Primary Biological Activity | Key Experimental Data (IC50/MIC) | Noteworthy Features |
| Compound A: 2-Aryl Benzimidazole (e.g., 2-phenylbenzimidazole derivative) | Aryl (Phenyl) | Anticancer | IC50: 3.37 µM (MCF-7 breast cancer cell line)[9] | Planar structure allows for potential DNA intercalation; activity can be modulated by substituents on the phenyl ring. |
| Compound B: 2-Alkyl Benzimidazole (e.g., 2-methylaminobenzimidazole derivative) | Alkylamino | Antimicrobial | MIC: 15.63 µg/mL (most active derivative)[1] | Flexible alkyl chains can interact with hydrophobic pockets in target enzymes or proteins. |
| Compound C: 2-Heterocyclic Benzimidazole (e.g., 2-(pyridin-3-yl)-1H-benzimidazole) | Heterocyclic (Pyridine) | Antimicrobial | Found to be the most active antimicrobial compound in its series.[10] | The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing target binding. |
Experimental Protocols
To ensure scientific integrity and provide a practical framework for researchers, this section details the methodologies for the synthesis of a representative 2-substituted benzimidazole and a standard biological evaluation assay.
Synthesis of 2-Aryl Benzimidazoles
A common and efficient method for the synthesis of 2-aryl benzimidazoles is the condensation of an o-phenylenediamine with an aromatic aldehyde.[11][12] Microwave-assisted synthesis has emerged as a superior alternative to conventional heating, offering reduced reaction times and improved yields.[13][14][15][16]
Protocol: Microwave-Assisted Synthesis of 2-(p-tolyl)benzimidazole
-
Reactant Preparation: In a microwave-safe vessel, combine o-phenylenediamine (1.0 mmol), p-tolualdehyde (1.0 mmol), and a catalytic amount of an acid catalyst (e.g., polyphosphoric acid) in a suitable solvent like ethanol.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 120°C) for a short duration (e.g., 10-15 minutes).
-
Work-up: After cooling, pour the reaction mixture into ice-cold water.
-
Neutralization: Neutralize the solution with a base (e.g., 10% NaOH) to precipitate the crude product.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-(p-tolyl)benzimidazole.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR, IR, and mass spectrometry.[17][18]
Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol: In Vitro Cytotoxicity Screening using MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test benzimidazole compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Mechanistic Insights and Structure-Activity Relationships
The biological activity of 2-substituted benzimidazoles is intricately linked to their chemical structure. The following diagram illustrates a general synthetic pathway and a key mechanism of action for anticancer benzimidazoles.
Figure 1: General synthesis and proposed anticancer mechanism of 2-aryl benzimidazoles.
The planarity of the 2-aryl substituent can facilitate intercalation into DNA, while other substituents may favor the inhibition of key enzymes like topoisomerase, both of which can lead to apoptotic cell death in cancer cells.
Future Directions and Conclusion
The field of 2-substituted benzimidazoles continues to be a fertile ground for drug discovery. Future research should focus on the synthesis of novel derivatives with enhanced potency and selectivity, as well as a deeper understanding of their mechanisms of action. The use of computational tools for in-silico screening can further accelerate the discovery of promising lead compounds.[17]
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Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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- PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. (2019). Asian Journal of Pharmaceutical and Clinical Research, 12(8), 1-6.
- Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. (2007). Chemical and Pharmaceutical Bulletin, 55(1), 115-117.
- THE PHARMACOLOGICAL ACTIVITY OF SOME 2-SUBSTITUTED BENZIMIDAZOLES. (1963). Arzneimittel-Forschung, 13, 865-867.
- Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant. (2007). Chemical & Pharmaceutical Bulletin, 55(1), 115-117.
- Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (2023). Current Trends in Pharmacy and Pharmaceutical Chemistry, 5(1), 1-10.
- Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. (2021). Iraqi Journal of Pharmaceutical Sciences, 30(1), 25-33.
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Microwave assisted synthesis of 2-aryl benzimidazole. (n.d.). Sciforum. Retrieved from [Link]
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- Synthesis and Biological Evaluation Of Some 2-Substituted Derivatives Of Benzimidazoles. (2010). Journal of Pharmacy Science and Research, 2(4), 228-231.
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Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Propylbenzimidazole
Welcome to your definitive guide for the safe handling and disposal of 2-Propylbenzimidazole (CAS No. 5465-29-2). As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. This document provides a procedural framework grounded in scientific principles to manage this compound waste, ensuring the protection of personnel and compliance with regulatory standards. The causality behind each step is explained to empower you with the knowledge to maintain a self-validating system of laboratory safety.
Foundational Step: Hazard Assessment and Waste Classification
Before any handling or disposal can occur, a thorough understanding of the compound's hazard profile is essential. This compound is not a benign substance; its disposal path is dictated by its inherent chemical properties and associated risks.
According to the Globally Harmonized System (GHS), this compound presents multiple hazards.[1] These classifications are the primary justification for its treatment as a regulated chemical waste stream.
| Hazard Class | GHS Hazard Statement | Causality and Implication for Disposal |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion poses a significant health risk. This mandates that the waste is securely contained to prevent accidental exposure and cannot be disposed of in standard landfill or wastewater systems where it could enter the food chain or water supply. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause skin irritation. This necessitates the use of appropriate chemical-resistant gloves during handling and ensures that all contaminated materials (e.g., gloves, weigh boats, wipes) are disposed of as hazardous waste.[1][2] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | The compound can cause significant, potentially damaging, eye irritation. This requires stringent use of safety glasses or goggles and dictates that the material must be handled in a way that prevents aerosolization or splashing.[1][2] |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract.[1][2] Handling should occur in a well-ventilated area or a chemical fume hood, and the final waste container must be sealed to prevent the release of vapors or dust. |
| Chronic Aquatic Toxicity (Category 2) | H411: Toxic to aquatic life with long lasting effects | This is a critical factor for environmental compliance.[3][4] The compound's aquatic toxicity strictly prohibits its disposal down the drain or in any manner that could lead to environmental release into waterways.[5] |
Waste Classification Directive:
Based on this profile, any this compound, whether in pure form, in solution, or as contaminated labware, must be classified as hazardous chemical waste. Generators must consult federal, state, and local regulations, such as the U.S. Environmental Protection Agency (EPA) guidelines under 40 CFR 261.3, to ensure complete and accurate classification.[2]
Procedural Workflow for Disposal
The following diagram illustrates the decision-making process for the safe management and disposal of this compound waste. Adherence to this workflow is critical for maintaining a safe and compliant laboratory environment.
Caption: Decision workflow for handling and disposing of this compound waste.
Detailed Step-by-Step Disposal Protocol
This protocol provides the actionable steps derived from the workflow, grounded in established safety and regulatory standards.
Step 1: Segregation and Waste Accumulation
The principle of waste segregation is paramount to prevent unintended chemical reactions.
-
Establish Designated Waste Containers: Use separate, clearly labeled hazardous waste containers for solid and liquid this compound waste.
-
Solid Waste: Includes unused pure compound, contaminated gloves, weigh paper, and plasticware. Collect these in a puncture-resistant container with a secure lid.
-
Liquid Waste: Includes solutions containing this compound. Collect in a chemically compatible (e.g., high-density polyethylene or glass) container.
-
No Mixing: Crucially, do not mix this compound waste with other waste streams, especially strong oxidizing agents, which are incompatible.[2] Leave chemicals in their original containers when possible for disposal.
Step 2: Containerization and Labeling
Proper labeling is a regulatory requirement and a cornerstone of safety.
-
Seal Containers: Ensure all waste containers are tightly sealed to prevent spills and the release of dust or vapors.[2]
-
Apply Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a hazardous waste label.
-
Complete the Label: Clearly write the full chemical name "this compound," list all other constituents, and indicate the associated hazards (e.g., Toxic, Irritant, Environmental Hazard).
Step 3: Recommended Disposal Method - Incineration
Given its organic nature and hazard profile, the only environmentally sound and definitive disposal method is high-temperature incineration.
-
Causality: this compound is a nitrogen-containing organic compound.[1] High-temperature incineration provides sufficient energy to break the stable benzimidazole ring and completely destroy the molecule.[6]
-
Operational Requirement: This process must be performed in a licensed hazardous waste incinerator equipped with afterburners and flue gas scrubbing systems.[3] The nitrogen content of the molecule will lead to the formation of nitrogen oxides (NOx) during combustion, which are regulated pollutants that must be removed ("scrubbed") from the exhaust gas to prevent air pollution.[2][6][7]
-
Action: Do not attempt to dispose of this chemical yourself. Arrange for collection by a certified environmental waste management company that can provide a manifest and guarantee disposal at a permitted incineration facility.
Step 4: Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is critical.
-
Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated. Do not re-enter without the appropriate PPE.[2]
-
Containment: Prevent the spill from spreading or entering drains.[2][3]
-
Clean-up: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to cover the spill. Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[2] Avoid actions that generate dust.
-
Decontamination: Clean the spill area thoroughly. All materials used for clean-up are now considered hazardous waste and must be disposed of accordingly.
By adhering to this comprehensive guide, you are not only ensuring your personal safety but also upholding your professional responsibility to protect our environment. This protocol, grounded in scientific integrity and regulatory compliance, provides a clear path for the responsible management of this compound waste.
References
-
2-Propyl-1H-benzimidazole | C10H12N2 | CID 21624 . PubChem, National Institutes of Health. [Link]
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4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole . PubChem, National Institutes of Health. [Link]
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Incineration Processes and Environmental Releases . In: Medical Waste Incineration and Control Technologies for the 21st Century. National Center for Biotechnology Information (NCBI). [Link]
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Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass . ScholarWorks at University of Montana. [Link]
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2-Propylimidazole | C6H10N2 | CID 162617 . PubChem, National Institutes of Health. [Link]
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High-Nitrogen content Organic Waste Incinerator . McClelland Engineers. [Link]
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Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence . SciSpace. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Propylbenzimidazole
As researchers dedicated to advancing drug development, our work with novel chemical entities like 2-Propylbenzimidazole is foundational. The benzimidazole scaffold is a cornerstone in medicinal chemistry, known for its presence in various pharmacologically active compounds.[1][2] However, realizing its potential requires an unwavering commitment to safety. The handling of any chemical, particularly one whose toxicological profile is not exhaustively characterized, demands a protocol-driven approach rooted in caution and scientific rationale.[3][4]
This guide provides an in-depth operational plan for the safe handling of this compound, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our objective is to build a self-validating system of safety that protects you, your colleagues, and your research.
Hazard Assessment: The Rationale for Stringent Controls
Understanding the "why" behind a safety protocol is as critical as the protocol itself. This compound is classified with specific hazards that dictate our protective strategy. While some benzimidazole derivatives are well-studied, it is prudent to treat this specific compound with a high degree of caution.[4]
Based on available Safety Data Sheets (SDS) for this compound and closely related analogues, the primary hazards are summarized below.
| Hazard Statement | GHS Classification | Implication for Handling |
| H302 | Harmful if swallowed | Ingestion must be prevented through strict hygiene and containment. |
| H315 | Causes skin irritation | Direct skin contact can cause irritation, necessitating robust glove and body protection.[5] |
| H319 | Causes serious eye irritation | The risk of splashes or airborne particles causing severe eye damage requires mandatory, sealed eye protection.[5] |
| H335 | May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract, making handling within a certified chemical fume hood essential.[5] |
| H411 | Toxic to aquatic life with long lasting effects | Environmental release must be prevented through rigorous waste containment and disposal procedures.[3][6] |
These classifications compel the use of a multi-layered PPE strategy to create effective barriers between the researcher and the chemical.
Core Directive: Selecting Your Personal Protective Equipment
The selection of PPE is not a matter of preference but a risk-assessed decision. For routine laboratory-scale operations involving this compound (e.g., weighing, dissolving, use in reactions), the following PPE is mandatory.
| Protection Type | Minimum Specification | Rationale & Field-Proven Insights |
| Primary Engineering Control | Certified Chemical Fume Hood | This is your most critical piece of safety equipment. It provides primary containment, protecting you from inhaling irritating dust or vapors. Always verify the fume hood has a current certification and the sash is at the appropriate working height. |
| Hand Protection | Nitrile Gloves (Double-gloved) | Given that this compound is a skin irritant, gloves are non-negotiable. Nitrile provides good resistance against a range of chemicals for incidental contact.[7][8] Causality: Double-gloving provides a fail-safe. If the outer glove is compromised, the inner glove offers continued protection while you retreat and replace the outer layer. Always inspect gloves for tears before use and change them immediately if contamination is suspected or after approximately 30-60 minutes of use to prevent permeation.[9] |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166) & Face Shield | Standard safety glasses are insufficient.[9] Causality: Chemical splash goggles form a seal around the eyes, protecting against splashes and airborne particles that could cause serious irritation.[6] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as transferring solutions or working with larger volumes. |
| Body Protection | Flame-Resistant Laboratory Coat with Tight Cuffs | A lab coat protects your skin and personal clothing from incidental contact. The cuffs should be snug over the inner glove to create a sealed barrier. For any procedure with a significant splash risk, consider a chemical-resistant apron or disposable coveralls.[10] |
| Respiratory Protection | NIOSH-Approved Respirator (e.g., N95 or higher) | While all work should be done in a fume hood, respiratory protection is necessary if you must handle the solid powder outside of primary containment or if there is a risk of aerosol generation that cannot be controlled.[3][6] Use must be in accordance with your institution's respiratory protection program, which includes fit-testing. |
Operational Plan: A Step-by-Step Procedural Guide
A protocol's value lies in its execution. The following workflow provides a systematic approach to handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: Donning and Doffing PPE
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if needed.
-
Gloves: Put on the first (inner) pair of nitrile gloves. Tuck the cuffs of your lab coat into the gloves. Put on the second (outer) pair of gloves, pulling them over the cuff of the lab coat.
Doffing (Taking Off) Sequence - The Contamination-Avoidance Method: This procedure should be performed in a designated area.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide a finger from your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated solid waste container.[5]
-
Face Shield/Goggles: Remove eye and face protection from the back to the front to avoid touching the potentially contaminated front surface.
-
Lab Coat: Unfasten the lab coat. Shrug it off your shoulders, touching only the inside. Turn it inside out as you remove it and place it in the appropriate receptacle for laundering or disposal.
-
Respirator (if used): Remove your respirator.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[5]
Disposal Plan: Environmental Integrity
Contaminated materials must be handled as hazardous waste.
-
Chemical Waste: Unused this compound and solutions containing it must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and pipette tips that have come into contact with the chemical, must be disposed of in a designated solid hazardous waste container.[5][11]
-
Regulatory Compliance: All waste must be disposed of through your institution's environmental health and safety office, in accordance with local, state, and federal regulations. Never discharge benzimidazole-containing waste down the drain.[3]
By adhering to this comprehensive guide, you establish a robust framework for safety that protects you and ensures the integrity of your invaluable research.
References
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AK Scientific, Inc. Safety Data Sheet: 2-N-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole. AK Scientific, Inc.
-
Dutscher Safety Data Sheet: 2-Propanol. Dutscher. (2023-04-12).
-
Biosynth Safety Data Sheet: 2-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole. Biosynth. (2022-11-22).
-
CymitQuimica Safety Data Sheet: 2-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole. CymitQuimica.
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Personal Protective Equipment (PPE). CHEMM.
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Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). (2025-09-12).
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Sigma-Aldrich Product Page: this compound. Sigma-Aldrich.
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BenchChem Disposal Guide: 2-[(E)-prop-1-enyl]-1H-benzimidazole. BenchChem.
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Thermo Fisher Scientific Safety Data Sheet: 2-Methylbenzimidazole. Thermo Fisher Scientific. (2025-12-18).
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PubChem Compound Summary for CID 133379. National Center for Biotechnology Information.
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Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). (2006-12-06).
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Sigma-Aldrich Safety Data Sheet: 2-Mercaptobenzimidazole. Sigma-Aldrich. (2025-04-29).
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Oxford Lab Fine Chem LLP Material Safety Data Sheet: Benzimidazole 99%. Oxford Lab Fine Chem LLP.
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Gloves Chemical Resistance Chart. Gloves By Web.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
